Product packaging for n,n-dimethyldocosan-1-amine(Cat. No.:CAS No. 21542-96-1)

n,n-dimethyldocosan-1-amine

Cat. No.: B1580751
CAS No.: 21542-96-1
M. Wt: 353.7 g/mol
InChI Key: ICZKASVWFUJTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,n-dimethyldocosan-1-amine is a useful research compound. Its molecular formula is C24H51N and its molecular weight is 353.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Docosanamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51N B1580751 n,n-dimethyldocosan-1-amine CAS No. 21542-96-1

Properties

IUPAC Name

N,N-dimethyldocosan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZKASVWFUJTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074588
Record name 1-Docosanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Docosanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

21542-96-1
Record name Dimethylbehenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21542-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl behenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Docosanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Docosanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyldocosylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL BEHENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WE07WH28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

n,n-dimethyldocosan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dimethyldocosan-1-amine

Authored by: A Senior Application Scientist

Abstract

This compound, a tertiary amine with a 22-carbon alkyl chain, is a versatile molecule with significant applications ranging from industrial processes to advanced biomedical research. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization. It further delves into its emerging role in drug delivery systems, offering field-proven insights for researchers, scientists, and drug development professionals. The document is structured to provide not just data, but a causal understanding of experimental choices and the validation of described protocols.

Introduction to this compound

This compound, also known as behenyl dimethylamine, belongs to the class of long-chain tertiary amines. Its structure, featuring a long, hydrophobic docosyl (C22) tail and a hydrophilic dimethylamino headgroup, imparts amphiphilic properties. This unique molecular architecture is the foundation of its utility as a cationic surfactant, an intermediate in the synthesis of quaternary ammonium compounds, and more recently, as a critical component in novel drug delivery platforms. Its pKa is in the weakly basic range, allowing for protonation of the tertiary amine in acidic environments, a property that is pivotal for its function in applications such as lipid nanoparticle-based drug delivery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior in various solvents and formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₅₁N
Molecular Weight 353.68 g/mol
Melting Point 43-48 °C
Boiling Point 198-200 °C at 2 mmHg
Density 0.811 g/cm³ at 20 °C
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol.
Appearance White to off-white solid
pKa Estimated 9.5-10.5

Synthesis and Characterization

The synthesis of this compound is typically achieved through a reductive amination process, which is a reliable and scalable method. The identity and purity of the synthesized compound are then confirmed using a suite of analytical techniques.

Synthesis Workflow: Reductive Amination

The most common synthetic route involves the reaction of docosanal (a 22-carbon aldehyde) with dimethylamine in the presence of a reducing agent. This two-step, one-pot process is efficient and yields the desired tertiary amine with high purity.

Causality Behind Experimental Choices:

  • Choice of Aldehyde: Docosanal is chosen as the starting material to provide the 22-carbon alkyl chain.

  • Dimethylamine: This provides the dimethylamino headgroup.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent, minimizing side reactions.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent unwanted reactions with the reducing agent.

G cluster_synthesis Synthesis Workflow start Docosanal + Dimethylamine intermediate Formation of Iminium Ion start->intermediate Reaction in DCM reduction Reduction with NaBH(OAc)₃ intermediate->reduction product This compound reduction->product

Caption: Reductive amination synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of docosanal (1 equivalent) in dichloromethane (DCM), add dimethylamine (2 equivalents, typically as a solution in THF or as a gas).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization Workflow

A multi-step analytical workflow is crucial to validate the synthesis and ensure the purity of this compound.

G cluster_characterization Characterization Workflow synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Structural Elucidation ms Mass Spectrometry (GC-MS/LC-MS) synthesis->ms Molecular Weight Confirmation ftir FT-IR Spectroscopy synthesis->ftir Functional Group Analysis purity Purity Assessment (e.g., HPLC) synthesis->purity final Confirmed Structure & Purity nmr->final ms->final ftir->final purity->final

Caption: Analytical workflow for the characterization of this compound.

Self-Validating Protocols for Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Objective: To confirm the presence of protons in different chemical environments.

    • Protocol: Dissolve a small sample in deuterated chloroform (CDCl₃).

    • Expected Signals: A singlet around 2.2 ppm corresponding to the six protons of the two methyl groups on the nitrogen, a triplet around 2.2-2.3 ppm for the two protons on the carbon alpha to the nitrogen, a broad multiplet around 1.2-1.6 ppm for the methylene protons of the long alkyl chain, and a triplet around 0.88 ppm for the terminal methyl group of the docosyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Objective: To confirm the carbon skeleton of the molecule.

    • Protocol: Dissolve a sample in CDCl₃.

    • Expected Signals: A signal around 45 ppm for the methyl carbons attached to the nitrogen, a signal around 60 ppm for the carbon alpha to the nitrogen, a series of signals between 22 and 32 ppm for the methylene carbons of the alkyl chain, and a signal around 14 ppm for the terminal methyl carbon.

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Objective: To determine the molecular weight and assess purity.

    • Protocol: Dissolve the sample in a volatile organic solvent and inject it into the GC-MS system.

    • Expected Result: A peak at a specific retention time with a mass spectrum showing a molecular ion peak (M+) at m/z 353.7.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

Role as a Cationic Lipid in Lipid Nanoparticles (LNPs)

This compound can be used as a cationic lipid in the formulation of LNPs for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA).

Mechanism of Action:

  • Complexation: In an acidic buffer during formulation, the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This allows it to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the LNP.

  • Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. The protonated amine can facilitate the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. This is a critical step for the therapeutic to exert its effect.

G cluster_lnp LNP-Mediated Drug Delivery formulation LNP Formulation (Acidic pH) encapsulation Nucleic Acid Encapsulation formulation->encapsulation Protonation of Amine uptake Cellular Uptake (Endocytosis) encapsulation->uptake endosome Endosome Maturation (pH drop) uptake->endosome escape Endosomal Escape endosome->escape Membrane Disruption release Cytoplasmic Release of Cargo escape->release

Caption: The role of this compound in LNP-mediated nucleic acid delivery.

Conclusion

This compound is a molecule of significant interest due to its well-defined chemical properties and its growing importance in specialized applications like drug delivery. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. As research into advanced drug delivery systems continues to evolve, the utility of long-chain tertiary amines like this compound is poised to expand, making a thorough understanding of their chemical behavior more critical than ever.

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N-dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethyldocosan-1-amine, a long-chain tertiary amine, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its molecular structure and conformational dynamics are pivotal to the efficacy of these delivery systems, influencing nanoparticle stability, mRNA encapsulation, and endosomal escape. This technical guide provides a comprehensive analysis of the molecular architecture of this compound, exploring its physicochemical properties, conformational flexibility, and the causal relationship between its structure and its function as an ionizable lipid in drug delivery. We delve into the experimental and computational methodologies employed to characterize this and similar long-chain amines, and present detailed protocols for the formulation and characterization of mRNA-LNP systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular principles underpinning this key excipient in modern medicine.

Introduction: The Rise of a Key Ionizable Lipid

The advent of mRNA-based therapeutics has been heralded as a revolution in medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing.[1] The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles, with lipid nanoparticles (LNPs) being the most clinically advanced platform to date.[1] At the heart of these LNPs lies the ionizable lipid, a component meticulously designed to encapsulate and protect the negatively charged mRNA cargo and facilitate its delivery into the cytoplasm of target cells.[2]

This compound, also known by synonyms such as Dimethyl Behenamine and N,N-dimethyldocosylamine, is a prominent example of such an ionizable lipid.[3] Its structure, featuring a tertiary amine headgroup and a long 22-carbon alkyl tail, imparts the amphiphilic and pH-responsive properties essential for its function. This guide will dissect the molecular intricacies of this compound, providing a foundational understanding for its rational application in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a polar tertiary amine headgroup and a long, nonpolar docosyl (C22) alkyl chain.

Identifier Value Reference
IUPAC Name This compound[4]
Synonyms Dimethyl Behenamine, N,N-dimethyldocosylamine[3]
CAS Number 21542-96-1[3]
Molecular Formula C₂₄H₅₁N[4]
Molecular Weight 353.67 g/mol [4]
Appearance Solid[3]
Melting Point 44°C[3]
Boiling Point 387.04°C (estimate)[3]

The tertiary amine group, with its lone pair of electrons, can be protonated at acidic pH, rendering the molecule cationic. This pH-dependent ionization is a cornerstone of its function in LNPs, enabling electrostatic interactions with mRNA during formulation at low pH and a transition to a more neutral state at physiological pH, which is thought to reduce toxicity and facilitate membrane fusion.

Conformational Analysis: A Molecule of Flexibility

The 22-carbon chain is expected to adopt a range of conformations in solution, with the all-trans (zigzag) conformation being the lowest in energy in a non-polar environment. Rotations around the numerous C-C single bonds lead to a multitude of possible conformers. The conformational freedom of the alkyl chain plays a crucial role in the packing of the lipid components within the LNP and the fluidity of the resulting nanoparticle.[5]

The orientation of the dimethylamino headgroup relative to the alkyl chain is also subject to rotational freedom. The nitrogen atom in a tertiary amine typically adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the sp³ hybrid orbitals.

Computational Approaches to Conformation

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound.[6] These methods rely on force fields that define the potential energy of a molecule as a function of its atomic coordinates. While specific parameters for this compound may not be present in standard force fields, they can be developed using quantum mechanical calculations or by analogy to similar long-chain amines.[7][8]

MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in an aqueous solution or within a lipid bilayer, revealing preferred conformations and the energetics of conformational changes.

G cluster_computational Computational Analysis QM_Calculations Quantum Mechanics (for parameterization) Force_Field Force Field (potential energy function) QM_Calculations->Force_Field MM_MD_Simulations Molecular Mechanics/Dynamics (conformational sampling) Conformational_Landscape Conformational Landscape (stable conformers, energy barriers) MM_MD_Simulations->Conformational_Landscape Force_Field->MM_MD_Simulations

Computational workflow for conformational analysis.

Structure-Function Relationship in Lipid Nanoparticles

The molecular structure and conformation of this compound are directly linked to its critical functions within an LNP-mRNA formulation.

mRNA Encapsulation

During the formulation of LNPs, which is typically performed at a low pH (around 4), the tertiary amine of this compound becomes protonated.[9] This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of mRNA, driving the encapsulation of the nucleic acid within the core of the forming nanoparticle. The long, flexible alkyl tail contributes to the formation of a hydrophobic core, shielding the mRNA from degradation by nucleases.

Endosomal Escape: The Proton Sponge Effect

Once the LNP is taken up by a cell via endocytosis, it is enclosed within an endosome. For the mRNA to reach the cytoplasm and be translated into protein, it must escape this endosomal compartment. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of nanoparticles containing ionizable amines.[10][11] As the endosome matures, its internal pH drops due to the action of proton pumps. The tertiary amine of this compound, which is largely deprotonated at physiological pH, becomes protonated in the acidic environment of the endosome. This continuous influx of protons, along with counter-ions (chloride ions), leads to an increase in osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the mRNA cargo into the cytoplasm.[12][13]

G cluster_endosomal_escape Endosomal Escape Mechanism Endocytosis LNP Uptake via Endocytosis Endosome LNP in Endosome (pH ~6.5-5.0) Endocytosis->Endosome Protonation Protonation of This compound Endosome->Protonation Osmotic_Swelling Influx of Protons & Ions (Osmotic Swelling) Protonation->Osmotic_Swelling Rupture Endosomal Rupture Osmotic_Swelling->Rupture mRNA_Release mRNA Release into Cytoplasm Rupture->mRNA_Release

The proton sponge effect facilitating endosomal escape.
Influence of Alkyl Chain Length

The length of the alkyl chain has been shown to be a critical parameter influencing the physicochemical properties and biological activity of LNPs.[14][15] Longer alkyl chains, such as the C22 chain of this compound, generally lead to increased stability of the LNP.[14] However, there is an optimal range for chain length to balance stability with the fusogenic properties required for endosomal escape.

Experimental Methodologies

The characterization of this compound and its role in LNPs involves a suite of analytical techniques.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of long-chain N,N-dimethylamines is the Eschweiler-Clarke reaction. This involves the reductive amination of a primary amine (docosan-1-amine) with formaldehyde and formic acid.

Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosan-1-amine in an excess of formic acid.

  • Addition of Formaldehyde: Slowly add an excess of aqueous formaldehyde solution to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Formulation of mRNA-LNP

The formulation of mRNA-LNPs containing this compound is typically achieved using a rapid mixing technique, such as microfluidics.[9][16]

Protocol: mRNA-LNP Formulation via Microfluidic Mixing

  • Prepare Lipid Solution: Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Prepare mRNA Solution: Dissolve the in vitro transcribed mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[9]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing device.

  • Formulation: Pump the two solutions through the microfluidic chip at a controlled flow rate. The rapid mixing induces the self-assembly of the lipids and mRNA into nanoparticles.

  • Purification: The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

G cluster_lnp_formulation mRNA-LNP Formulation Workflow Lipid_Solution Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Self_Assembly Nanoparticle Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Dialysis against Neutral Buffer (e.g., PBS) Self_Assembly->Purification Final_LNP mRNA-LNP Formulation Purification->Final_LNP

Workflow for the formulation of mRNA-LNPs.
Characterization of mRNA-LNP

A thorough characterization of the formulated LNPs is essential to ensure their quality and performance.

Parameter Technique Purpose Reference
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.[17]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles.[18]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the shape and internal structure of the nanoparticles.[1][19]
mRNA Encapsulation Efficiency RiboGreen AssayTo quantify the percentage of mRNA successfully encapsulated within the nanoparticles.[19]
In vitro Transfection Efficiency Cell-based Luciferase AssayTo assess the ability of the LNPs to deliver functional mRNA to cells.[2][20]

Conclusion

This compound stands as a testament to the power of rational molecular design in advancing drug delivery. Its carefully tailored structure, combining a pH-responsive tertiary amine headgroup with a long, flexible alkyl chain, enables the efficient encapsulation and intracellular delivery of mRNA. A comprehensive understanding of its molecular structure, conformational dynamics, and the resulting physicochemical properties is paramount for the continued development and optimization of LNP-based therapeutics. The methodologies and protocols outlined in this guide provide a framework for researchers to explore and harness the full potential of this and other ionizable lipids in shaping the future of medicine.

References

Solubility of n,n-dimethyldocosan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,N-dimethyldocosan-1-amine in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of this compound, a high molecular weight tertiary amine. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust predictive framework based on fundamental physicochemical principles and data from analogous long-chain amines. We will explore the molecular factors governing its solubility, provide a predicted solubility profile across a range of common organic solvents, and detail a standardized experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this molecule's behavior in various solvent systems.

Introduction and Physicochemical Profile

This compound (also known as Dimethyl Behenamine) is a saturated tertiary amine characterized by a long C22 alkyl chain (docosyl group) attached to a dimethylamino head group. Its structure is dominated by the non-polar, lipophilic nature of the long hydrocarbon tail, which dictates its solubility behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₂₄H₅₁N

  • Molecular Weight: 369.68 g/mol (Computed)

  • Appearance: Expected to be a waxy solid or liquid at room temperature, similar to other long-chain amines like N,N-dimethyldodecylamine which has a melting point of -20°C[1].

  • Core Structural Features:

    • Lipophilic Tail: A 22-carbon alkyl chain that is highly non-polar and hydrophobic.

    • Polar Head: A tertiary amine group (-N(CH₃)₂) which provides a site for polarity and basicity. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.

The interplay between this large non-polar chain and the small polar head group is the central factor determining its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, the following factors are critical:

  • Van der Waals Forces: The long docosyl chain leads to strong Van der Waals (London dispersion) forces. Solvents that can effectively interact through these forces, such as non-polar hydrocarbons, are predicted to be excellent solvents.

  • Polarity and Dipole-Dipole Interactions: The tertiary amine group introduces a dipole moment. Polar aprotic solvents can interact with this dipole, but this effect is significantly overshadowed by the molecule's extensive non-polar character.

  • Hydrogen Bonding: As a tertiary amine, this compound can only act as a hydrogen bond acceptor. It lacks the N-H bond necessary to be a hydrogen bond donor. This severely limits its solubility in protic solvents like water and alcohols, where the solvent's strong hydrogen-bonding network would be disrupted without reciprocal donation from the solute.

  • Effect of Chain Length: For aliphatic amines, solubility in polar solvents like water decreases dramatically as the carbon chain length increases.[3] Amines with more than 10 carbons are generally considered insoluble in water.[3] With a C22 chain, this compound is expected to be virtually insoluble in water.

  • Basicity and Acid-Base Reactions: Amines are weak bases.[4][5] In the presence of an acid, the tertiary amine group can be protonated to form an ammonium salt (R-NH(CH₃)₂⁺ X⁻). This salt is ionic and therefore significantly more soluble in polar solvents than the neutral amine.[3][6]

The logical relationship governing solubility is visualized below.

Molecule This compound Structure Structure: - Long C22 Non-Polar Tail - Polar Tertiary Amine Head Molecule->Structure is defined by Solubility Solubility Profile Structure->Solubility determines NonPolar High Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) Solubility->NonPolar favors Polar Low Solubility in Polar Solvents (e.g., Water, Ethanol) Solubility->Polar disfavors

Caption: Molecular structure dictates solubility profile.

Predicted Solubility Profile in Organic Solvents

Based on the principles above and data for analogous long-chain amines, the following table predicts the solubility of this compound in various classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHigh Strong Van der Waals interactions between the solvent and the C22 alkyl chain dominate, easily overcoming the crystal lattice energy. This follows the "like dissolves like" principle.[2]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Medium to High These solvents have moderate polarity and can engage in dipole-dipole interactions with the amine head. They are also effective at solvating long alkyl chains, leading to good solubility. Shorter-chain amines are soluble in acetone.[7]
Polar Protic Ethanol, MethanolLow to Very Low The strong hydrogen-bonding network of the alcohol is disrupted by the large, non-polar tail. The amine's inability to donate hydrogen bonds further hinders miscibility.[8]
Highly Polar Water, AcetonitrileInsoluble The hydrophobic effect of the C22 chain makes it energetically unfavorable to dissolve in water. Aliphatic amines with more than 10 carbons are generally considered insoluble.[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the solution reaches equilibrium for an accurate measurement.

Workflow Diagram

G prep 1. Preparation - Select solvent - Equilibrate temp. add 2. Addition - Add excess amine to solvent in vial prep->add equil 3. Equilibration - Seal vial - Agitate at constant temp (e.g., 24-48 hours) add->equil separate 4. Phase Separation - Cease agitation - Allow solid to settle - Centrifuge/Filter equil->separate analyze 5. Analysis - Extract aliquot of supernatant - Determine concentration (GC, HPLC, Gravimetric) separate->analyze result Result (mg/mL or mol/L) analyze->result

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology
  • Preparation:

    • Select a range of high-purity organic solvents for testing.

    • Calibrate an orbital shaker or rotator within an incubator to maintain a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Place vials containing the chosen solvents in the incubator to allow them to reach thermal equilibrium.

  • Addition of Solute:

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in the temperature-controlled shaker.

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary kinetic studies can determine the minimum time required.

  • Phase Separation:

    • Remove the vials from the shaker and place them in a stationary rack within the same incubator to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vials and carefully draw an aliquot from the clear supernatant. This step is critical to avoid artificially high results.

  • Analysis and Quantification:

    • Accurately dilute a known volume of the saturated supernatant with a suitable solvent.

    • Quantify the concentration of this compound using a validated analytical method:

      • Gas Chromatography (GC): Suitable for volatile amines, using a nitrogen-selective detector for enhanced sensitivity.

      • Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtrate and weigh the residual amine. This method is simple but requires high purity of all components.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and report the temperature at which the measurement was made.

Conclusion

This compound is a strongly lipophilic molecule due to its 22-carbon alkyl chain. Its solubility is highest in non-polar organic solvents like hexane and toluene and is expected to decrease significantly with increasing solvent polarity. It is predicted to be virtually insoluble in highly polar protic solvents such as water. The provided experimental protocol offers a standardized method for obtaining precise, quantitative solubility data, which is essential for the effective formulation, purification, and application of this compound in various industrial and research settings.

References

Thermal stability of long-chain tertiary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Long-Chain Tertiary Amines

Abstract

Long-chain tertiary amines are pivotal molecules in a multitude of scientific and industrial domains, including their roles as catalysts, intermediates in pharmaceutical synthesis, and components of drug delivery systems. Their efficacy and safety are intrinsically linked to their structural integrity under thermal stress. This guide provides a comprehensive exploration of the thermal stability of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core degradation mechanisms, analyze the structural and environmental factors that govern stability, and present detailed protocols for empirical assessment.

Introduction: The Significance of Thermal Stability

The application of long-chain tertiary amines often involves processes where they are subjected to elevated temperatures, such as in chemical synthesis, purification, or within a final product's shelf-life. Thermal degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and a compromise in product quality. For drug development professionals, understanding these degradation pathways is not merely an academic exercise; it is a critical component of risk assessment, formulation development, and regulatory compliance. Tertiary amines, while generally more thermally stable than their primary and secondary counterparts, are susceptible to specific, predictable degradation pathways that are dictated by their molecular structure and environment.[1][2]

Core Degradation Mechanisms

The thermal decomposition of long-chain tertiary amines is primarily governed by two classical elimination reactions: the Hofmann elimination and the Cope elimination. While both result in the formation of an alkene and a smaller amine-containing molecule, their mechanisms, prerequisites, and stereochemical outcomes are distinct.

Hofmann Elimination: The Quaternary Ammonium Pathway

The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which are typically formed from tertiary amines through exhaustive methylation followed by treatment with silver oxide.[3][4][5] The process involves heating the quaternary ammonium hydroxide, which acts as a strong base, to induce a β-elimination reaction.

Mechanism: The reaction proceeds via a one-step, concerted E2 mechanism.[6] The hydroxide ion abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the amine group), leading to the formation of a C=C double bond and the expulsion of a neutral tertiary amine as the leaving group.[6]

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's Rule . Due to the steric bulk of the quaternary ammonium leaving group, the base preferentially abstracts the most accessible, least sterically hindered β-hydrogen.[3] This results in the formation of the least substituted alkene , in contrast to the Zaitsev rule which predicts the formation of the most substituted, more stable alkene.[3][4]

Caption: Hofmann Elimination Mechanism.

Cope Elimination: The N-Oxide Pathway

Conceptually similar to the Hofmann elimination, the Cope elimination provides a milder alternative that also favors the Hofmann product.[3] This reaction involves two steps: first, the oxidation of the tertiary amine to a tertiary amine N-oxide using an oxidant like hydrogen peroxide (H₂O₂) or m-CPBA. Second, the N-oxide is heated, inducing an intramolecular syn-elimination.[7][8][9]

Mechanism: The Cope elimination is a concerted, intramolecular process (Ei) that proceeds through a five-membered cyclic transition state.[8][10] The oxygen of the N-oxide acts as an internal base, abstracting a β-hydrogen that is on the same side (syn-periplanar) as the N-oxide group.[10] This geometric constraint is a defining feature of the reaction. The final products are an alkene and an N,N-disubstituted hydroxylamine.[9][10]

Caption: Cope Elimination Mechanism.

Comparison of Degradation Pathways
FeatureHofmann EliminationCope Elimination
Precursor Quaternary Ammonium HydroxideTertiary Amine N-Oxide
Mechanism Intermolecular E2Intramolecular Ei (syn)
Base External (e.g., OH⁻)Internal (N-Oxide Oxygen)
Stereochemistry Anti-periplanarSyn-periplanar
Conditions Higher Temperatures, Strong BaseGenerally Milder Temperatures
Byproduct Tertiary AmineN,N-disubstituted Hydroxylamine

Factors Influencing Thermal Stability

The temperature at which a long-chain tertiary amine begins to degrade is not an intrinsic constant but is heavily influenced by several factors.

  • Steric Hindrance : The presence of bulky alkyl groups around the nitrogen atom can physically obstruct the approach of reactants or shield β-hydrogens. This steric hindrance generally increases thermal stability by raising the activation energy required for degradation reactions.[2][11] For instance, sterically hindered amines show greater resistance to thermal degradation compared to their unhindered counterparts.

  • Electronic Effects : The electronic nature of substituents on the alkyl chains can impact stability. Electron-withdrawing groups can weaken adjacent C-H bonds, making the hydrogens more acidic and potentially facilitating elimination.[8] Conversely, aromatic amines tend to be more thermally stable than aliphatic amines due to resonance stabilization of the structure.[12]

  • Solvent : The reaction medium plays a significant role. For the Cope elimination, a switch from protic to aprotic solvents can increase the reaction rate by several orders of magnitude.[9][13] In industrial settings, replacing water with organic diluents can sometimes increase the rate of thermal degradation.[1]

  • Presence of CO₂ and Other Reactants : In applications like carbon capture, the presence of CO₂ can significantly lower the thermal stability of amines, although tertiary amines are less susceptible than primary and secondary amines as they do not readily form carbamates.[1][14][15] The degradation is often accelerated at higher CO₂ loading and higher amine concentrations.[14][16]

Analytical Assessment of Thermal Stability

A robust evaluation of thermal stability requires precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this assessment, often complemented by Mass Spectrometry (MS) for product identification.

Experimental Workflow

A systematic approach is essential for obtaining reliable and reproducible data. The workflow involves careful sample preparation, execution of thermal analysis, and subsequent analysis of any degradation products to confirm the decomposition pathway.

workflow cluster_workflow Thermal Stability Assessment Workflow prep 1. Sample Preparation (Weighing, Purity Check) tga_dsc 2. Thermal Analysis (TGA / DSC) prep->tga_dsc data_analysis 3. Data Analysis (Onset T, Mass Loss %) tga_dsc->data_analysis product_id 4. Degradation Product ID (GC-MS, LC-MS) tga_dsc->product_id Collect Evolved Gas or Residue conclusion 5. Stability Profile & Mechanism (Interpretation) data_analysis->conclusion product_id->conclusion

Caption: Experimental Workflow for Thermal Stability.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the temperature at which degradation, and therefore mass loss, begins.

Objective: To determine the onset decomposition temperature (Tₒ) and the temperature of maximum degradation rate (Tₘₐₓ) for a long-chain tertiary amine.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity amine sample into a clean, inert TGA pan (e.g., alumina or platinum).

    • Ensure an even distribution of the sample at the bottom of the pan.

  • Instrument Setup:

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

    • Temperature Program:

      • Equilibrate the furnace at a starting temperature of 30 °C.

      • Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature well above the expected decomposition (e.g., 600 °C). The choice of heating rate is a critical parameter; slower rates can provide better resolution of thermal events but require longer experiment times.

  • Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss versus temperature.

    • Onset Temperature (Tₒ): Determine the temperature at which significant mass loss begins. This is often calculated using the tangent method at the initial point of inflection on the TGA curve.

    • Tₘₐₓ: Identify the peak temperature on the DTG curve. This corresponds to the temperature at which the rate of degradation is at its maximum.

Complementary Techniques
  • Differential Scanning Calorimetry (DSC): Performed concurrently with or separately from TGA, DSC measures the heat flow into or out of a sample as it is heated. It can distinguish between endothermic (heat-absorbing) and exothermic (heat-releasing) decomposition processes, providing further mechanistic insight.

  • Mass Spectrometry (MS): Coupling the gas outlet of a TGA to a mass spectrometer (TGA-MS) allows for the real-time identification of evolved gaseous products during decomposition. Alternatively, the residue can be analyzed post-experiment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[17][18][19][20] This is crucial for confirming whether degradation proceeds via Hofmann, Cope, or other pathways.

Conclusion and Field Implications

For researchers and drug development professionals, a thorough understanding of the thermal stability of long-chain tertiary amines is non-negotiable. The primary degradation routes, Hofmann and Cope elimination, are governed by predictable principles of steric hindrance, electronic effects, and reaction conditions. By leveraging robust analytical techniques like TGA, DSC, and MS, scientists can precisely characterize the stability profile of these critical molecules. This knowledge enables the design of more stable compounds, the development of robust formulations, and the implementation of appropriate storage and handling conditions, ultimately ensuring the safety, quality, and efficacy of the final product.

References

An In-Depth Technical Guide to the Identification and Characterization of n,n-Dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Dimethyldocosan-1-amine, a long-chain tertiary amine, belongs to a class of compounds with significant industrial and pharmaceutical relevance. These molecules, characterized by a long hydrophobic alkyl chain and a hydrophilic dimethylamino head group, exhibit unique physicochemical properties that make them valuable as surfactants, emulsifiers, and intermediates in the synthesis of quaternary ammonium compounds with antimicrobial and antistatic properties. In the context of drug development, long-chain amines are explored for their potential as components of lipid nanoparticles for drug delivery and as active pharmaceutical ingredients themselves.

This technical guide provides a comprehensive overview of the identification and characterization of this compound, offering field-proven insights and detailed methodologies for its unambiguous analysis.

Part 1: Core Identification and Nomenclature

Chemical Identity
  • Systematic Name: this compound

  • Common Synonyms: Dimethyl Behenamine, N,N-Dimethyldocosylamine

  • CAS Number: 21542-96-1

  • Molecular Formula: C24H51N

  • Molecular Weight: 369.68 g/mol

Chemical Structure

Caption: Chemical structure of this compound.

Part 2: Analytical Characterization Methodologies

The unambiguous identification and purity assessment of this compound necessitates a multi-technique approach. The lipophilic nature and basicity of this long-chain amine dictate specific considerations in sample preparation and analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For long-chain amines, it provides both retention time information for separation and mass spectral data for structural elucidation.

Due to the high boiling point and potential for peak tailing of long-chain amines on standard GC columns, specific strategies are employed. While direct analysis is possible, derivatization is often recommended to improve chromatographic performance by increasing volatility and reducing polarity.

Sample Preparation (Liquid-Liquid Extraction):

  • Dissolve a known quantity of the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

  • For samples in aqueous matrices, perform a liquid-liquid extraction. Adjust the pH of the aqueous solution to >10 with a base (e.g., 1M NaOH) to ensure the amine is in its free base form.

  • Extract three times with an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).[1]

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Injector Split/Splitless, 280 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 320 °C, hold for 10 min
Carrier Gas Helium, constant flow 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-600

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 369. A prominent base peak is expected at m/z 58, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the stable [CH2=N(CH3)2]+ ion. Other fragment ions will be observed corresponding to the loss of alkyl fragments from the long docosyl chain.

cluster_workflow GC-MS Analysis Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction (pH > 10) Sample->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for structural confirmation.

Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the different carbon environments. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising spectral resolution.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent CDCl₃
¹H NMR 16 scans, relaxation delay of 1s
¹³C NMR 1024 scans, relaxation delay of 2s
Reference Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR (400 MHz, CDCl₃):

  • δ ~2.21 ppm (s, 6H): A sharp singlet corresponding to the six protons of the two equivalent N-methyl groups (-N(CH₃)₂).

  • δ ~2.25 ppm (t, 2H): A triplet corresponding to the two protons on the carbon alpha to the nitrogen atom (-CH₂-N).

  • δ ~1.45 ppm (m, 2H): A multiplet for the two protons on the carbon beta to the nitrogen atom.

  • δ ~1.25 ppm (br s, 38H): A broad singlet representing the thirty-eight protons of the nineteen methylene groups in the long alkyl chain.

  • δ ~0.88 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~59.5 ppm: Carbon of the methylene group alpha to the nitrogen (-CH₂-N).

  • δ ~45.5 ppm: Carbons of the two equivalent N-methyl groups (-N(CH₃)₂).

  • δ ~31.9 - 22.7 ppm: A series of peaks for the carbons of the methylene groups in the alkyl chain.

  • δ ~14.1 ppm: Carbon of the terminal methyl group (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

For a tertiary amine like this compound, the key diagnostic feature is the absence of N-H stretching and bending vibrations, which are characteristic of primary and secondary amines. The presence of C-H and C-N stretching vibrations confirms the overall structure.

Sample Preparation:

A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two FT-IR or equivalent
Mode Attenuated Total Reflectance (ATR) or Transmission
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
  • 2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain.

  • 1470-1450 cm⁻¹ (medium): C-H bending vibrations of the methylene and methyl groups.

  • ~1260-1020 cm⁻¹ (weak to medium): C-N stretching vibration of the tertiary amine.

  • Absence of bands in the 3500-3300 cm⁻¹ region: Confirms the tertiary nature of the amine (no N-H stretch).[2]

  • Absence of bands in the 1650-1580 cm⁻¹ region: Confirms the absence of N-H bending vibrations.[2]

cluster_workflow Multi-Technique Identification Strategy Analyte This compound GCMS GC-MS (Retention Time, m/z 369, 58) Analyte->GCMS NMR NMR (¹H and ¹³C Chemical Shifts) Analyte->NMR FTIR FTIR (Absence of N-H, Presence of C-N) Analyte->FTIR

References

A Technical Guide to the Spectroscopic Characterization of N,N-dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Need for Rigorous Characterization

N,N-dimethyldocosan-1-amine (C₂₄H₅₁N) belongs to the class of tertiary fatty amines, which are valuable intermediates in the synthesis of cationic surfactants, such as quaternary ammonium compounds. These derivatives find extensive application as fabric softeners, phase-transfer catalysts, and, critically, as lipid nanoparticles for drug delivery systems. Given its molecular structure—a long C22 alkyl chain providing hydrophobicity and a dimethylamino head group providing a hydrophilic, reactive site—its purity and structural integrity are paramount for final product performance and safety.

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and is the cornerstone of quality assurance. This guide outlines the expected outcomes and optimal methodologies for analyzing this compound using a multi-technique approach.

Molecular Properties:

  • Molecular Formula: C₂₄H₅₁N

  • Molecular Weight: 369.69 g/mol

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Core Structure

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For aliphatic amines, Electron Ionization (EI) is a standard method that provides valuable structural information through characteristic fragmentation patterns.

Foundational Principles & Expected Fragmentation
  • The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has one nitrogen atom, and its molecular weight is 369, consistent with this rule.[1]

  • α-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (the α-carbon). This process, also known as β-cleavage relative to the nitrogen, results in the loss of the largest possible alkyl radical, as this is the most thermodynamically stable radical. The resulting nitrogen-containing cation is resonance-stabilized and typically appears as the base peak in the spectrum.[1][2][3]

For this compound, the α-cleavage involves the breaking of the C1-C2 bond of the docosane chain.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 369 . However, for long-chain aliphatic compounds, the M⁺• peak can be very weak or entirely absent.[1][3]

  • Base Peak ([M-C₂₁H₄₃]⁺): The α-cleavage will result in the loss of a C₂₁H₄₃• radical (295 amu). The resulting fragment, CH₂=N⁺(CH₃)₂, will be highly stable and should appear as the base peak at m/z 58 .

mol [CH₃(CH₂)₂₀CH₂-N(CH₃)₂]⁺• m/z = 369 (Molecular Ion) frag1 •CH₂(CH₂)₂₀CH₃ C₂₁H₄₃ Radical frag2 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) mol->frag2 α-cleavage

Caption: Primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like hexane or dichloromethane.

  • GC Separation:

    • Injector: Set to 280°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 320°C and hold for 5 minutes. Rationale: This program ensures the high-boiling-point amine elutes as a sharp peak without thermal degradation.

  • MS Detection (EI):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV. Rationale: This is the standard energy for generating reproducible fragmentation patterns and comparing with library data.

    • Mass Range: Scan from m/z 40 to 500.

Predicted Mass Spectrum Data
m/zPredicted FragmentFragment NameRelative Intensity
369[C₂₄H₅₁N]⁺•Molecular IonLow / Absent
58[C₃H₈N]⁺Dimethyl(methylene)ammoniumBase Peak (100%)

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it serves as a powerful tool to confirm its tertiary amine nature and the presence of the long aliphatic chain.

Foundational Principles & Expected Absorptions

The key diagnostic feature for a tertiary amine is the absence of N-H bonds. Therefore, its IR spectrum will lack the characteristic N-H stretching absorptions seen in primary and secondary amines.[2][4][5][6]

  • N-H Stretch: Absent in the 3300-3500 cm⁻¹ region. This is the primary confirmation of its tertiary amine structure.[2]

  • C-H Aliphatic Stretch: Strong, sharp peaks are expected between 2850 and 3000 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the molecule.[5]

  • C-N Stretch: A weak to medium intensity band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹ . However, this peak can be difficult to assign definitively due to its weakness and overlap with other vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Rationale: ATR is a modern, solvent-free technique that requires minimal sample preparation and provides high-quality data for liquids.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
~2955 & ~2870C-H stretch (CH₃)Strong
~2920 & ~2850C-H stretch (CH₂)Strong, Very Intense
~1465C-H bend (CH₂)Medium
~1375C-H bend (CH₃)Medium
1000 - 1300C-N stretchWeak to Medium
3300 - 3500N-H stretchAbsent

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton, resolving the distinct chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy
  • Foundational Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms like nitrogen deshield adjacent protons, shifting their resonance downfield (to a higher ppm value).

  • Expected Spectrum: The spectrum will be relatively simple, with four distinct signals corresponding to the different types of protons in the molecule.

    • N-Methyl Protons (-N(CH₃)₂): These 6 protons are chemically equivalent and adjacent to the highly electronegative nitrogen. They will appear as a sharp singlet around δ 2.2-2.6 ppm .[2]

    • α-Methylene Protons (-CH₂-N): These 2 protons are also deshielded by the nitrogen. They will be split by the adjacent CH₂ group, appearing as a triplet around δ 2.2-2.4 ppm .

    • Bulk Methylene Protons (-(CH₂)₂₀-): The 40 protons of the long alkyl chain are in very similar chemical environments. They will overlap and appear as a large, broad multiplet centered around δ 1.2-1.4 ppm .

    • Terminal Methyl Protons (-CH₂-CH₃): These 3 protons are the most shielded (furthest from the nitrogen). They will be split by the adjacent CH₂ group, appearing as a triplet around δ 0.8-0.9 ppm .

¹³C NMR Spectroscopy
  • Foundational Principles: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. Similar to ¹H NMR, proximity to an electronegative atom shifts the carbon resonance downfield.

  • Expected Spectrum:

    • α-Carbon (-CH₂-N): This carbon is directly attached to the nitrogen and will be the most downfield of the aliphatic carbons, expected around δ 55-60 ppm .

    • N-Methyl Carbons (-N(CH₃)₂): These carbons are also significantly deshielded, expected around δ 40-45 ppm .

    • Bulk Methylene Carbons (-(CH₂)₂₀-): These will appear as a cluster of peaks in the typical aliphatic region of δ 20-35 ppm . Due to subtle differences in their environment, multiple closely spaced peaks are expected.

    • Terminal Methyl Carbon (-CH₂-CH₃): This will be the most upfield signal, expected around δ 14 ppm .

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 10-20 mg of the amine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program to ensure each carbon appears as a singlet. A longer acquisition time and more scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted NMR Data Summary

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~2.25 Singlet 6H -N(CH ₃)₂
b ~2.30 Triplet 2H -CH ₂-N-
c ~1.25 Multiplet 40H -(CH ₂)₂₀-

| d | ~0.88 | Triplet | 3H | -CH₂-CH ₃ |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
1 ~58 -C H₂-N-
2 ~43 -N(C H₃)₂
3 ~22-32 -(C H₂)₂₀-

| 4 | ~14 | -CH₂-C H₃ |

Conclusion

The unambiguous structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry will confirm the molecular weight and the characteristic α-cleavage fragment. Infrared spectroscopy will verify the tertiary amine functionality through the absence of an N-H stretch while confirming the aliphatic nature. Finally, ¹H and ¹³C NMR spectroscopy will provide definitive proof of the molecular skeleton, resolving each unique proton and carbon environment. The predictive data and protocols outlined in this guide provide a robust framework for any scientist undertaking the synthesis, purification, or quality control of this compound, ensuring data integrity and confidence in the final product.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-Dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyldocosan-1-amine is a tertiary amine featuring a long hydrophobic docosanoyl chain and a polar dimethylamino head group. This amphipathic structure suggests its potential as a surfactant, capable of self-assembling into micelles in solution. The critical micelle concentration (CMC) is a fundamental parameter that characterizes the efficiency and effectiveness of a surfactant. This guide provides a comprehensive overview of the theoretical principles of micellization and offers detailed, field-proven methodologies for the experimental determination of the CMC of this compound. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their application and characterization of this long-chain amine.

Introduction: The Significance of this compound in Advanced Applications

Long-chain tertiary amines and their derivatives are integral to a multitude of industrial and pharmaceutical applications, serving as surfactants, emulsifiers, corrosion inhibitors, and chemical intermediates.[1][2] this compound, with its 22-carbon alkyl chain, possesses significant hydrophobicity, suggesting a strong tendency to form self-assembled structures in aqueous environments to minimize the unfavorable interactions between its hydrocarbon tail and water. This behavior is pivotal in applications such as drug delivery, where micelles can encapsulate hydrophobic therapeutic agents, and in the formulation of personal care products.[3][4] Understanding the precise concentration at which micellization occurs—the critical micelle concentration (CMC)—is paramount for optimizing formulations and predicting the behavior of this molecule in solution.

The Theory of Micellization

In a solvent, individual surfactant molecules, or monomers, can exist in a dispersed state. As the concentration of the surfactant increases, these monomers begin to adsorb at interfaces, such as the air-solvent interface, leading to a decrease in surface tension. The critical micelle concentration (CMC) is defined as the concentration of surfactants above which micelles form, and any further addition of surfactant to the system results in the formation of more micelles.[5] At the CMC, a distinct change in the physicochemical properties of the solution is observed, including surface tension, conductivity, and the solubilization of hydrophobic probes.

The formation of micelles is an entropically driven process. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and aggregate to form a hydrophobic core, while the hydrophilic head groups remain in contact with the surrounding solvent. This arrangement minimizes the disruption of the hydrogen-bonding network of water, leading to a net increase in the entropy of the system.

Below is a diagram illustrating the process of micelle formation as surfactant concentration increases.

MicelleFormation cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC Monomers Dispersed Monomers Interface Adsorption at Air-Water Interface Monomers->Interface Increasing Concentration Micelle_Formation Micelle Formation Interface->Micelle_Formation Saturation of Interface Micelles Micelles in Equilibrium with Monomers Micelle_Formation->Micelles

Caption: Logical flow of surfactant behavior leading to micelle formation.

Factors Influencing the CMC of this compound

The CMC is not a fixed value but is influenced by several factors:

  • Hydrophobic Chain Length: Longer hydrophobic chains, such as the C22 chain in this compound, generally lead to a lower CMC due to the increased hydrophobic effect.

  • Head Group: The nature of the hydrophilic head group affects the electrostatic interactions and steric hindrance between surfactant molecules in a micelle. For this compound, the tertiary amine head group can be protonated at acidic pH, introducing electrostatic repulsion that would increase the CMC.

  • Temperature: Temperature can have a complex effect on the CMC, influencing both the hydration of the hydrophilic head group and the hydrophobic interactions of the tail.

  • pH and Ionic Strength: The pH of the solution will significantly impact the charge of the dimethylamino head group. At low pH, the amine will be protonated, leading to a cationic surfactant. The resulting electrostatic repulsion between the head groups will increase the CMC. The presence of electrolytes can reduce this repulsion by screening the charges, thereby lowering the CMC.

Experimental Determination of the CMC

Several well-established techniques can be employed to determine the CMC of this compound. The choice of method often depends on the properties of the surfactant and the available instrumentation.[6][7]

Surface Tensiometry

Principle: This classic method relies on the principle that surfactants lower the surface tension of a solvent.[6] As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., deionized water, potentially with a small amount of a co-solvent to aid initial dissolution, which is then diluted).

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.

SurfaceTensionMethod cluster_workflow Surface Tensiometry Workflow A Prepare Stock Solution of this compound B Create Serial Dilutions A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at the inflection point D->E

Caption: Workflow for CMC determination by surface tensiometry.

Conductivity Measurement

Principle: This method is suitable for ionic surfactants or those that can be ionized, such as this compound in an acidic medium. The conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions and they bind some of the counter-ions.[6][8]

Experimental Protocol:

  • Solution Preparation: Prepare a series of solutions of this compound in an appropriate aqueous medium (e.g., acidified water to ensure protonation of the amine head group).

  • Measurement: Measure the specific conductance of each solution using a conductivity meter.

  • Data Analysis: Plot the specific conductance versus the surfactant concentration. The CMC is identified as the concentration at the point where the slope of the line changes.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) that has a low solubility in water but is readily solubilized in the hydrophobic core of micelles.[6] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar environment (water), the ratio of the intensities of the first and third vibronic peaks (I1/I3) is high. When pyrene is sequestered in the nonpolar micellar core, this ratio decreases significantly.

Experimental Protocol:

  • Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Aliquot the pyrene solution into a series of vials and evaporate the solvent completely. Add the different concentrations of the this compound solution to each vial and allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample (excitation typically around 334 nm).

  • Data Analysis: Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

FluorescenceMethod cluster_workflow Fluorescence Spectroscopy Workflow A Prepare Surfactant Solutions with Pyrene Probe B Equilibrate Samples A->B C Measure Fluorescence Emission Spectra B->C D Calculate I1/I3 Ratio C->D E Plot I1/I3 Ratio vs. Concentration D->E F Determine CMC from inflection of the curve E->F

References

Methodological & Application

Application Note & Protocols: Leveraging N,N-Dimethyldocosan-1-Amine for Advanced Nanoparticle-Mediated Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid Nanoparticles (LNPs) have emerged as the leading clinical platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The efficacy of these delivery systems is critically dependent on their composition, particularly the choice of the ionizable cationic lipid. This component is essential for encapsulating the nucleic acid payload and facilitating its release into the cell cytoplasm. This document provides a detailed guide on the use of N,N-dimethyldocosan-1-amine, a tertiary amine with a saturated 22-carbon alkyl tail, as a model ionizable lipid in the synthesis and formulation of LNPs. We will explore the mechanistic principles behind its function, provide detailed protocols for nanoparticle synthesis and characterization, and offer insights into optimizing formulation parameters for robust and efficient delivery.

Part 1: The Central Role of this compound in LNP Function

This compound represents a class of ionizable lipids that are fundamental to the success of modern nucleic acid therapies.[1] Its structure, featuring a protonatable tertiary amine headgroup and a long, saturated docosanoyl (C22) tail, dictates its function within the nanoparticle.

pH-Dependent Ionization: The Key to Efficacy and Safety

Unlike permanently charged cationic lipids which can exhibit significant toxicity, ionizable lipids like this compound possess a pKa that allows them to modulate their charge based on the pH of their environment.[2][3]

  • During Formulation (Acidic pH ~4.0): The tertiary amine headgroup of this compound becomes protonated, acquiring a positive charge. This enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA), driving efficient encapsulation into the LNP core.[][5]

  • In Systemic Circulation (Physiological pH ~7.4): The lipid is deprotonated and remains largely neutral. This neutrality is crucial as it minimizes non-specific interactions with blood components and reduces cytotoxicity, improving the overall safety profile of the delivery vehicle.[6][]

  • Inside the Endosome (Acidic pH ~5.0-6.5): Following cellular uptake via endocytosis, the LNP is trafficked into the endosome.[] The acidic environment of the late endosome protonates the amine headgroup again, restoring its positive charge. This charge reversal is the critical trigger for endosomal escape.[][9]

Mechanism of Endosomal Escape

The successful delivery of a nucleic acid payload to the cytoplasm hinges on its ability to escape the endo-lysosomal pathway, a major bottleneck in drug delivery.[10][11] The protonation of this compound within the endosome facilitates this escape through a proposed mechanism:

  • Ion Pair Formation: The newly positive ionizable lipids within the LNP interact with negatively charged anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane.

  • Membrane Destabilization: These interactions disrupt the bilayer structure of the endosomal membrane. The conical shape adopted by these ion pairs is incompatible with the stable bilayer, leading to the formation of non-bilayer hexagonal (HII) phases that promote membrane fusion and pore formation.[12]

  • Cytosolic Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid cargo to be released into the cytoplasm, where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[][10]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cellular Environment LNP_neutral LNP with Neutral This compound Cell Target Cell LNP_neutral->Cell Endocytosis LNP_charged LNP with Protonated (Positively Charged) Lipid Endosome Endosome (pH 5.0-6.5) Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Disruption & Endosomal Escape Payload Nucleic Acid Payload LNP_charged->Payload Release

Caption: pH-dependent mechanism of LNP-mediated delivery.

The Influence of the Docosanoyl (C22) Tail

The long, saturated C22 alkyl tail of this compound contributes significantly to the biophysical properties of the LNP. Compared to lipids with shorter or unsaturated tails, the C22 tail is expected to:

  • Increase Stability: Promote stronger van der Waals interactions between lipid tails, resulting in a more ordered and rigid lipid matrix. This can enhance nanoparticle stability during storage and circulation.[13]

  • Modulate Fusogenicity: The rigidity of the lipid core can influence the nanoparticle's ability to fuse with the endosomal membrane. This property must be carefully balanced, as excessive rigidity might hinder the structural rearrangements needed for payload release.

Part 2: LNP Formulation Protocols

The synthesis of effective LNPs requires precise control over lipid composition and manufacturing parameters. Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency.[5]

Core Components of the LNP Formulation

A successful LNP formulation is a carefully balanced system of four key lipid components.[1][14]

ComponentExampleMolar Ratio (%)Primary Function
Ionizable Cationic Lipid This compound 40 - 50Encapsulates nucleic acid cargo and drives endosomal escape.[12]
Helper Phospholipid DSPC or DOPE10 - 20Provides structural integrity to the nanoparticle. DOPE can further aid in membrane fusion.[15]
Sterol Cholesterol30 - 40Stabilizes the nanoparticle, modulates membrane fluidity, and fills gaps between lipids.[3]
PEGylated Lipid DMG-PEG 20001 - 2Forms a hydrophilic corona that prevents aggregation and reduces opsonization, prolonging circulation time.[][6]
Protocol 1: LNP Synthesis via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing system (e.g., NanoAssemblr®).

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA or siRNA cargo

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing instrument and cartridge

Procedure:

  • Preparation of Lipid Stock Solution (Ethanol Phase): a. Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol to achieve a final total lipid concentration of 10-20 mM. b. Ensure the molar ratio is consistent with the formulation table (e.g., 50:10:38.5:1.5). c. Vortex thoroughly until all lipids are fully dissolved, forming a clear solution.

  • Preparation of Nucleic Acid Solution (Aqueous Phase): a. Dilute the mRNA or siRNA stock in 50 mM Citrate Buffer (pH 4.0) to the desired concentration. The concentration will depend on the target lipid-to-nucleic acid weight ratio or N:P ratio. b. A typical Nitrogen-to-Phosphate (N:P) ratio (molar ratio of amine nitrogens in the ionizable lipid to phosphate groups in the nucleic acid) is between 3 and 6.[16]

  • Microfluidic Mixing: a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase to 3:1. d. Set the total flow rate (TFR) to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min). Higher TFRs generally lead to smaller particle sizes. e. Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, triggering the self-assembly of lipids around the nucleic acid cargo to form LNPs.

  • Purification and Buffer Exchange: a. Immediately after formation, dilute the LNP suspension with PBS (pH 7.4) to reduce the ethanol concentration. b. Purify the LNPs and perform buffer exchange into the final storage buffer (PBS, pH 7.4) using tangential flow filtration (TFF) or size exclusion chromatography (SEC). This step is critical to remove residual ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the purified LNPs at 4°C. For long-term storage, consult stability data for the specific formulation.

G start Start prep_lipid Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol start->prep_lipid prep_na Prepare Nucleic Acid in Citrate Buffer (pH 4.0) start->prep_na load Load Syringes prep_lipid->load prep_na->load mix Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) load->mix self_assembly LNP Self-Assembly mix->self_assembly purify Purification & Buffer Exchange (e.g., TFF) into PBS (pH 7.4) self_assembly->purify sterilize Sterile Filtration (0.22 µm) purify->sterilize end Store at 4°C sterilize->end

References

n,n-dimethyldocosan-1-amine as a capping agent for metal nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N,N-Dimethyldocosan-1-amine as a Capping Agent for Metal Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to this compound in Metal Nanoparticle Synthesis: From Mechanism to Application

Introduction: The Critical Role of Surface Chemistry in Nanomaterial Function

The utility of metal nanoparticles in fields ranging from catalysis to advanced drug delivery is intrinsically linked to our ability to control their size, shape, and stability.[1][2] Unprotected nanoparticles in colloidal suspension are thermodynamically driven to aggregate to reduce their high surface energy, leading to loss of their unique nanoscale properties. Capping agents are surface-active molecules that adsorb onto the nanoparticle surface during synthesis, preventing this aggregation and controlling particle growth.[3][4]

Among the diverse classes of capping agents, long-chain alkylamines have proven exceptionally effective, particularly for syntheses in organic solvents.[5][6] This guide focuses on This compound (DMDCA) , a C22 tertiary amine. Its unique structure, featuring a sterically accessible nitrogen lone pair for strong metal coordination and a long, saturated alkyl chain for robust steric stabilization, makes it an excellent candidate for producing highly stable, monodisperse metal nanoparticles. While direct literature on DMDCA is sparse, its behavior can be expertly extrapolated from extensive studies on shorter-chain analogs like N,N-dimethyldodecylamine and oleylamine.[5][7][8] This document provides the mechanistic understanding and detailed protocols necessary to leverage DMDCA as a premier capping agent for advanced nanoparticle synthesis.

Mechanism of Stabilization: A Tale of Two Ends

The efficacy of this compound as a capping agent stems from its amphiphilic structure. The molecule functions via two distinct, yet complementary, mechanisms:

  • Coordinate Bonding: The nitrogen atom of the tertiary amine group possesses a lone pair of electrons that readily forms a coordinate bond with electron-deficient metal atoms on the nanoparticle surface. This strong interaction anchors the molecule to the particle.

  • Steric Hindrance: The long (C22) docosyl chain is a bulky, non-polar tail that extends into the solvent. When multiple DMDCA molecules coat the nanoparticle, these chains create a dense steric barrier. This physical shield prevents nanoparticles from approaching each other closely enough to overcome van der Waals forces, thus preventing aggregation.[3]

The choice of a tertiary amine like DMDCA over a primary amine offers a distinct advantage: the absence of N-H bonds reduces the potential for the amine to also act as a reducing agent, offering a cleaner, more defined role as a pure stabilizer in many systems.[5][6]

Caption: Mechanism of nanoparticle stabilization by DMDCA.

Physicochemical Properties and Safety Mandates

Table 1: Properties and Safety Comparison of Long-Chain Tertiary Amines

PropertyN,N-Dimethyldodecylamine (C12)N,N-Dimethyltetradecylamine (C14)[11]N,N-Dimethylhexadecylamine (C16)[12]N,N-Dimethyloctadecylamine (C18)[9]This compound (C22) (Predicted)
CAS Number 112-18-5112-75-4112-69-6124-28-7N/A
Molecular Formula C₁₄H₃₁NC₁₆H₃₅NC₁₈H₃₉NC₂₀H₄₃NC₂₄H₅₁N
Molecular Weight 213.41 g/mol 241.46 g/mol 269.52 g/mol 297.58 g/mol ~353.69 g/mol
Boiling Point ~80-82 °C @ 0.1 hPa~118-120 °C @ 2 mmHg~148 °C @ 2 mmHg~160 °C @ 2 mmHg>160 °C @ 2 mmHg
Primary Hazards H302, H314, H410H302, H315, H400Corrosive, IrritantH302, H314, H335, H410[9]Corrosive, Irritant, Aquatic Toxin
  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

  • H400/H410: Very toxic to aquatic life (with long-lasting effects).

Mandatory Safety Protocol:

  • Handling: Always handle this compound and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a lab coat, and chemical splash goggles at all times.[9]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste. Do not allow the product to enter drains.[13]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air. If swallowed, rinse mouth but do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[9]

Experimental Protocols

Protocol 1: Synthesis of DMDCA-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from established methods using oleylamine for the synthesis of AuNPs in an organic solvent.[7] The longer chain of DMDCA may require slightly higher temperatures or longer reaction times to ensure adequate thermal decomposition of the gold precursor complex.

Rationale: This method relies on the thermal decomposition of a gold precursor in the presence of the capping agent. The DMDCA serves multiple roles: it complexes with the Au(III) precursor to improve its solubility in the organic solvent, and upon reduction of the gold, it immediately caps the nascent nanoparticles to control their growth and prevent aggregation.[5][6]

Caption: Workflow for the synthesis of DMDCA-capped gold nanoparticles.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • This compound (DMDCA)

  • Toluene (anhydrous)

  • Methanol (ACS grade)

  • Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, thermocouple

  • Nitrogen or Argon gas supply

  • Syringes and needles

  • Centrifuge and centrifuge tubes

Procedure:

  • Reagent Preparation:

    • Solution A (Gold Precursor): In an inert atmosphere (glovebox), dissolve 15 mg (0.04 mmol) of HAuCl₄ in 2.0 mL of toluene.

    • Solution B (Capping Solution): In a 250 mL three-neck flask, dissolve 5.0 g of DMDCA in 150 mL of toluene. Rationale: A high ratio of capping agent to gold precursor ensures complete surface coverage and prevents aggregation.[5]

  • Reaction Setup:

    • Equip the flask with a condenser, a thermocouple, and a septum.

    • Place the flask in a heating mantle on a magnetic stir plate.

    • Begin stirring and purge the system with an inert gas (N₂ or Ar) for 15 minutes.

    • Heat the DMDCA solution (Solution B) to boiling (approx. 110-115°C) under a positive pressure of inert gas.

  • Nanoparticle Formation:

    • Once the solution is steadily boiling, rapidly inject the gold precursor (Solution A) into the flask using a syringe.

    • Observe the color change. The solution should progress from clear/yellow to light pink and finally to a deep ruby red over the course of the reaction, indicating the formation of AuNPs.[7]

    • Maintain the boiling and stirring for 2 hours to ensure complete reaction and particle growth stabilization.

  • Purification:

    • After 2 hours, remove the heat source and allow the solution to cool to room temperature.

    • Transfer the solution to centrifuge tubes. Add 40 mL of methanol for every 10 mL of reaction solution. Methanol acts as an anti-solvent, causing the toluene-soluble nanoparticles to precipitate.[7]

    • Centrifuge at 8000 rpm for 10 minutes. A dark pellet of AuNPs should form at the bottom.

    • Carefully decant and discard the supernatant, which contains excess DMDCA and reaction byproducts.

    • Add 10 mL of toluene to the pellet and vortex thoroughly to re-disperse the nanoparticles.

    • Repeat the methanol precipitation and centrifugation steps two more times to ensure high purity.

  • Storage:

    • After the final wash, re-disperse the nanoparticle pellet in a desired volume of fresh toluene.

    • Store the stable colloidal solution at 4°C.

Protocol 2: Characterization of DMDCA-Capped Nanoparticles

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To confirm the formation of AuNPs and get a qualitative assessment of their size and dispersion.

  • Procedure: Dilute a small aliquot of the final nanoparticle solution in toluene. Record the absorbance spectrum from 400 nm to 700 nm.

  • Expected Result: A single, sharp peak, known as the Surface Plasmon Resonance (SPR) peak, should be observed between 520-530 nm for spherical AuNPs in this size range. A broad or red-shifted peak indicates aggregation or larger particle size.[5]

2. Transmission Electron Microscopy (TEM):

  • Purpose: To directly visualize the nanoparticles and determine their size, shape, and size distribution.

  • Procedure: Place a drop of the dilute nanoparticle solution onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.

  • Expected Result: Images should show discrete, roughly spherical nanoparticles. Measure the diameter of at least 100 particles using image analysis software (e.g., ImageJ) to calculate the average size and standard deviation. A narrow size distribution (low standard deviation) indicates a successful synthesis.

3. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the nanoparticles, which includes the metallic core and the capping agent layer.

  • Procedure: Analyze a dilute sample of the nanoparticle solution according to the instrument's instructions.

  • Expected Result: The hydrodynamic diameter from DLS will be larger than the core diameter from TEM. The difference provides an estimate of the DMDCA capping layer thickness. The Polydispersity Index (PDI) should be low (<0.2) for a monodisperse sample.

Application Focus: Drug Delivery Systems

DMDCA-capped nanoparticles synthesized in organic solvents serve as excellent foundational materials for creating advanced drug delivery vehicles.[14] Their hydrophobic surface is ideal for encapsulating lipophilic drugs. For biological applications, the native DMDCA surface must be modified via ligand exchange to impart water solubility and biocompatibility.[15]

G start DMDCA-Capped Nanoparticle (in Organic Solvent) step1 Ligand Exchange Replace DMDCA with amphiphilic, thiol-terminated polymer (e.g., HS-PEG-COOH) start->step1 step2 Water-Soluble, Biocompatible Nanoparticle step1->step2 step3 Drug Loading Encapsulate hydrophobic drug (e.g., Paclitaxel) via hydrophobic interactions step2->step3 step4 Drug-Loaded Nanocarrier step3->step4 step5 Targeting Ligand Conjugation Covalently attach antibodies or peptides to PEG terminal (e.g., via EDC/NHS chemistry) step4->step5 final Actively Targeted Drug Delivery System step5->final

Caption: Workflow for converting DMDCA-capped NPs into a targeted drug delivery system.

Key Advantages for Drug Delivery:

  • High Drug Loading: The organic-soluble core can be loaded with significant quantities of hydrophobic anticancer drugs.[16]

  • Controlled Release: The drug can be released in a sustained manner as the nanoparticle carrier degrades or in response to a specific stimulus (e.g., pH, enzymes) at the target site.[17][18]

  • Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of the appropriate size (10-100 nm) can passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[14]

  • Active Targeting: The surface can be functionalized with targeting moieties (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to enhanced cellular uptake and reduced off-target toxicity.[15]

Conclusion

This compound is a powerful and versatile capping agent for the synthesis of metal nanoparticles. Its long alkyl chain provides exceptional steric stability, enabling the production of monodisperse nanoparticles in non-polar solvents. The protocols and mechanistic insights provided in this guide, derived from established principles of nanoparticle chemistry, empower researchers to reliably synthesize high-quality DMDCA-capped nanoparticles. These materials serve as a crucial starting point for a variety of applications, most notably in the development of sophisticated, targeted drug delivery systems that hold the promise of more effective and less toxic therapies.

References

Application Note & Protocol: Formulation of Advanced Lipid Nanoparticles Utilizing N,N-dimethyldocosan-1-amine for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionizable Lipids in Modern Genetic Medicine

The advent of mRNA vaccines and gene therapies has underscored the pivotal role of lipid nanoparticles (LNPs) as a leading non-viral vector for nucleic acid delivery. The efficacy and safety of these LNPs are critically dependent on the careful selection of their constituent lipids. Among these, the ionizable cationic lipid is arguably the most crucial component, responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm. N,N-dimethyldocosan-1-amine is an advanced ionizable lipid that has garnered significant attention for its favorable characteristics in LNP formulations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of LNPs incorporating this compound. We will delve into the rationale behind component selection, provide a detailed, field-tested protocol for microfluidic-based manufacturing, and outline the essential analytical techniques for quality control.

Rationale for Component Selection: A Synergistic Quartet

The successful formulation of a stable and effective LNP is not reliant on a single component but on the synergistic interplay of four key lipidic elements. The selection of this compound as the ionizable lipid necessitates a careful consideration of the accompanying helper lipids to achieve optimal performance.

  • Ionizable Cationic Lipid (this compound): This lipid is the workhorse of the formulation. Its tertiary amine headgroup possesses a pKa in the range of 6.0-6.5. This is a critical design feature; at the acidic pH used during the formulation process (typically pH 4.0), the lipid is protonated and thus positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged nucleic acid backbone. Upon entering the bloodstream, the LNP is buffered to physiological pH (~7.4), where the ionizable lipid becomes largely neutral. This neutrality is crucial for reducing opsonization and minimizing systemic toxicity. Once the LNP is taken up by the cell into an endosome, the acidic environment of the late endosome (pH ~5.0-6.0) again protonates the this compound. This charge reversal is hypothesized to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated into protein.

  • Phospholipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC is a saturated phospholipid that acts as a structural or "helper" lipid. Its high transition temperature contributes to the rigidity and stability of the LNP structure, preventing premature drug leakage and enhancing the particle's integrity during circulation.

  • Cholesterol: As a crucial structural component, cholesterol inserts itself into the lipid bilayer, where it modulates membrane fluidity and stability. It fills the gaps between the other lipid molecules, increasing the packing density and further reducing the permeability of the LNP, which is vital for retaining the encapsulated payload.

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): A polyethylene glycol (PEG) conjugated lipid is included to provide a hydrophilic and sterically hindering layer on the surface of the LNP. This "stealth" coating reduces recognition by the reticuloendothelial system (RES), thereby decreasing clearance from the body and prolonging circulation time. This extended circulation increases the probability of the LNP reaching its target tissue.

Typical Molar Ratios for LNP Formulation:

The precise molar ratio of these four components is a critical parameter that must be optimized for each specific nucleic acid payload and intended application. A commonly employed starting point for formulations utilizing lipids similar to this compound is:

ComponentMolar Ratio (%)
Ionizable Cationic Lipid50
DSPC10
Cholesterol38.5
PEG-Lipid1.5

Manufacturing Protocol: Microfluidic Rapid Mixing for Controlled LNP Assembly

Microfluidics has emerged as the gold standard for the reproducible and scalable production of LNPs. The controlled, rapid mixing of a lipid-in-alcohol phase with a nucleic acid-in-aqueous buffer phase allows for precise control over particle size and distribution.

Workflow for LNP Formulation using Microfluidics

LNP_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_maturation Post-Mixing Processing lipid_prep 1. Lipid Phase - Dissolve Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol mixer 3. Rapid Mixing - Pump phases into  microfluidic device - Total Flow Rate (TFR) & Flow Rate Ratio (FRR)  are critical parameters lipid_prep->mixer Ethanol Stream na_prep 2. Aqueous Phase - Dissolve Nucleic Acid (e.g., mRNA) in Acidic Buffer (e.g., Acetate, pH 4.0) na_prep->mixer Aqueous Stream dialysis 4. Buffer Exchange & Purification - Dialysis or Tangential Flow Filtration (TFF)  against PBS (pH 7.4) - Removes ethanol and non-encapsulated  nucleic acid mixer->dialysis LNP Suspension concentration 5. Concentration & Sterilization - Concentrate to target concentration - Sterile filter through 0.22 µm filter dialysis->concentration Purified LNPs end_product Ready for Characterization and In Vitro / In Vivo Studies concentration->end_product Final LNP Formulation

Caption: Microfluidic-based workflow for the formulation of lipid nanoparticles.

Step-by-Step Protocol:

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic Acid (e.g., mRNA, siRNA)

  • Ethanol (200 proof, anhydrous)

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO) or TFF system

  • Sterile, low-protein binding storage tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol): a. Calculate the required mass of each lipid to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) for a final lipid concentration of 10-20 mM in ethanol. b. Dissolve the calculated amounts of this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol. c. Ensure complete dissolution by gentle vortexing or warming if necessary. This is your "Lipid Phase".

  • Preparation of Nucleic Acid Solution (Aqueous Phase): a. Dissolve the nucleic acid payload in the 50 mM sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL). b. Ensure the nucleic acid is fully hydrated and dissolved. This is your "Aqueous Phase".

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the Lipid Phase into one syringe and the Aqueous Phase into another. c. Set the pumps to the desired Flow Rate Ratio (FRR). A common starting point is a 3:1 ratio of the Aqueous Phase to the Lipid Phase. d. Set the Total Flow Rate (TFR). A higher TFR (e.g., 12 mL/min) generally results in smaller particle sizes. e. Initiate the pumping process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs. f. Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange: a. Transfer the collected LNP suspension to a pre-wetted dialysis cassette. b. Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step is crucial for removing the ethanol and raising the pH to neutral, which stabilizes the LNPs. c. Alternatively, for larger volumes, a Tangential Flow Filtration (TFF) system can be used for more rapid buffer exchange and purification.

  • Concentration and Sterilization: a. If necessary, concentrate the purified LNP formulation to the desired final concentration using a centrifugal concentration device or TFF. b. Perform sterile filtration of the final LNP product through a 0.22 µm syringe filter into a sterile vial. c. Store the final formulation at 2-8°C. For long-term storage, consult stability data, as -80°C may be required.

Essential Quality Control: Characterization of LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

Key Analytical Parameters:
ParameterTechniqueTypical Acceptance CriteriaRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral (~0 mV) at pH 7.4Confirms surface neutrality for prolonged circulation and low toxicity.
Encapsulation Efficiency (%) RiboGreen Assay (or equivalent)> 90%Quantifies the percentage of nucleic acid successfully entrapped within the LNPs.
Protocol for Encapsulation Efficiency Determination (RiboGreen Assay):
  • Prepare a standard curve of the free nucleic acid using the RiboGreen reagent according to the manufacturer's protocol.

  • Take an aliquot of the final LNP formulation and dilute it in TE buffer. Measure the fluorescence. This represents the unencapsulated, accessible nucleic acid.

  • Take another aliquot of the LNP formulation and dilute it in TE buffer containing a surfactant (e.g., 0.1% Triton X-100). Incubate for 10 minutes to lyse the LNPs.

  • Measure the fluorescence of the lysed sample. This represents the total nucleic acid (encapsulated + unencapsulated).

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = (Total NA Fluorescence - Free NA Fluorescence) / Total NA Fluorescence * 100

Conclusion and Future Perspectives

The use of this compound in LNP formulations represents a significant advancement in the field of nucleic acid delivery. The protocols and principles outlined in this application note provide a robust framework for the development of potent and safe nanomedicines. Mastery of the microfluidic manufacturing process and a commitment to rigorous analytical characterization are paramount to achieving reproducible results and accelerating the translation of novel genetic therapies from the laboratory to the clinic. Further optimization of lipid ratios, flow parameters, and payload selection will continue to refine the performance of these powerful delivery systems.

n,n-dimethyldocosan-1-amine as a surfactant in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N,N-Dimethyldocosan-1-Amine: A pH-Responsive Cationic Surfactant for Advanced Biochemical Applications

Abstract

This compound is a long-chain tertiary amine featuring a 22-carbon hydrophobic tail and a pH-sensitive dimethylamino head group. This unique structure positions it as a powerful cationic surfactant, particularly for applications requiring a dynamic response to changes in environmental pH. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical applications of this compound. The primary focus is its role as a critical component—an ionizable lipid—in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Additionally, its potential utility in membrane protein biochemistry is discussed.

Introduction and Mechanism of Action

This compound belongs to the class of tertiary fatty amines, which are characterized by a nitrogen atom bonded to three alkyl groups.[1] Its structure consists of a long, saturated 22-carbon (docosyl) chain, which imparts significant hydrophobicity, and a tertiary amine head group, which provides a pH-responsive hydrophilic character.

The functionality of this compound in biochemical assays is dictated by the protonation state of its tertiary amine head group. This group has a pKa in the range of 6.0-7.0, allowing it to transition from a neutral to a positively charged (cationic) state in response to a drop in pH.[2] This pH-sensitivity is the cornerstone of its utility in advanced drug delivery systems like LNPs.

The pH-Responsive Mechanism:

  • In Acidic Environments (pH < pKa): The tertiary amine group becomes protonated, acquiring a positive charge. This cationic state enables strong electrostatic interactions with negatively charged molecules such as the phosphate backbone of nucleic acids (mRNA, siRNA).[3] This is the principle used during the LNP formulation process to efficiently encapsulate the therapeutic cargo.

  • In Physiological Environments (pH ~7.4): The amine group is predominantly deprotonated and thus electrically neutral. This is highly advantageous for in vivo applications, as a neutral surface charge minimizes non-specific interactions with blood components and reduces cytotoxicity often associated with permanently charged cationic lipids.[4][5]

  • In Acidifying Endosomes (pH 5.0-6.5): Following cellular uptake via endocytosis, the LNP is exposed to the acidic environment of the endosome. The tertiary amine becomes protonated again, promoting interaction with the negatively charged endosomal membrane. This interaction is thought to disrupt the membrane, facilitating the release of the nucleic acid cargo into the cytoplasm—a critical step known as endosomal escape.

G cluster_0 LNP Formulation cluster_1 Systemic Circulation cluster_2 Cellular Uptake & Release Formulation Low pH (~4.0) Amine is Protonated (Cationic) Encapsulation Electrostatic binding to negatively charged Nucleic Acid Formulation->Encapsulation Efficient Cargo Loading Circulation Physiological pH (~7.4) Amine is Neutral Encapsulation->Circulation Stability Reduced Toxicity & Non-Specific Interactions Circulation->Stability Stealth Properties Endosome Endosomal pH (5.0-6.5) Amine is Re-Protonated Stability->Endosome Release Membrane Disruption & Cargo Release into Cytoplasm Endosome->Release Endosomal Escape

Caption: pH-dependent protonation state and function of this compound.

Physicochemical Properties

The performance of a surfactant is defined by its physicochemical properties. The exceptionally long C22 alkyl chain of this compound results in distinct characteristics compared to more common C12 or C14 surfactants.

PropertyExpected Value / CharacteristicSignificance in Biochemical Assays
Molecular Weight ~381.7 g/mol Fundamental property for calculating molar concentrations.
Appearance Waxy solid at room temperatureRequires heating for dissolution in organic solvents like ethanol.
Solubility Insoluble in water; Soluble in ethanolDictates the choice of solvent for preparing lipid stock solutions.
pKa ~6.0 - 7.0The pH at which 50% of the amine groups are protonated; central to its function.
Critical Micelle Concentration (CMC) Very Low (< 1 µM)Forms aggregates at extremely low concentrations, ensuring stability of LNPs upon dilution. The CMC for surfactants generally decreases with increasing alkyl chain length.[6]

Core Application: Lipid Nanoparticle Formulation

The premier application of this compound is as an ionizable lipid for the formulation of LNPs to deliver nucleic acids. A typical LNP formulation is composed of four lipid components, each with a specific function.[4][5]

LNP ComponentExampleMolar Ratio (%)Rationale for Inclusion
Ionizable Cationic Lipid This compound 40 - 50%Drives nucleic acid encapsulation and facilitates endosomal escape.
Helper Phospholipid DSPC or DOPE10 - 20%Provides structural integrity to the nanoparticle and aids in membrane fusion.[4][7]
Cholesterol -30 - 40%Modulates bilayer fluidity and stability, filling gaps between lipids.
PEGylated Lipid DMG-PEG 20001 - 3%Forms a hydrophilic corona to prevent aggregation and reduce opsonization.

Protocol 1: Formulation of mRNA-LNPs via Microfluidic Mixing

This protocol describes a reproducible method for formulating LNPs using a microfluidic mixing device, which allows for rapid and controlled nanoprecipitation of lipids around the nucleic acid cargo.

A. Materials and Reagents

  • Lipids: this compound, DSPC, Cholesterol, DMG-PEG 2000 (all dissolved in 100% ethanol).

  • Cargo: mRNA in an aqueous buffer.

  • Organic Phase: 100% Ethanol (molecular biology grade).

  • Aqueous Phase Buffer: 50 mM Sodium Citrate, pH 4.0.

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO), Dynamic Light Scattering (DLS) instrument.

B. Step-by-Step Procedure

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine the ethanolic stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 to achieve a final molar ratio of 50:10:38.5:1.5.

    • Adjust the total lipid concentration in ethanol to 10 mM.

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in the Aqueous Phase Buffer (Citrate, pH 4.0) to a final concentration of 0.05 mg/mL.

    • Ensure the solution is at room temperature before use.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the Lipid Mixture into the port for the organic phase and the mRNA solution into the port for the aqueous phase.

    • Set the flow rate ratio of aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the ethanol stream with the aqueous stream causes a rapid increase in polarity, leading to the self-assembly of lipids into LNPs encapsulating the mRNA.[3]

    • Collect the resulting translucent LNP suspension from the outlet port.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C. Change the buffer at least twice over 18-24 hours. This step is critical to remove the ethanol and raise the pH, resulting in a stable, neutral-surfaced LNP suspension suitable for in vitro or in vivo use.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

G cluster_mixing Microfluidic Mixing start Start: Prepare Reagents prep_lipids 1. Prepare Lipid Mixture (in Ethanol) start->prep_lipids prep_mrna 2. Prepare mRNA Solution (in Citrate Buffer, pH 4.0) start->prep_mrna mix 3. Combine Phases at 3:1 Ratio (Aqueous:Organic) prep_lipids->mix prep_mrna->mix collect 4. Collect LNP Suspension mix->collect purify 5. Purify via Dialysis (vs. PBS, pH 7.4) collect->purify qc 6. Perform Quality Control (Size, PDI, Encapsulation) purify->qc end End: Sterile Filter & Store qc->end

Caption: Workflow for LNP formulation using microfluidic mixing.

Quality Control Protocols for LNP Formulations

Characterization of the formulated LNPs is essential to ensure they meet the required specifications for efficacy and safety.

ParameterMethodTypical Target ValueRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow, homogenous size distribution.
Encapsulation Efficiency RiboGreen Assay> 90%Measures the percentage of nucleic acid successfully loaded into the LNPs.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4Confirms successful buffer exchange and predicts in vivo stability.

Secondary Application: Membrane Protein Solubilization

While its primary use is in LNPs, the potent amphipathic nature of this compound suggests a potential role in the challenging field of membrane protein biochemistry.

Principle: Detergents are used to extract membrane proteins from the lipid bilayer into soluble protein-detergent micelles. The long C22 hydrophobic tail of this compound could theoretically shield the transmembrane domains of integral membrane proteins, while the hydrophilic headgroup would ensure solubility in aqueous buffers. Amine oxides with shorter alkyl chains, such as Lauryldimethylamine-N-oxide (LDAO), are commonly used for this purpose.[8]

Experimental Considerations:

  • Causality of Choice: The extreme length of the C22 chain makes it a "harsher" detergent. This might be beneficial for solubilizing exceptionally stable or hydrophobic proteins that resist common detergents like DDM.

  • Challenges: The same property that makes it potent also carries a high risk of protein denaturation. The large micelle size and strong hydrophobic interactions could strip essential lipids and unfold the protein.

  • Protocol Outline: A screening protocol would involve incubating isolated cell membranes with varying concentrations of this compound (starting well above its estimated CMC) and analyzing the supernatant for the extracted protein of interest via SDS-PAGE or Western Blot. Optimization of buffer pH, ionic strength, and temperature would be critical.

This application remains speculative without empirical data and should be approached as an exploratory method for particularly recalcitrant membrane proteins.

Conclusion

This compound is a specialized surfactant with significant potential in advanced biochemical and pharmaceutical applications. Its defining feature—a pH-responsive tertiary amine head group coupled with a very long hydrophobic tail—makes it an ideal ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. The protocols and principles outlined in this guide provide a framework for researchers to harness the capabilities of this molecule to develop next-generation therapeutics and explore novel solutions for challenging biochemical systems.

References

Application Note: Protocol for Creating N,N-Dimethyldocosan-1-Amine-Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the formulation of stable oil-in-water (O/W) emulsions using N,N-dimethyldocosan-1-amine (DDA) as a cationic stabilizer. DDA, a tertiary amine with a long alkyl chain, is an effective emulsifying agent, particularly for applications in drug delivery and material science. The protocol herein leverages the pH-dependent solubility and charge of DDA to create nanoemulsions with controlled droplet size and high stability. This document outlines the underlying mechanism of stabilization, provides step-by-step procedures for preparation and characterization, and offers expected outcomes for researchers, scientists, and drug development professionals.

Introduction and Mechanism of Stabilization

This compound (DDA) is a cationic lipid (at acidic pH) characterized by a 22-carbon alkyl tail and a tertiary amine headgroup. Its amphiphilic nature, combining a large hydrophobic chain with a polar headgroup, allows it to function as a surfactant, reducing the interfacial tension between oil and water.[1]

The key to DDA's function as an emulsion stabilizer lies in its pH-dependent charge. The tertiary amine headgroup has a pKa that allows it to become protonated (positively charged) in an acidic aqueous environment. When preparing an oil-in-water emulsion, DDA partitions to the oil-water interface. In a sufficiently acidic aqueous phase, the now cationic dimethylammonium headgroups orient towards the water, while the long docosan (C22) tails remain in the oil phase. This arrangement forms a protective film around the oil droplets.[1]

The stability of the resulting emulsion is primarily due to electrostatic repulsion. Each oil droplet is coated with a layer of positive charges, causing the droplets to repel one another, which prevents them from aggregating and coalescing—a primary mechanism of emulsion breakdown.[1] A zeta potential, which measures the magnitude of this surface charge, of ±30 mV is generally considered sufficient to ensure the physical stability of a nanoemulsion.[2]

Materials and Reagents

Material/ReagentGradeRecommended Supplier
This compound (DDA)≥95% PuritySpecialist lipid supplier
Oil Phase (e.g., Soybean Oil, Miglyol 812)USP/NF GradeSigma-Aldrich, Croda
Hydrochloric Acid (HCl), 1 M SolutionAnalytical GradeFisher Scientific
Sodium Hydroxide (NaOH), 1 M SolutionAnalytical GradeFisher Scientific
Deionized (DI) Water or Water for Injection (WFI)High PurityIn-house or commercial
Ethanol, 200 ProofACS GradeDecon Labs

Equipment

  • High-shear homogenizer (e.g., IKA T25 Digital ULTRA-TURRAX®)

  • Microfluidizer or high-pressure homogenizer (e.g., Microfluidics M-110P or Avestin EmulsiFlex)

  • Magnetic stirrer and stir bars

  • Analytical balance (4 decimal places)

  • pH meter

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement (e.g., Malvern Zetasizer)[3]

  • Glass beakers and vials

Experimental Protocol: Emulsion Preparation

This protocol describes the preparation of a 5% (w/w) oil-in-water emulsion stabilized by DDA.

Step 1: Preparation of the Aqueous and Organic Phases
  • Aqueous Phase Preparation:

    • To a glass beaker, add 93.5 g of DI water.

    • While stirring, use a 1 M HCl solution to adjust the pH of the water to approximately 4.0. This step is critical to ensure the protonation of the DDA amine headgroup.

  • Organic/Oil Phase Preparation:

    • In a separate glass vial, weigh 1.5 g of this compound (DDA).

    • Add 5.0 g of the selected oil phase (e.g., soybean oil).

    • Gently warm the mixture to ~40-50°C while stirring to ensure the DDA is fully dissolved in the oil. This can also be facilitated by adding a small amount of a co-solvent like ethanol, which is later removed during processing.[4]

Step 2: Formation of the Coarse Emulsion
  • Place the beaker containing the acidic aqueous phase on a magnetic stirrer.

  • Slowly add the oil phase containing the dissolved DDA to the aqueous phase while stirring at a moderate speed.

  • Once all the oil has been added, increase the mixing speed and introduce the high-shear homogenizer.

  • Homogenize the mixture at 10,000-15,000 rpm for 5-10 minutes to form a coarse, milky-white pre-emulsion.

Step 3: High-Pressure Homogenization for Nanoemulsion Formation
  • Transfer the coarse emulsion to the reservoir of a high-pressure homogenizer or microfluidizer.

  • Process the emulsion at a pressure of 15,000 to 25,000 PSI (100 to 170 MPa). The optimal pressure may vary depending on the specific oil and desired droplet size.

  • Recirculate the emulsion through the homogenizer for 5-10 passes. This repeated processing is crucial for achieving a narrow and uniform droplet size distribution.[5]

  • Collect the final nanoemulsion, which should appear translucent or bluish-white, depending on the final droplet size.[]

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_analysis Characterization A Prepare Aqueous Phase (DI Water, pH 4.0) C Combine Phases A->C B Prepare Oil Phase (Oil + DDA) B->C D High-Shear Homogenization (10,000 rpm, 5 min) C->D Creates Coarse Emulsion E High-Pressure Homogenization (15-25k PSI, 5-10 passes) D->E Reduces Droplet Size F Final DDA-Stabilized Nanoemulsion E->F Yields Nanoemulsion G Measure Droplet Size, PDI, and Zeta Potential (DLS) F->G Quality Control

Characterization of the Emulsion

To ensure the quality and stability of the prepared emulsion, it is essential to characterize its physical properties.

  • Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The droplet size indicates the scale of the emulsion (nano- vs. macro-), while the PDI describes the uniformity of the droplet size distribution. A PDI value below 0.25 is generally desirable for pharmaceutical applications.[2][]

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the surface of the oil droplets. For cationic emulsions stabilized by DDA, a positive zeta potential greater than +30 mV is expected, which confirms a high degree of electrostatic repulsion and predicts good physical stability.[7]

Procedure for DLS Measurement:
  • Dilute a small aliquot of the final emulsion in the same pH 4.0 aqueous buffer used for its preparation to avoid altering the surface chemistry. A dilution factor of 1:100 or 1:1000 is typical.

  • Transfer the diluted sample to a suitable cuvette.

  • Perform the DLS measurement according to the instrument's standard operating procedure to obtain the Z-average diameter, PDI, and zeta potential.

Expected Results

The described protocol is expected to yield a stable oil-in-water nanoemulsion. The specific characteristics can vary based on the oil used and the precise processing parameters.

ParameterExpected ValueSignificance
Appearance Translucent to bluish-whiteIndicates small droplet size (nano-range)
Z-Average Diameter 50 - 200 nmConfirms nanoemulsion formation[7]
Polydispersity Index (PDI) < 0.25Indicates a uniform and monodisperse population of droplets[2]
Zeta Potential > +30 mVConfirms strong cationic surface charge and high stability[7]

Mechanism Visualization

The stability of the emulsion is conferred by the interfacial layer of protonated DDA molecules.

G DDA Stabilization Mechanism cluster_oil Oil Droplet cluster_water Aqueous Phase (pH 4) a1 p1 + a1->p1 a2 p2 + a2->p2 a3 p3 + a3->p3 a4 p4 + a4->p4 a5 p5 + a5->p5 a6 p6 + a6->p6 a7 p7 + a7->p7 a8 p8 + a8->p8 b1 b2 b3 b4 b5 b6 b7 b8

References

Application Notes and Protocols for N,N-Dimethyldocosan-1-amine as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Lipophilicity in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases.[1][2] This is typically an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the nucleophile from the aqueous to the organic phase where the reaction can proceed.[1][2][3] The efficiency of a phase transfer catalyst is intrinsically linked to its amphiphilic nature—its ability to interact with both the aqueous and organic phases.

N,N-Dimethyldocosan-1-amine, a long-chain tertiary aliphatic amine, represents a class of phase transfer catalysts where high lipophilicity is a key attribute. Its long C22 alkyl chain imparts significant solubility in nonpolar organic solvents.[4] While quaternary ammonium salts are the most common phase transfer catalysts, tertiary amines can also function effectively, particularly in reactions where the amine can be quaternized in situ by the alkylating agent or when it acts as a base to generate the nucleophile at the interface.[5] The pronounced organophilicity of this compound makes it an ideal candidate for reactions where the organic substrate is highly nonpolar or when a high concentration of the catalyst-nucleophile ion pair in the organic phase is desired.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a phase transfer catalyst. We will explore its synthesis, proposed catalytic mechanism, and provide detailed protocols for its application in key organic transformations.

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not extensively documented, its properties can be reliably inferred from its structure and data available for its shorter-chain homologs, such as N,N-dimethyldodecylamine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C24H51NBased on chemical structure
Molecular Weight 369.68 g/mol Calculated from the molecular formula
Appearance Waxy solid at room temperatureLong alkyl chains increase melting point
Solubility Insoluble in water; highly soluble in nonpolar organic solvents (e.g., toluene, hexane, dichloromethane)The dominant C22 alkyl chain dictates its lipophilic character
Basicity Weakly basic, typical of a tertiary amineThe nitrogen lone pair is available for protonation or quaternization
Synthesis Protocol: Reductive Amination of Docosanal

A common and efficient method for the synthesis of N,N-dimethyl long-chain amines is the reductive amination of the corresponding aldehyde with dimethylamine.[7]

Reaction Scheme:

Materials:

  • Docosanal

  • Dimethylamine (as a solution in THF or as a gas)

  • Hydrogen gas

  • Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst

  • Ethanol or another suitable solvent

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

Procedure:

  • In a pressure-rated reaction vessel, dissolve docosanal (1 equivalent) in ethanol.

  • Add the hydrogenation catalyst (e.g., 5 mol% Pd/C).

  • Cool the mixture to 0-5 °C and add dimethylamine (2-3 equivalents).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously and allow it to warm to room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Mechanism of Phase Transfer Catalysis using this compound

In many PTC applications, this compound will be quaternized in situ by the alkylating agent to form the active catalytic species, a quaternary ammonium salt. This salt then participates in the catalytic cycle.

PTC_Mechanism cluster_organic Organic Phase R3N_org R'3N (Catalyst) R3NR_X_org [R'3N-R]+X- (Active Catalyst) R3N_org->R3NR_X_org in situ Quaternization RX_org R-X (Substrate) RX_org->R3NR_X_org RY_org R-Y (Product) R3NR_X_org->R3N_org Regeneration (Hypothetical reverse not shown) QY_org [R'3N-R]+Y- R3NR_X_org->QY_org Anion Exchange QY_org->RY_org SN2 Reaction MY_aq M+Y- (Nucleophile Source) interface Interface

Caption: In-situ formation of the active quaternary ammonium catalyst and the subsequent phase transfer cycle.

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers from an alkoxide and an alkyl halide.[8][9] When using a water-soluble base like NaOH to generate the alkoxide from a phenol, a phase transfer catalyst is essential to transport the phenoxide into the organic phase.[10][11]

Protocol: Synthesis of Butyl Phenyl Ether

Reaction:

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

  • This compound

  • Toluene

  • Deionized water

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), toluene (5 mL/mmol of phenol), and a 50% (w/w) aqueous solution of NaOH (2.0 eq).

  • Add this compound (0.02 - 0.05 eq).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add 1-bromobutane (1.1 eq) to the reaction mixture over 30 minutes.

  • Continue stirring at 70-80 °C and monitor the reaction by TLC or GC until the phenol is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and add deionized water.

  • Separate the organic layer and wash it with 1 M NaOH (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Loading 2-5 mol%To ensure an efficient catalytic cycle without being excessive.
Temperature 70-80 °CTo provide sufficient activation energy without significant side reactions.
Stirring Speed >500 rpmHigh agitation is crucial to maximize the interfacial area for efficient phase transfer.[12]
Solvent TolueneA nonpolar solvent that solubilizes the organic reactants and the lipophilic catalyst.

Application Note 2: N-Alkylation of Secondary Amines

The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation in organic synthesis.[13] Using a phase transfer catalyst allows the reaction to be performed with an inorganic base in a biphasic system, which simplifies workup and avoids the need for strong, anhydrous bases.[6]

Protocol: Synthesis of N-Benzyl-N-methylaniline

Reaction:

Materials:

  • N-methylaniline

  • Benzyl chloride

  • Potassium carbonate (K2CO3)

  • This compound

  • Acetonitrile

  • Deionized water

Experimental Workflow:

Workflow start Start reactants Combine N-methylaniline, K2CO3, catalyst, and acetonitrile start->reactants add_benzyl_chloride Add benzyl chloride reactants->add_benzyl_chloride reflux Reflux and monitor reaction (TLC/GC-MS) add_benzyl_chloride->reflux workup Aqueous workup: Add water, separate layers reflux->workup extraction Extract aqueous layer with organic solvent workup->extraction dry_concentrate Dry organic layers and concentrate extraction->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for the N-alkylation of a secondary amine using phase transfer catalysis.

Experimental Protocol:

  • In a round-bottom flask, combine N-methylaniline (1.0 eq), powdered potassium carbonate (2.0 eq), this compound (0.03 eq), and acetonitrile (5 mL/mmol of N-methylaniline).

  • Heat the mixture to reflux with vigorous stirring.

  • Add benzyl chloride (1.05 eq) dropwise over 15 minutes.

  • Continue refluxing and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation

The protocols provided are based on well-established phase transfer catalysis principles.[1][2][14] To ensure the validity of your results:

  • Run a control reaction: Perform the reaction without the this compound catalyst. A significantly lower or negligible conversion will confirm the catalytic effect.

  • Monitor catalyst stability: For reactions at higher temperatures, it is advisable to analyze the post-reaction organic phase for potential catalyst degradation products, although long-chain aliphatic amines are generally thermally robust.

  • Confirm product identity: Thoroughly characterize the final product using standard analytical techniques (NMR, IR, MS) to confirm its structure and purity.

Conclusion

This compound, with its extended alkyl chain, offers a highly lipophilic option for phase transfer catalysis. It is particularly well-suited for reactions involving highly nonpolar organic substrates and phases. The provided protocols for Williamson ether synthesis and N-alkylation serve as a starting point for exploring the utility of this catalyst in a variety of organic transformations. By understanding the principles of phase transfer catalysis and the unique properties of this long-chain amine, researchers can effectively leverage it to facilitate challenging biphasic reactions.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Synthetic N,N-Dimethyldocosan-1-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-dimethyldocosan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain tertiary amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the post-synthesis workup and purification of this compound.

Introduction

This compound is a tertiary amine with a long C22 alkyl chain. Its synthesis, typically through routes like the reductive amination of docosanal with dimethylamine or the N-alkylation of dimethylamine with a docosyl halide, can lead to a variety of impurities. The unique physical properties of this long-chain amine, such as its high boiling point and potential for forming emulsions, present specific purification challenges. This guide provides practical, experience-driven advice to help you navigate these issues and obtain a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesis?

A1: The impurity profile of your crude product is highly dependent on your synthetic route. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: This can include docosanol, docosanal, or a docosyl halide, depending on your starting materials. Excess dimethylamine is also a common unreacted starting material.

  • Primary and Secondary Amines: If your dimethylamine source is contaminated or if demethylation occurs under harsh reaction conditions, you may have primary (docosanamine) and secondary (N-methyldocosan-1-amine) amine impurities.[1]

  • Quaternary Ammonium Salts: Over-alkylation of the desired tertiary amine can lead to the formation of a quaternary ammonium salt, which can be challenging to remove.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as any catalysts or bases used, will also be present in the crude mixture.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification strategies for long-chain tertiary amines like this compound are:

  • Acid-Base Extraction: This is a highly effective and scalable first-pass purification technique to separate the basic amine product from neutral or acidic impurities.[2][3][4]

  • Flash Column Chromatography: This technique is excellent for removing impurities with similar polarities. However, special considerations are needed when purifying amines on standard silica gel.[5][6]

  • Vacuum Distillation: Due to the high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition.

  • Crystallization as a Salt: The amine can be converted to a crystalline salt, such as the hydrochloride or oxalate salt, which can often be easily purified by recrystallization. The pure free amine can then be regenerated by neutralization.[7]

Q3: How can I effectively monitor the progress of my purification?

A3: A combination of analytical techniques is recommended for monitoring your purification:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to visualize the separation of your product from impurities. For amines, it is often beneficial to add a small amount of triethylamine (e.g., 1-2%) to the mobile phase to reduce streaking on the silica plate. Staining with ninhydrin can help identify primary and secondary amine impurities, as tertiary amines like this compound do not typically stain with ninhydrin.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the basic nature of amines, which can lead to poor peak shape and tailing on standard GC columns, derivatization with reagents like trifluoroacetic anhydride (TFAA) may be necessary.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your purified product and identifying any remaining impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: I'm having trouble with emulsions during my acid-base extraction.

Cause: The long alkyl chain of this compound gives it surfactant-like properties, which can lead to the formation of stable emulsions during liquid-liquid extractions, especially when using vigorous shaking.

Solution:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: If a persistent emulsion forms, you can try filtering the mixture through a pad of Celite to help break it up.

  • Centrifugation: If available, centrifuging the mixture can also be an effective way to separate the layers.

Experimental Protocol: Acid-Base Extraction for this compound Purification

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The protonated this compound will move into the aqueous layer.[1]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 10. This deprotonates the amine, causing it to separate from the aqueous solution.[10]

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 aq_layer Aqueous Layer (Protonated Amine) sep_funnel1->aq_layer Extract org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 Separate basify Basify with NaOH (pH > 10) aq_layer->basify sep_funnel2 Separatory Funnel: Add Organic Solvent basify->sep_funnel2 org_layer2 Organic Layer (Purified Amine) sep_funnel2->org_layer2 Extract final_product Dry and Concentrate to Yield Pure Amine org_layer2->final_product

Caption: Workflow for Acid-Base Extraction of this compound.

Problem 2: My product is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column.

Cause: The basic nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, streaking, and even irreversible adsorption of the product onto the stationary phase.[5][11]

Solution:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine (typically 0.5-2% v/v), to your mobile phase. This will "cap" the acidic sites on the silica, reducing the interaction with your product and improving peak shape.[5][6]

  • Use of an Amine-Functionalized Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[6]

  • Basic Alumina: As an alternative to silica gel, basic alumina can be an effective stationary phase for the purification of amines.

  • Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography can be a viable alternative. In reversed-phase, it is often beneficial to use a mobile phase with a high pH (e.g., by adding a buffer or a small amount of a base like TEA) to ensure the amine is in its neutral, free-base form, which will increase its retention and improve separation.[6]

Experimental Protocol: Flash Column Chromatography of this compound

  • Column Packing: Pack a column with silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

  • Equilibration: Equilibrate the column with your starting mobile phase, which should contain a small amount of triethylamine (e.g., 1% v/v).

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Run the column with a gradient of an appropriate polar solvent (e.g., ethyl acetate or diethyl ether) in your non-polar solvent, maintaining the same percentage of triethylamine throughout the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

ChromatographyTroubleshooting start Poor Separation on Silica Gel option1 Modify Mobile Phase (Add Triethylamine) start->option1 option2 Change Stationary Phase (Amine-Silica or Alumina) start->option2 option3 Switch to Reversed-Phase start->option3 solution Improved Peak Shape and Separation option1->solution option2->solution option3->solution

Caption: Troubleshooting Poor Chromatographic Separation of Amines.

Problem 3: I suspect I have primary or secondary amine impurities. How can I remove them?

Cause: Incomplete methylation during synthesis or the presence of primary or secondary amines in the starting materials can lead to these impurities.

Solution:

  • Buffer-Assisted Extraction: A method using buffers of varying pH can selectively separate primary, secondary, and tertiary amines.[12][13] Due to differences in their basicity (pKa values), it is possible to find a pH at which the primary and secondary amines are protonated and extracted into an aqueous buffer, while the less basic tertiary amine remains in the organic phase.

  • Reaction with an Electrophile: Primary and secondary amines can be selectively reacted with an electrophile, such as an anhydride (e.g., acetic anhydride), to form amides. These amides are neutral and can then be easily separated from the unreacted tertiary amine by acid-base extraction.[14]

  • Formation of a Salt with a Dicarboxylic Acid: In some cases, primary and secondary amines can be selectively precipitated as salts of dicarboxylic acids, leaving the tertiary amine in solution.

Problem 4: How can I remove a quaternary ammonium salt by-product?

Cause: Over-alkylation of the tertiary amine product leads to the formation of a quaternary ammonium salt.

Solution:

  • Water Wash: Quaternary ammonium salts are generally highly polar and water-soluble. A simple wash of the organic solution of your crude product with water can often remove a significant portion of this impurity.

  • Recrystallization: If your this compound is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be an effective way to remove the more polar quaternary ammonium salt, which may remain in the mother liquor.

  • Chromatography: If the quaternary salt is not sufficiently removed by washing, flash column chromatography can be effective. The highly polar quaternary salt will likely remain at the baseline of the column, while the less polar tertiary amine elutes.

Summary of Key Purification Parameters

Purification MethodKey Parameters to ControlExpected Outcome
Acid-Base Extraction pH of aqueous washes, choice of organic solvent, gentle mixing.Removal of neutral and acidic impurities.
Flash Chromatography Stationary phase (silica, amine-silica, alumina), mobile phase composition (solvent polarity, presence of a competing amine like TEA).Separation of impurities with similar polarity to the product.
Vacuum Distillation Pressure (high vacuum required), temperature (to avoid decomposition).Removal of non-volatile or very high-boiling impurities.
Crystallization as a Salt Choice of acid (e.g., HCl, oxalic acid), crystallization solvent, temperature.High purity crystalline product, removal of closely related impurities.

This technical support guide provides a starting point for troubleshooting the purification of this compound. The optimal purification strategy will depend on the specific impurities present in your crude product and the desired final purity.

References

Technical Support Center: Optimizing N,N-Dimethyldocosan-1-Amine Concentration for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nanoparticle formulations using N,N-dimethyldocosan-1-amine (DMLDA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their lipid nanoparticle (LNP) systems. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a lipid nanoparticle formulation?

A1: this compound is an ionizable cationic lipid. Its primary role is to electrostatically interact with and encapsulate negatively charged cargo, such as mRNA, siRNA, or pDNA, within the nanoparticle core.[1][2][3] At an acidic pH during formulation, its tertiary amine group becomes protonated and positively charged, facilitating this encapsulation.[2][4] At physiological pH, it becomes closer to neutral, which is thought to reduce toxicity and premature clearance in vivo.[2] This pH-dependent charge is also crucial for endosomal escape, a critical step for delivering the cargo into the cytoplasm of target cells.[2][4]

Q2: How does the concentration of this compound affect the overall stability of the nanoparticles?

A2: The concentration of DMLDA is a critical parameter that directly influences nanoparticle stability. It significantly impacts the surface charge, or Zeta Potential, of the LNPs. A higher concentration of this cationic lipid generally leads to a more positive surface charge, which can enhance colloidal stability by increasing electrostatic repulsion between particles, thus preventing aggregation.[] However, an excessively high concentration can lead to increased cytotoxicity.[6] Therefore, optimizing the molar ratio of DMLDA is a crucial step in balancing nanoparticle stability and biological compatibility.

Q3: What are the key indicators of nanoparticle instability related to DMLDA concentration?

A3: The primary indicators of instability include:

  • Increased Particle Size and Polydispersity: Aggregation of nanoparticles leads to a larger average particle size (Z-average) and a higher Polydispersity Index (PDI), indicating a heterogeneous population.[7][8]

  • Visible Precipitation: In severe cases of instability, nanoparticles may aggregate to the point of forming visible precipitates or sediment in the suspension.[8]

  • Changes in Zeta Potential: A low or near-neutral zeta potential can indicate insufficient electrostatic repulsion, making the nanoparticles prone to aggregation.[][9]

  • Reduced Encapsulation Efficiency: Suboptimal DMLDA concentration can lead to inefficient encapsulation of the nucleic acid cargo.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Nanoparticle Aggregation and High Polydispersity Index (PDI)

You observe a significant increase in the Z-average diameter and a PDI value greater than 0.3, as measured by Dynamic Light Scattering (DLS).[8] This suggests that your nanoparticles are aggregating.

Potential Causes & Solutions:

  • Insufficient Electrostatic Repulsion: The concentration of DMLDA may be too low to impart a sufficient positive surface charge to prevent van der Waals forces from causing the particles to clump together.

    • Solution: Systematically increase the molar percentage of this compound in your lipid mixture. It is advisable to perform a titration experiment, preparing several formulations with varying DMLDA concentrations while keeping other components constant.

  • Suboptimal pH of the Aqueous Phase: The pH of your buffer during formulation and for final suspension is critical. For ionizable lipids like DMLDA, a pH below its pKa is necessary during formulation to ensure protonation and a positive charge for both cargo encapsulation and initial colloidal stability.[10]

    • Solution: Ensure the pH of your aqueous buffer during the initial mixing step is acidic (typically pH 4-5).[1] After formulation, dialysis into a neutral buffer (e.g., PBS, pH 7.4) is common for in vitro and in vivo applications.[1] However, be aware that aggregation can occur more rapidly at neutral pH where the ionizable lipids are closer to being neutrally charged.[11]

Experimental Protocol: Optimizing DMLDA Concentration to Mitigate Aggregation

  • Formulation Preparation: Prepare a series of LNP formulations with varying molar ratios of this compound (e.g., 30%, 40%, 50%) while keeping the molar percentages of other lipids (e.g., DSPC, cholesterol, PEG-lipid) constant.

  • Characterization: For each formulation, measure the particle size (Z-average), PDI, and Zeta Potential immediately after preparation using Dynamic Light Scattering and Electrophoretic Light Scattering, respectively.[][7][12]

  • Stability Study: Store aliquots of each formulation at recommended storage conditions (e.g., 4°C) and re-measure the key parameters at set time points (e.g., 24 hours, 1 week, 1 month).[8]

  • Data Analysis: Plot the Z-average, PDI, and Zeta Potential as a function of DMLDA concentration. The optimal concentration will be the one that yields nanoparticles with the desired size, a low PDI, and a sufficiently high positive Zeta Potential that remains stable over time.

Data Interpretation Table:

DMLDA Mol%Initial Z-average (nm)Initial PDIInitial Zeta Potential (mV)Stability Assessment (1 week)
30%1500.45+15Significant aggregation observed
40%1000.20+35Stable, minimal change in size/PDI
50%950.15+45Stable, but may require cytotoxicity assessment
Issue 2: Low Encapsulation Efficiency (%EE)

You are observing a low percentage of your nucleic acid cargo being encapsulated within the nanoparticles, as determined by a fluorescence-based assay (e.g., RiboGreen).[13]

Potential Causes & Solutions:

  • Insufficient Cationic Lipid: The amount of this compound may not be sufficient to complex with the entire amount of nucleic acid present.

    • Solution: Increase the molar ratio of DMLDA in your formulation. The nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the cationic lipid and the anionic nucleic acid, is a key parameter to optimize.[1][14] An N:P ratio of around 6 is common for LNPs.[1][14]

  • Incorrect Formulation pH: If the pH of the aqueous buffer is not sufficiently acidic, the DMLDA will not be adequately protonated to effectively bind with the negatively charged nucleic acid backbone.

    • Solution: Verify and adjust the pH of your aqueous buffer to be within the optimal acidic range (typically pH 4-5) to maximize the positive charge of DMLDA during the encapsulation process.[1]

Experimental Workflow for Optimizing Encapsulation Efficiency

G cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis cluster_optimization Optimization A Prepare Lipid Stock (Varying DMLDA Mol%) C Mix Lipid and Aqueous Phases (e.g., Microfluidic Mixing) A->C B Prepare Nucleic Acid in Acidic Buffer (pH 4-5) B->C D Measure Total vs. Free Nucleic Acid (RiboGreen Assay) C->D E Calculate Encapsulation Efficiency (%EE) D->E F Identify DMLDA concentration with highest %EE E->F

Caption: Workflow for optimizing DMLDA concentration to maximize encapsulation efficiency.

Issue 3: Poor In Vitro/In Vivo Performance Despite Good Physicochemical Properties

Your LNPs exhibit good size, PDI, and Zeta Potential, but show low transfection efficiency or poor therapeutic outcomes.

Potential Causes & Solutions:

  • Suboptimal pKa of the Ionizable Lipid: The effectiveness of an ionizable lipid like DMLDA is highly dependent on its apparent pKa. An optimal pKa (often in the range of 6.2-6.5) is crucial for efficient endosomal escape.[2] If the pKa is too low, the lipid may not become sufficiently protonated in the acidifying endosome to disrupt the membrane. If it's too high, the nanoparticles may be too positively charged at physiological pH, leading to rapid clearance and toxicity.[15]

    • Solution: While the intrinsic pKa of DMLDA is fixed, the apparent pKa of the formulated nanoparticle can be influenced by the overall lipid composition. Consider screening other ionizable lipids with different pKa values if DMLDA is not providing the desired biological activity for your specific application.[16][17]

  • Interaction with Serum Proteins: At physiological pH, even a slight residual positive charge can lead to opsonization by serum proteins, resulting in rapid clearance by the mononuclear phagocyte system.[14]

    • Solution: Ensure your formulation includes an adequate concentration of a PEGylated lipid (typically 1-5 mol%).[18] The PEG layer provides a "stealth" coating that reduces protein binding and prolongs circulation time.[11] However, be aware that too much PEG can hinder cellular uptake.

Logical Relationship: DMLDA Concentration, Zeta Potential, and Biological Fate

G A DMLDA Concentration B Surface Charge (Zeta Potential) A->B determines D Encapsulation Efficiency A->D impacts C Colloidal Stability (Repulsion) B->C influences E Interaction with Serum Proteins B->E influences G Overall Biological Performance C->G affects D->G affects E->G affects F Endosomal Escape (pKa Dependent) F->G critical for

References

Stability of n,n-dimethyldocosan-1-amine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the stability of N,N-dimethyldocosan-1-amine, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Technical Support Center: this compound Stability

This guide is designed to address common questions and troubleshooting scenarios encountered when working with this compound, particularly concerning its stability in acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical laboratory conditions?

This compound is a tertiary amine with a long C22 alkyl chain. Generally, tertiary amines are stable molecules.[1] However, its stability can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] Like many long-chain amines, it is susceptible to oxidation over time, especially upon exposure to air.[4][5] For routine storage, it should be kept in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q2: How does this compound behave in acidic conditions?

In acidic conditions, the lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base and readily accepts a proton (H+) from the acid. This forms a quaternary ammonium salt.[6]

  • Reaction: R₃N + H⁺A⁻ ⇌ R₃NH⁺A⁻ (Amine + Acid ⇌ Ammonium Salt)

This protonation is a reversible equilibrium. The resulting ammonium salt has significantly different physical properties from the free amine. Notably, it is generally more soluble in aqueous media, whereas the free amine form is insoluble in water.[7] This is a critical consideration for formulation development. Chemically, the protonated form is generally stable and less reactive than the free amine because the lone pair is no longer available to participate in other reactions, such as oxidation.

Q3: What is the stability profile of this compound in basic conditions?

Tertiary amines are typically very stable in basic conditions. The high electron density on the nitrogen atom is not reactive towards bases. However, two potential degradation pathways, although less common under standard basic conditions, should be considered:

  • Hofmann Elimination: This reaction is not a direct degradation pathway for a tertiary amine. It requires the nitrogen to first be converted into a quaternary ammonium salt with four carbon substituents (a process called exhaustive methylation or quaternization, e.g., by reacting it with excess methyl iodide).[8] This quaternary salt, when heated with a strong base like silver oxide (Ag₂O) or potassium hydroxide, will undergo an E2 elimination to form an alkene and a tertiary amine.[9][10] The reaction favors the formation of the least substituted alkene (Hofmann product) due to the steric bulk of the amine leaving group.[10]

  • Oxidation: While often associated with specific oxidizing agents, strong alkaline conditions in the presence of oxygen can promote the formation of N-oxides.

Q4: What are the most likely degradation pathways for this compound?

The most probable degradation pathway under typical pharmaceutical processing and storage conditions is oxidation .

  • N-Oxide Formation: The nitrogen atom in a tertiary amine can be easily oxidized to form an N-oxide (amine oxide).[11][12] This can be initiated by common oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen over extended periods.[4][13] The resulting this compound N-oxide will have different properties, including increased hydrophilicity.[14][15]

The diagram below illustrates the key stability and potential degradation pathways.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions Amine_H R₃NH⁺ (Ammonium Salt) Stable, Water-Soluble Amine_Base R₃N (Free Amine) Generally Stable Quat_Salt R₃N⁺-CH₃ (Quaternary Salt) Amine_Base->Quat_Salt  + CH₃I (Exhaustive Methylation) Alkene Alkene (Hofmann Product) Quat_Salt->Alkene  + Strong Base, Heat (Hofmann Elimination) N_Oxide R₃N⁺-O⁻ (N-Oxide) Degradation Product Amine_Start This compound (R₃N) Amine_Start->Amine_H + H⁺ - H⁺ Amine_Start->N_Oxide + [O] (e.g., H₂O₂)

Caption: Key stability and degradation pathways for a tertiary amine.

Troubleshooting Guide

Issue: I'm observing phase separation or precipitation when I add this compound to my aqueous formulation.

  • Cause: this compound, with its long C22 alkyl chain, is highly lipophilic and practically insoluble in water.[7] The behavior you are observing is expected.

  • Solution: To dissolve it in an aqueous medium, you must adjust the pH to be acidic. By adding an acid (e.g., hydrochloric acid, citric acid), you will protonate the amine to form the corresponding ammonium salt. This salt will have much higher aqueous solubility. You will need to determine the optimal pH range to ensure the compound remains fully dissolved at the desired concentration.

Issue: My API is showing a new, more polar peak on HPLC analysis during stability studies. What could it be?

  • Cause: A new, more polar peak often indicates the formation of a degradation product. For a tertiary amine, the most likely candidate is the corresponding N-oxide .[4] The N-O bond is highly polar, which significantly decreases the retention time on a reverse-phase HPLC column compared to the parent amine.

  • Troubleshooting Steps:

    • Confirm the Structure: If you have the analytical capability, isolate the impurity and characterize it using mass spectrometry (MS) and NMR. The mass spectrum should show a mass increase of 16 amu (the mass of an oxygen atom) compared to the parent compound.

    • Perform a Confirmatory Experiment: Intentionally degrade a small sample of your API with a mild oxidizing agent like hydrogen peroxide. Analyze the resulting mixture by HPLC. If the new peak in your stability sample matches the retention time of the major peak in the intentionally degraded sample, it strongly suggests you have identified the N-oxide.

Issue: How do I design a forced degradation study for this compound to understand all potential degradation pathways?

  • Rationale: Forced degradation (or stress testing) is a critical component of drug development required by regulatory agencies.[16][17] It helps to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods capable of separating all degradation products from the parent compound.[18][19]

  • Recommended Conditions: A comprehensive study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4] Due to the insolubility of the free amine in water, a co-solvent system is often necessary.

Stress ConditionRecommended ConditionsPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl in 50:50 Acetonitrile:Water, 60°C for 24-48hGenerally stable (forms salt)
Base Hydrolysis 0.1 M NaOH in 50:50 Acetonitrile:Water, 60°C for 24-48hGenerally stable
Oxidation 3% H₂O₂ in 50:50 Acetonitrile:Water, Room Temp, 24hN-Oxide formation
Thermal Solid API at 70°C, 75% RH for 1-2 weeksPotential for oxidation
Photolytic ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 watt hours/m²)Compound specific

Note: The goal is to achieve 5-20% degradation. The conditions above are starting points and should be optimized for this compound.

Experimental Protocols

This protocol outlines the steps for conducting a comprehensive forced degradation study.

G start Prepare Stock Solution of Amine in Acetonitrile stress Aliquot Stock into 5 Vials (Acid, Base, Oxidative, Heat, Light) start->stress acid Add 0.1 M HCl Heat at 60°C stress->acid base Add 0.1 M NaOH Heat at 60°C stress->base oxid Add 3% H₂O₂ Keep at RT stress->oxid heat Evaporate Solvent Heat Solid at 70°C stress->heat light Expose Solution to ICH Light Conditions stress->light quench Neutralize/Quench Reactions at Time Points (e.g., 8, 24, 48h) acid->quench base->quench oxid->quench heat->quench light->quench analyze Dilute and Analyze All Samples by Stability-Indicating HPLC Method quench->analyze end Evaluate Degradation Profile and Peak Purity analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Method:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Place the acid and base samples in a heating block or water bath at 60°C. Keep the oxidative and control samples at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching:

    • Neutralize the acid sample with an equivalent amount of NaOH.

    • Neutralize the base sample with an equivalent amount of HCl.

    • There is typically no need to quench the oxidative or control samples.

  • Analysis: Dilute all quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

For a non-chromophoric molecule like this compound, UV detection is not suitable. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

Rationale: The C18 column provides good retention for the long alkyl chain. The gradient elution ensures that the parent amine (highly retained) and any more polar degradation products (like the N-oxide, which will elute earlier) are well-separated. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the amine is protonated.

References

Technical Support Center: Overcoming Cytotoxicity of N,N-Dimethyldocosan-1-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the cytotoxic effects of N,N-dimethyldocosan-1-amine, a cationic lipid increasingly used in drug delivery and transfection applications. Our goal is to equip you with the knowledge to optimize your experimental protocols, ensuring high efficiency while maintaining cell viability.

Understanding the Challenge: The Double-Edged Sword of Cationic Lipids

This compound, like other cationic lipids, is a powerful tool for delivering nucleic acids and other therapeutic molecules into cells. Its positively charged headgroup readily interacts with the negatively charged cell membrane, facilitating entry. However, this very property is also the primary source of its cytotoxicity.

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of cationic lipids, including this compound, are multifaceted and primarily stem from their interaction with cellular membranes.[1][2][3] Key mechanisms include:

  • Membrane Disruption: The strong electrostatic interaction between the positively charged lipid and the negatively charged cell membrane can lead to membrane destabilization, increased permeability, and leakage of intracellular components.[3][] This can ultimately result in cell lysis.

  • Induction of Apoptosis and Inflammation: Cationic lipids can activate pro-apoptotic and pro-inflammatory signaling pathways within the cell.[2][5]

  • Generation of Reactive Oxygen Species (ROS): The interaction of cationic lipids with cellular membranes can trigger the production of ROS, leading to oxidative stress, damage to cellular components, and an influx of calcium ions.[1][3]

  • Mitochondrial Dysfunction: Cationic lipids can interfere with mitochondrial membrane potential, disrupting cellular energy production and further promoting apoptosis.[5]

The structure of the cationic lipid's headgroup plays a significant role in its toxicity. For instance, quaternary ammonium headgroups, like that in this compound, have been shown to be more cytotoxic than other headgroup types, such as those with peptide structures.[2][5]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in cell culture.

Q1: I'm observing significant cell death shortly after adding my this compound formulation. What's the most likely cause?

A1: Acute cytotoxicity is often a result of using too high a concentration of the cationic lipid. The optimal concentration is highly cell-type dependent. Sensitive cell lines, such as primary cells and stem cells, are particularly susceptible.[6][7]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of this compound concentrations to determine the IC50 (the concentration that causes 50% cell death) for your specific cell line.

  • Reduce Incubation Time: For sensitive cells, even optimal concentrations can be toxic over long exposure periods. Try reducing the incubation time of your formulation with the cells to 1-4 hours before replacing it with fresh, complete medium.[] This can significantly improve cell viability without compromising uptake efficiency, especially for cells with rapid endocytosis rates.[][]

  • Assess Cell Confluency: Ensure your cells are at an optimal confluency (typically 70-90%) at the time of treatment. Cells that are too sparse or too dense can be more sensitive to cytotoxic effects.

Q2: My transfection efficiency is low, and increasing the lipid concentration is killing my cells. How can I improve efficiency without increasing toxicity?

A2: This is a common challenge. The key is to optimize the formulation and the entire transfection workflow, not just the lipid concentration.

Troubleshooting Steps:

  • Optimize the Lipid-to-Payload Ratio (N/P Ratio): The ratio of the positively charged nitrogen atoms in the lipid to the negatively charged phosphate groups in your nucleic acid (N/P ratio) is crucial for efficient complex formation and delivery.[9] A suboptimal ratio can lead to ineffective transfection or increased toxicity. Systematically test different N/P ratios to find the sweet spot for your payload and cell type.

  • Incorporate Helper Lipids: Formulating this compound with neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol can significantly improve transfection efficiency while reducing cytotoxicity.[10] Helper lipids can facilitate the endosomal escape of the payload and stabilize the lipid nanoparticles.

  • Consider the Role of Serum: Serum proteins can interact with cationic lipid complexes, leading to aggregation and reduced transfection efficiency.[11][12] While some protocols recommend serum-free conditions during transfection, this can also stress the cells. Consider using a transfection reagent that is compatible with serum or optimizing the serum concentration during transfection.

Q3: I'm seeing morphological changes in my cells (e.g., rounding up, detachment) even at concentrations that don't cause widespread death. Is this a sign of toxicity?

A3: Yes, sublethal cytotoxicity can manifest as changes in cell morphology, reduced proliferation, and alterations in gene expression.[13] These effects can confound experimental results even if overt cell death is not observed.

Troubleshooting Steps:

  • Use a More Sensitive Viability Assay: Standard viability assays like MTT may not be sensitive enough to detect sublethal toxicity and can sometimes be confounded by ROS generation.[1][14] Consider using assays that measure membrane integrity (e.g., LDH release) or lysosomal function (e.g., Neutral Red uptake) for a more comprehensive assessment of cell health.[14]

  • Include a Recovery Period: After the initial treatment, allow the cells to recover in fresh medium for 24-48 hours before assessing your experimental endpoint. This can help distinguish between transient stress responses and more permanent cytotoxic effects.

  • Lower the Lipid Concentration Further: Even if you are below the IC50, the concentration may still be high enough to induce stress responses. Try further reducing the concentration or shortening the exposure time.

Q4: My lipid formulation appears to be precipitating in the culture medium. What could be causing this?

A4: The physicochemical properties of this compound, such as its poor water solubility, can lead to aggregation and precipitation, especially at high concentrations or in certain media compositions.[15][16][17]

Troubleshooting Steps:

  • Ensure Proper Solubilization: this compound is often soluble in organic solvents like DMSO or ethanol.[18][19] When preparing your stock solution, ensure the lipid is fully dissolved before diluting it into your aqueous culture medium.

  • Optimize Formulation with PEGylated Lipids: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG) into your formulation can improve the stability of the nanoparticles in solution and prevent aggregation.[10][20] However, be aware that excessive PEGylation can sometimes hinder cellular uptake.[20]

  • Check Media Compatibility: Components in some culture media can interact with cationic lipids and cause precipitation. If you suspect this is the case, try a different medium formulation.

Proactive Mitigation Strategies

Beyond troubleshooting, adopting a proactive approach to your experimental design can help you avoid cytotoxicity issues from the outset.

Data-Driven Formulation Optimization

A systematic optimization of your lipid nanoparticle (LNP) formulation is crucial for maximizing efficacy and minimizing toxicity.[9][21][22]

ParameterRecommendationRationale
Lipid Composition Incorporate helper lipids (e.g., DOPE, cholesterol) and PEGylated lipids.Improves stability, transfection efficiency, and reduces cytotoxicity.[10][20]
N/P Ratio Empirically determine the optimal ratio for your payload and cell type.Balances complex formation, delivery efficiency, and toxicity.[9]
Particle Size and Zeta Potential Aim for a particle size and zeta potential that are optimal for your application.These physical characteristics influence cellular uptake and biodistribution.[21]
Step-by-Step Protocol: Optimizing this compound Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound formulation in serum-free medium or your chosen transfection medium.

  • Treatment: Remove the existing medium from the cells and add the diluted formulations. Include untreated control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 4 hours).

  • Medium Change: After incubation, replace the treatment medium with fresh, complete culture medium.

  • Viability Assay: At 24-48 hours post-treatment, perform a cell viability assay (e.g., LDH release assay).

  • Data Analysis: Plot cell viability against the logarithm of the concentration and determine the IC50 value.

Alternative Delivery Systems

If you continue to face insurmountable cytotoxicity issues with this compound, consider exploring alternative delivery technologies.

  • Polymer-Based Reagents: These can offer high transfection efficiencies with lower cytotoxicity compared to some lipid-based reagents.[13]

  • Biodegradable Cationic Lipids: Lipids designed to be rapidly degraded into non-toxic metabolites can minimize long-term cytotoxic effects.[23]

  • Non-Liposomal Nanoparticles: Other nanoparticle systems are being developed that show promise for efficient delivery with low toxicity.[6]

Visualizing Key Concepts

Workflow for Mitigating Cytotoxicity

cluster_prep Preparation & Initial Testing cluster_optimization Optimization cluster_assessment Assessment A Formulate this compound with Payload B Perform Dose-Response Curve on Target Cells A->B C Determine IC50 B->C D Optimize N/P Ratio C->D Select concentrations below IC50 E Incorporate Helper Lipids (e.g., DOPE, Cholesterol) D->E F Adjust Incubation Time E->F G Measure Transfection Efficiency F->G H Assess Cell Viability (e.g., LDH Assay) G->H H->D Low Efficiency or High Toxicity I Successful Transfection with Low Cytotoxicity H->I High Efficiency & High Viability

Caption: A workflow for systematically mitigating the cytotoxicity of this compound.

Mechanism of Cationic Lipid-Induced Cytotoxicity

A Cationic Lipid (e.g., this compound) B Cell Membrane (Negatively Charged) A->B Electrostatic Interaction C Membrane Destabilization B->C E ROS Production B->E D Increased Permeability C->D H Cell Death D->H F Mitochondrial Dysfunction E->F G Activation of Apoptotic Pathways F->G G->H

References

Optimizing reaction conditions for the synthesis of n,n-dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyldocosan-1-amine. It offers troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The synthesis of this compound, a long-chain tertiary amine, is most commonly achieved through one of three primary routes:

  • Reductive Amination: This is often the preferred method due to its high efficiency and the use of readily available starting materials. It involves the reaction of docosanal (a 22-carbon aldehyde) with dimethylamine in the presence of a reducing agent.

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of docosan-1-amine using formic acid and formaldehyde. It is a robust reaction but may require higher temperatures.

  • Direct Alkylation: This involves the reaction of a docosyl halide (e.g., 1-bromodocosane) with dimethylamine. While straightforward, this method can be prone to the formation of a quaternary ammonium salt as a byproduct.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and required purity.

Synthetic Route Advantages Disadvantages
Reductive Amination High yields, mild reaction conditions, readily available starting materials.Requires careful control of pH.
Eschweiler-Clarke High yields, simple work-up.Requires elevated temperatures, potential for side reactions.
Direct Alkylation Simple procedure.Risk of over-alkylation to form quaternary ammonium salts, may require high pressure.

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. For the synthesis of this compound, consider the following:

  • Reagent Handling: Many reagents used in these syntheses are hazardous. For example, dimethylamine is a flammable and corrosive gas, often supplied as a solution. Formaldehyde is a known carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Monitoring: Monitor the reaction progress from a safe distance, especially if there is a potential for pressure build-up.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via reductive amination.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The first step of reductive amination is the formation of an iminium ion. This equilibrium can be unfavorable under certain conditions.

    • Solution: Ensure the pH of the reaction mixture is mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. You can add a small amount of a non-interfering acid like acetic acid.

  • Inefficient Reduction: The chosen reducing agent may not be effective enough or may have degraded.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for its mildness and effectiveness. Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., in a desiccator).

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.

    • Solution: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, you can gently warm it to 30-40 °C.

  • Poor Quality Starting Materials: Impurities in the docosanal or dimethylamine can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the docosanal by recrystallization or chromatography before use.

Q2: My post-reaction analysis (TLC, GC-MS) shows multiple unexpected spots/peaks. What are the likely impurities?

A2: The presence of multiple spots or peaks indicates the formation of byproducts or unreacted starting materials.

  • Unreacted Docosanal: A common impurity if the reaction has not gone to completion.

    • Identification: Can be visualized on a TLC plate using a suitable stain (e.g., p-anisaldehyde) and will have a different retention time in GC-MS compared to the product.

    • Solution: Increase the reaction time or the amount of dimethylamine and reducing agent.

  • Docosanol: If the reducing agent is too harsh or is added before imine formation is complete, it can reduce the starting aldehyde to the corresponding alcohol.

    • Identification: This can be identified by its characteristic spectroscopic signature (e.g., a broad -OH peak in the IR spectrum).

    • Solution: Use a milder reducing agent like STAB and ensure the imine has formed before its addition.

  • Quaternary Ammonium Salt: While less common in reductive amination than in direct alkylation, it can still form under certain conditions.

    • Identification: These salts are highly polar and will likely remain at the baseline of a normal-phase TLC plate. They can be detected by techniques like electrospray ionization mass spectrometry (ESI-MS).

    • Solution: Avoid a large excess of the methylating source if using an alternative method.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is crucial to obtain a high-purity final product.

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Flash column chromatography is often the most effective method for purifying the crude product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of triethylamine (to prevent the protonation of the amine on the acidic silica gel) is recommended. The optimal solvent system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using reductive amination.

Materials:

  • Docosanal

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve docosanal (1 equivalent) in anhydrous DCM.

  • Amine Addition: Add dimethylamine (1.2 equivalents) to the solution, followed by acetic acid (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. Monitor the reaction progress by TLC or GC-MS.

  • Reduction: Slowly add STAB (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up and Purification: Follow the purification procedure outlined in the "Troubleshooting Guide" (Q3).

Visualizations

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Docosanal in DCM Add_Amine Add Dimethylamine & Acetic Acid Start->Add_Amine Imine_Formation Stir for 1-2h (Iminium Ion Formation) Add_Amine->Imine_Formation Add_Reducer Add Sodium Triacetoxyborohydride Imine_Formation->Add_Reducer Stir Stir for 12-24h (Reaction Completion) Add_Reducer->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Under Vacuum Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of this compound via reductive amination.

Reductive_Amination_Mechanism Aldehyde Docosanal (R-CHO) Iminium Iminium Ion ([R-CH=NMe2]+) Aldehyde->Iminium + Me2NH, -H2O Amine Dimethylamine (Me2NH) Amine->Iminium Product This compound (R-CH2-NMe2) Iminium->Product Reducer [H]- (from STAB) Reducer->Product

Caption: Simplified mechanism of reductive amination.

Technical Support Center: Purification of N,N-dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of N,N-dimethyldocosan-1-amine. Designed for researchers, scientists, and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this long-chain tertiary amine, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis or subsequent degradation. Common sources include:

  • Unreacted Starting Materials: The primary amine, docosan-1-amine, may be present if the methylation reaction did not go to completion.

  • Intermediates from Synthesis: The most common byproduct is the secondary amine, N-methyldocosan-1-amine, resulting from incomplete methylation.

  • Byproducts of Synthesis: Depending on the methylation method used (e.g., Eschweiler-Clarke reaction), various side products can be formed.[1]

  • Degradation Products: As a tertiary amine, it is susceptible to oxidation, which can form the corresponding N-oxide, especially during storage or upon exposure to air and light.[2] It can also absorb carbon dioxide from the atmosphere to form carbamate salts.[3]

Q2: What are the primary methods for purifying this long-chain tertiary amine?

A2: The purification of a high-molecular-weight, lipophilic amine like this compound requires specific techniques tailored to its physical properties. The four principal methods are vacuum distillation, acid-base extraction, chromatography, and recrystallization via salt formation. The choice depends on the scale, the nature of the impurities, and the desired final purity.

MethodTypical PurityYieldScalabilityKey Advantages & Disadvantages
Vacuum Distillation >98%70-90%HighPro: Excellent for removing non-volatile impurities and residual solvents.[4] Con: Requires high vacuum and temperature, risking thermal degradation.[5] May not separate impurities with similar boiling points.
Acid-Base Extraction 95-99%80-95%HighPro: Simple, inexpensive, and highly scalable for removing non-basic impurities.[4] Con: Less effective for separating primary or secondary amine impurities with similar basicity.
Column Chromatography >99%60-85%Low to MediumPro: High-resolution method for removing closely related impurities (e.g., secondary amine). Con: Can be time-consuming and requires significant solvent. Amines can interact strongly with standard silica gel.[6]
Recrystallization as Salt >99.5%50-85%Medium to HighPro: Can yield very high-purity material by forming a crystalline salt.[7] Con: Requires an additional step to liberate the free amine and may result in lower overall yield.
Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is essential for accurately determining the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying residual starting materials, intermediates (like the secondary amine), or solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify the product and any impurities by their mass-to-charge ratio. This is particularly useful for detecting trace-level impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile amines and identifying byproducts.[9]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively visualize the number of components in your sample. Staining with an appropriate agent (e.g., potassium permanganate) is necessary as the compound is UV-inactive.

Q4: What are the best practices for storing the purified amine?

A4: To prevent degradation, purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container to protect it from air and light.[10] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential oxidative degradation.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: Column Chromatography Issues

Q: My compound is streaking badly or not eluting from a standard silica gel column. Why is this happening and how can I fix it?

A: This is a classic problem when purifying amines on silica gel. The root cause is the acidic nature of silica, owing to the presence of silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing) and, in severe cases, irreversible adsorption to the column.[6]

Solutions:

  • Base Deactivation: Deactivate the silica gel by adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.5-2% v/v).[1] The TEA will compete with your product for the acidic sites on the silica, leading to a much-improved elution profile.

  • Use of Specialized Stationary Phases: A more robust solution is to use an amine-functionalized silica gel (KP-NH) column.[6] These stationary phases have amine groups covalently bonded to the silica surface, which effectively masks the acidic silanol groups and provides a more inert surface for the separation of basic compounds.

  • Switch to Alumina: Basic or neutral alumina can be an effective alternative to silica gel for the purification of amines, as it has fewer acidic sites.[11]

Problem 2: Recrystallization Failures

Q: My freebase this compound "oils out" from solution instead of forming crystals. What should I do?

A: "Oiling out" is common for compounds with low melting points or those containing impurities that inhibit crystal lattice formation. The long, flexible docosane chain can also hinder efficient packing into a crystal structure.[12]

Solution: Convert to a Crystalline Salt The most effective strategy is to convert the amine into a salt.[7] The ionic nature of the salt dramatically increases the melting point and lattice energy, favoring crystallization over oiling out. Hydrochloride (HCl) and oxalate salts are common choices.

  • Workflow: Dissolve the crude amine in a non-polar solvent (e.g., diethyl ether, hexanes). Add a solution of anhydrous HCl in ether or oxalic acid in ether dropwise. The salt will typically precipitate as a solid, which can then be isolated and recrystallized from a more polar solvent system (e.g., ethanol/water, acetone/water).

Q: I've formed a salt, but it won't precipitate or it forms an oil. How can I induce crystallization?

A: This indicates that the salt is too soluble in the chosen solvent or that the solution is not supersaturated.

Solutions:

  • Increase Concentration: Carefully remove some solvent under reduced pressure to increase the concentration until the solution becomes cloudy, then add a few drops of solvent back to redissolve and allow it to cool slowly.

  • Add an Anti-Solvent: If the salt is soluble in a solvent like ethanol, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexanes) until persistent turbidity is observed.[13]

  • Induce Crystallization: Use a seed crystal from a previous successful batch, or scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Problem 3: Distillation Challenges

Q: My product appears to be decomposing or turning dark during vacuum distillation. How can I prevent this?

A: Thermal degradation is a significant risk for high-boiling-point amines.[14] The discoloration suggests decomposition, potentially through oxidation or elimination reactions at high temperatures.

Solutions:

  • Improve Vacuum: The boiling point is highly dependent on pressure. Ensure your vacuum system is capable of achieving the lowest possible pressure (<1 mmHg) to minimize the required distillation temperature.

  • Use a Short-Path Distillation Apparatus: This apparatus minimizes the distance the vapor travels from the boiling flask to the condenser, reducing the time the compound spends at high temperatures and lowering the pressure drop in the system.

  • Distill from a Drying Agent: Distilling from a non-reactive basic drying agent like potassium hydroxide (KOH) pellets can help remove trace acidic impurities that might catalyze decomposition at high temperatures.[3]

Problem 4: Incomplete Purification

Q: After purification, I still see traces of the secondary amine (N-methyldocosan-1-amine) by NMR/LC-MS. How can I remove this persistent impurity?

A: The secondary amine has very similar physical properties to the desired tertiary amine, making separation by distillation or simple extraction challenging.

Solutions:

  • High-Resolution Chromatography: This is the most effective method. Use an amine-functionalized silica column with a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) to resolve the two compounds.[15]

  • Selective Carbamate Formation: A chemical separation method involves reacting the mixture with carbon dioxide (CO₂). Primary and secondary amines react with CO₂ to form solid ammonium carbamate salts, while tertiary amines do not.[16][17] The solid carbamate of the secondary amine can be removed by filtration, leaving the pure tertiary amine in the solution. The CO₂ can be bubbled through a solution of the crude amine in a non-polar solvent like hexane.

Detailed Experimental Protocols

Protocol 1: High-Purity Purification by Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for achieving >99.5% purity and is effective at removing closely related amine impurities.

  • Salt Formation:

    • Dissolve the crude this compound (1.0 eq) in diethyl ether (10 mL per gram of amine).

    • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.05 eq) with vigorous stirring. A white precipitate should form immediately.

    • Continue stirring for 30 minutes at room temperature.

    • Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a flask. Add a minimal amount of hot acetone or ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Amine:

    • Dissolve the purified salt in water (10 mL per gram).

    • Transfer the solution to a separatory funnel and add an equal volume of diethyl ether.

    • Cool the mixture in an ice bath and slowly add 3M sodium hydroxide (NaOH) solution with swirling until the aqueous layer is strongly basic (pH > 12).

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

G crude Crude Amine in Ether add_hcl Add HCl in Ether crude->add_hcl salt Crude Amine HCl Salt (Precipitate) add_hcl->salt filtrate1 Soluble Impurities (Discard) salt->filtrate1 Filter recrystallize Recrystallize from Acetone/Ethanol salt->recrystallize Isolate pure_salt Pure Amine HCl Salt (Crystals) recrystallize->pure_salt liberate Dissolve in H₂O, add Base (NaOH) & Ether pure_salt->liberate extract Separate Layers & Extract Aqueous Phase liberate->extract final_product Pure Free Amine in Ether Solution extract->final_product dry Dry (Na₂SO₄) & Concentrate final_product->dry pure_amine Purified This compound dry->pure_amine

Caption: Workflow for amine purification via salt formation.

Protocol 2: Purification using Amine-Functionalized Silica Gel Chromatography

This method is highly effective for removing secondary amine and other closely related impurities.

  • Column Preparation:

    • Choose an appropriate sized amine-functionalized silica gel column.

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or 1% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column bed (dry loading). Alternatively, load the solution directly onto the column (wet loading).

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 1% to 10% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC. The tertiary amine will elute before the more polar secondary amine.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified amine.

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing the Stability of N,N-Dimethyldocosan-1-Amine-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to formulations utilizing n,n-dimethyldocosan-1-amine. As a key ionizable cationic lipid, its performance is integral to the success of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid therapies.[1][2] The stability of these formulations is not merely a matter of extending shelf-life; it is fundamental to ensuring safety, efficacy, and consistent therapeutic outcomes.

This guide is structured to provide both foundational knowledge through frequently asked questions and a deep, problem-oriented troubleshooting section. We will explore the causality behind common stability issues and provide validated protocols to diagnose and resolve them, ensuring the integrity of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound and related ionizable lipids.

Q1: What is the primary role of this compound in a formulation?

A1: this compound is an ionizable cationic lipid. Its primary function is to electrostatically interact with and encapsulate negatively charged payloads, such as mRNA or siRNA, within a lipid nanoparticle.[3] At an acidic pH (typically pH 4-5) used during formulation, its tertiary amine group becomes protonated (positively charged), facilitating strong binding with the nucleic acid.[4][5] Upon entering the physiological environment (pH ~7.4), it becomes largely neutral, reducing potential toxicity. Within the acidic environment of the endosome post-cellular uptake, it regains its positive charge, which is believed to disrupt the endosomal membrane and facilitate the release of the payload into the cytoplasm.[1][6]

Q2: What are the most significant stability challenges for formulations containing this lipid?

A2: The main challenges revolve around both physical and chemical stability.

  • Physical Instability: This includes particle aggregation, fusion, and size changes over time. These issues can arise from improper surface stabilization, pH shifts, or stresses from storage conditions like freezing and thawing.[4][7]

  • Chemical Instability: The primary concern is the chemical degradation of the lipids themselves, particularly through oxidation. The tertiary amine group of this compound can be susceptible to oxidation, forming N-oxides.[8][9][10] Other unsaturated lipids in the formulation are also prone to lipid peroxidation.[11][12][13] This degradation can compromise the LNP structure and affect payload integrity.[14][15]

Q3: Why is pH control so critical throughout the formulation and storage process?

A3: pH is arguably the most critical parameter. During LNP formation, a low pH (e.g., in a citrate or acetate buffer) is essential for protonating the this compound, enabling efficient payload encapsulation.[4][16] After formation, the formulation is typically neutralized to a physiological pH (~7.4) for storage and administration.[4] Maintaining this neutral pH during storage is vital because significant deviations can alter the lipid's ionization state. An increase in pH can deprotonate the lipid, potentially weakening its interaction with the payload and affecting LNP structure.[17][18] Conversely, a decrease in pH could increase surface charge and lead to aggregation if not properly stabilized.

Q4: What are the generally recommended storage conditions for these formulations?

A4: For long-term stability, ultra-low temperature storage (typically -20°C to -80°C) is often required to minimize both chemical degradation and physical changes.[16] However, the process of freezing and thawing can itself introduce instability. Therefore, formulation adjustments, such as the inclusion of cryoprotectants (e.g., sucrose, trehalose), may be necessary to protect the nanoparticles during these transitions.[16] For shorter-term use or improved product profiles, developing formulations stable at refrigerated conditions (2-8°C) is a key goal, often requiring careful optimization of all components.[7]

Part 2: Troubleshooting Guide: From Observation to Solution

This guide is organized by common experimental observations. For each issue, we diagnose potential causes and provide a logical workflow for resolution.

Issue 1: Increased Particle Size, Aggregation, or Visible Precipitation

You observe that the average particle size of your formulation is increasing over time, the polydispersity index (PDI) is rising, or you see visible particulates or cloudiness.

G A Observation: Particle Aggregation / Size Increase B Step 1: Measure pH and Zeta Potential A->B C Is pH within 0.2 units of target? B->C D Root Cause: Buffer Failure / Degradation C->D No F Step 2: Assess Chemical Integrity (HPLC-CAD/MS) C->F Yes E Solution: Re-evaluate buffer system (type, concentration). D->E G Are lipid degradation products detected? F->G H Root Cause: Oxidative Degradation G->H Yes J Step 3: Evaluate Steric Stabilizer (PEG-Lipid) G->J No I Solution: Incorporate antioxidant. Use inert atmosphere. H->I K Root Cause: Insufficient Steric Shielding J->K L Solution: Optimize PEG-lipid concentration (1-2 mol%). K->L

Caption: Troubleshooting workflow for particle aggregation.

  • Potential Cause 1: pH Shift. As discussed in the FAQs, the surface charge of the LNP is highly dependent on pH. If the buffer capacity is insufficient or degrades over time, a pH shift can neutralize the surface charge that provides electrostatic repulsion, leading to aggregation.

    • Solution: Verify the pH of your formulation. If it has drifted, the buffer system needs to be re-evaluated. Consider increasing the buffer concentration or switching to a buffer with a more appropriate pKa for the target pH range. Citrate and phosphate buffers are common choices.[16]

  • Potential Cause 2: Chemical Degradation. Oxidation of this compound or other lipids can introduce degradation products (e.g., aldehydes, ketones from lipid peroxidation, or N-oxides from the ionizable lipid) into the system.[11][12] These molecules can alter the packing of lipids in the nanoparticle, potentially exposing hydrophobic regions and promoting fusion or aggregation.[14]

    • Solution: Analyze the chemical purity of the lipid components over time using a stability-indicating method like HPLC-CAD or LC-MS.[14][19][20] If degradation is confirmed, implement strategies to mitigate oxidation. This includes adding an antioxidant like α-tocopherol or butylated hydroxytoluene (BHT) and manufacturing/storing the formulation under an inert atmosphere (e.g., argon or nitrogen).[16][21]

  • Potential Cause 3: Insufficient Steric Stabilization. Formulations rely on a "stealth" lipid, typically a PEG-lipid conjugate, to create a hydrophilic corona around the nanoparticle.[3] This layer provides a steric barrier that prevents particles from getting close enough to aggregate. If the concentration of the PEG-lipid is too low, this barrier can be incomplete.

    • Solution: The concentration of the PEG-lipid is critical and typically ranges from 1-2 molar percent of the total lipid composition.[14] If you are observing aggregation, consider optimizing this concentration. Be aware that too much PEG-lipid can hinder cellular uptake, so a careful balance must be struck.

Issue 2: Confirmed Chemical Degradation of this compound

Your LC-MS analysis shows a new peak corresponding to the mass of an N-oxide derivative of your ionizable lipid.

The tertiary amine in this compound is susceptible to attack by oxidizing agents (e.g., residual peroxides in excipients, dissolved oxygen). This leads to the formation of an N-oxide, a more polar and hydrophilic species. This conversion alters the physicochemical properties of the lipid, impacting its pKa and its ability to interact with the payload and endosomal membranes.[8][9]

G cluster_0 N-Oxidation Pathway A This compound (Tertiary Amine) B This compound N-oxide A->B Oxygen-Transfer Reaction Oxidant [O] (e.g., H₂O₂, ROOH) Oxidant->A

Caption: Primary oxidative degradation pathway for tertiary amines.

  • Potential Cause 1: Oxidizing Contaminants. Excipients, even high-purity ones, can contain trace amounts of peroxides or metal ions that catalyze oxidation.[12] Exposure to atmospheric oxygen during formulation is also a major contributor.

    • Solution:

      • Use High-Purity Excipients: Source lipids and other components with low peroxide values.

      • Incorporate a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions.

      • Work Under Inert Gas: Purge all buffer solutions with an inert gas like argon and conduct the formulation process in a glove box or under an argon/nitrogen blanket to minimize oxygen exposure.[13]

  • Potential Cause 2: Photodegradation. Exposure to light, especially UV, can generate free radicals that initiate and propagate oxidative degradation.

    • Solution: Protect the formulation from light at all stages of manufacturing and storage by using amber vials or covering vessels with aluminum foil.

Part 3: Key Experimental Protocols

Protocol 1: Selection and Incorporation of an Antioxidant

This protocol provides a framework for testing and adding an antioxidant to your formulation.

Objective: To prevent the oxidative degradation of this compound and other unsaturated lipids.

Materials:

  • Your lipid nanoparticle formulation

  • Antioxidant stock solution (e.g., α-tocopherol or BHT in ethanol, 10 mg/mL)

  • Ethanol (for lipid dissolution)

  • Inert gas source (Argon or Nitrogen)

Methodology:

  • Selection: Choose a lipophilic antioxidant that will readily incorporate into the lipid core of the nanoparticle. α-tocopherol is a common choice.[21]

  • Concentration Screening: a. Prepare several small batches of your lipid mixture in ethanol. b. To each batch, add the antioxidant stock solution to achieve final concentrations ranging from 0.01% to 0.1% (w/w) relative to the total lipid content.[21] Include a control with no antioxidant.

  • Incorporation: The antioxidant should be added to the initial lipid/ethanol mixture before it is mixed with the aqueous phase to ensure homogeneous distribution within the nanoparticles.

  • LNP Formation: Proceed with your standard LNP manufacturing process (e.g., T-junction mixing).

  • Stability Study: a. Place aliquots of each formulation (control and antioxidant-containing) in a stability chamber at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks). This is a forced degradation study. b. At each time point, withdraw samples and analyze for:

    • Particle size and PDI (using Dynamic Light Scattering).
    • Lipid integrity and degradant formation (using HPLC-CAD or LC-MS).

  • Analysis: Compare the rate of degradation product formation and particle size change in the antioxidant-containing samples to the control. Select the lowest concentration of antioxidant that provides a significant stabilizing effect.

Protocol 2: Stability Assessment via Particle Size and PDI Monitoring

Objective: To monitor the physical stability of the LNP formulation over time under different storage conditions.

Materials:

  • Your LNP formulation

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes

Methodology:

  • Sample Preparation: Prepare multiple vials of your final LNP formulation.

  • Storage Conditions: Divide the vials among your desired storage conditions (e.g., -80°C, 4°C, 25°C).

  • Time Points: Define your stability time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Measurement at T=0: a. Before storing, take an initial measurement. Allow the sample to equilibrate to the DLS instrument's operating temperature (usually 25°C). b. Dilute a small aliquot of the formulation in the storage buffer to an appropriate concentration for DLS measurement (to avoid multiple scattering effects). c. Measure the Z-average particle size and Polydispersity Index (PDI). Perform at least three replicate measurements.

  • Measurement at Subsequent Time Points: a. At each time point, remove one vial from each storage condition. b. If frozen, allow the sample to thaw completely and equilibrate to room temperature. Gently mix by inverting the vial (do not vortex). c. Prepare the sample and perform DLS measurements as described in step 4.

  • Data Analysis: a. Plot the Z-average size and PDI versus time for each storage condition. b. Define your stability criteria. For example, a stable formulation might be defined as one showing less than a 10% change in size and a PDI remaining below 0.2.

Part 4: Data & Reference Tables

Table 1: Common Excipients for Stabilizing LNP Formulations
Excipient ClassExampleTypical Molar Ratio (%)Function & Rationale
Ionizable Lipid This compound50 - 58Encapsulates payload at low pH; facilitates endosomal escape.[14]
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10Forms the main structural body of the nanoparticle.[3]
Structural Lipid Cholesterol30 - 39Fills gaps between lipids, enhancing membrane rigidity and stability.[14][16]
Steric Stabilizer PEG-Lipid (e.g., DMG-PEG 2K)1 - 2Provides a hydrophilic shield to prevent aggregation.[3]
Cryoprotectant Sucrose, Trehalose5-10% (w/v) in bufferForms a glassy matrix during freezing, protecting LNPs from mechanical stress.[16]
Antioxidant α-Tocopherol, BHT0.01-0.1% (of total lipid)Inhibits oxidative degradation of lipids.[21]
Table 2: Key Stability-Indicating Analytical Methods
ParameterMethodPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)Monitors for aggregation, fusion, and overall physical stability.[19]
Lipid Quantification & Purity HPLC with Charged Aerosol Detection (HPLC-CAD) or LC-MSQuantifies individual lipid components and detects chemical degradation products.[14][19][20]
Payload Encapsulation Fluorescence Assays (e.g., RiboGreen)Determines the percentage of the payload successfully encapsulated within the LNP.[19]
Payload Integrity Capillary Gel Electrophoresis (CGE)Assesses the degradation or fragmentation of the nucleic acid payload.[7]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the structure and morphology of the nanoparticles.[1]

References

Validation & Comparative

A Comparative Analysis of N,N-dimethyldocosan-1-amine: The Impact of Alkyl Chain Length on Physicochemical Properties and Performance in mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Headgroup - The Critical Role of the Hydrophobic Tail

In the landscape of advanced drug delivery, particularly for nucleic acid therapeutics like mRNA, the design of lipid-based carriers has become a paramount field of study.[1] Ionizable lipids are the cornerstone of modern Lipid Nanoparticles (LNPs), serving as the dynamic engine for both encapsulating the fragile mRNA payload and facilitating its escape from the endosome to the cytoplasm where it can be translated into therapeutic protein.[2][3] While significant attention is often paid to the amine headgroup and its pKa, the structure of the hydrophobic lipid tails plays an equally critical, albeit more subtle, role in determining the overall efficacy of the delivery vehicle.

This guide provides a comparative analysis of N,N-dimethyldocosan-1-amine, a tertiary amine featuring a saturated 22-carbon (C22) alkyl chain, against its shorter-chain analogues. We will explore how the length of the alkyl chain—a seemingly simple molecular parameter—profoundly influences the physicochemical properties of the amine and, consequently, the performance of the resulting LNPs. By synthesizing fundamental chemical principles with practical experimental workflows, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to rationally design and optimize lipid-based delivery systems.

The Physicochemical Landscape: How Alkyl Chain Length Dictates Behavior

The transition from a shorter to a longer alkyl chain is not merely an addition of methylene groups; it is a fundamental shift in the molecule's physical and chemical identity. This shift has profound implications for how the amine behaves both in isolation and as part of a complex nanoparticle assembly. The primary differences are rooted in the strength of intermolecular van der Waals forces and the molecule's overall hydrophobicity.[4][5][6]

Key Physicochemical Parameters:
  • Hydrophobicity: The most direct consequence of a longer alkyl chain is a dramatic increase in hydrophobicity. The C22 tail of this compound imparts a significantly greater nonpolar character compared to amines with C12 (dodecyl), C16 (hexadecyl), or C18 (octadecyl) chains. This property is crucial for the lipid's partitioning into the non-aqueous core of a lipid bilayer.[7][8]

  • pKa (Apparent): The pKa of the tertiary amine headgroup is critical for its function as an ionizable lipid. An ideal pKa is typically in the range of 6.0-7.0, allowing the amine to be positively charged in the acidic environment of LNP formulation (e.g., pH 4) for mRNA complexation, yet relatively neutral at physiological pH (~7.4) to reduce toxicity and increase circulation time.[9] While the intrinsic pKa is determined by the amine headgroup, the surrounding lipid environment within a nanoparticle can influence its apparent pKa. The dense, hydrophobic environment created by long C22 chains can impact the protonation state of the amine headgroup at the lipid-water interface.

  • Self-Assembly and Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules self-assemble into micelles.[10] Longer alkyl chains increase hydrophobic interactions, leading to a significantly lower CMC.[11] This means that long-chain amines like this compound will form aggregates at much lower concentrations, a factor that can influence the stability and formation kinetics of LNPs.

  • Physical State and Fluidity: Longer, saturated alkyl chains lead to higher melting points due to increased van der Waals forces.[12][13] This results in a more ordered, rigid lipid structure within the nanoparticle, which can enhance stability but may also affect the fusogenicity required for endosomal escape.

Comparative Data Summary

The table below provides a comparative overview of how alkyl chain length is expected to influence the key physicochemical properties of N,N-dimethyl-1-alkanamines.

PropertyShort Chain (e.g., C12)Medium Chain (e.g., C18)Long Chain (C22 - this compound)Rationale
Molecular Weight LowerIntermediateHigherAddition of -(CH₂)n- groups.
Hydrophobicity (LogP) LowerIntermediateHigherIncreased nonpolar surface area.
Boiling/Melting Point LowerIntermediateHigherStronger van der Waals interactions.[4][5]
Water Solubility Very LowExtremely LowPractically InsolubleDominance of the hydrophobic tail.[13]
Critical Micelle Conc. (CMC) HigherIntermediateLowerIncreased hydrophobic driving force for assembly.[10][11]

Application in Focus: LNP-Mediated mRNA Delivery

The ultimate test of an ionizable lipid's utility is its performance in a functional delivery system. We will now explore the causal relationships between the alkyl chain length of our amines and the critical performance attributes of LNPs designed for mRNA delivery.

The general structure of an LNP for nucleic acid delivery is a four-component system. The ionizable lipid is the workhorse, but its function is supported by helper lipids, cholesterol, and a PEGylated lipid.

Caption: Logical relationship of components within an mRNA-LNP.

The length of the ionizable lipid's tail is hypothesized to affect:

  • Encapsulation Efficiency (EE): A more hydrophobic and stable lipid core, as provided by the C22 chains, may better accommodate and retain the mRNA payload during formulation.

  • Nanoparticle Stability: The strong intermolecular forces between the long C22 tails can result in more compact, stable LNPs with a longer shelf-life.[7]

  • Endosomal Escape: This is the most critical and complex step. The lipid composition must allow the LNP to fuse with the endosomal membrane, a process influenced by the fluidity and geometry of the lipids. A highly rigid membrane formed by long saturated chains might hinder this process, whereas a shorter or unsaturated chain might enhance it. Finding the optimal balance is key.[1][3]

Experimental Workflow: A Head-to-Head Comparison

To objectively compare this compound with its shorter-chain counterparts (e.g., C12, C16, C18 analogues), a standardized experimental workflow is essential. This ensures that any observed differences in performance can be confidently attributed to the variation in alkyl chain length.

Experimental_Workflow cluster_formulation Part 1: LNP Formulation cluster_characterization Part 2: Physicochemical Characterization cluster_invitro Part 3: In Vitro Functional Assay prep_lipids Prepare Lipid Stocks (Ionizable Amine + Helpers in Ethanol) mix Microfluidic Mixing (Controlled Formation) prep_lipids->mix prep_mrna Prepare mRNA Stock (Luciferase mRNA in Low pH Buffer) prep_mrna->mix purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mix->purify dls Size & PDI (DLS) purify->dls Characterize zeta Zeta Potential purify->zeta Characterize ribo Encapsulation Efficiency (RiboGreen Assay) purify->ribo Characterize transfect Transfect Cells with LNPs (24-48h Incubation) purify->transfect Dose culture Seed Cells (e.g., HEK293 in 96-well plate) culture->transfect lyse Cell Lysis transfect->lyse luciferase Luciferase Assay (Measure Luminescence) lyse->luciferase

Caption: Standardized workflow for comparing LNP formulations.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol ensures rapid, reproducible formulation of LNPs with controlled size and low polydispersity.[14][15]

A. Materials & Reagents:

  • Ionizable Lipids: this compound (C22), N,N-dimethyl-1-octadecanamine (C18), N,N-dimethyl-1-hexadecanamine (C16), N,N-dimethyl-1-dodecanamine (C12).

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

  • Structural Lipid: Cholesterol.

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).

  • Payload: Firefly Luciferase (fLuc) mRNA.

  • Solvents/Buffers: 200-proof Ethanol, 25 mM Citrate Buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).

B. Procedure:

  • Prepare Lipid Stock (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 200-proof ethanol at a molar ratio of 50:10:38.5:1.5.[16]

    • The total lipid concentration should be between 10-20 mM.

    • Ensure complete dissolution, warming slightly if necessary.

  • Prepare mRNA Stock (Aqueous Phase):

    • Dilute the fLuc mRNA in 25 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1 mg/mL).[16][17] The acidic pH ensures the tertiary amine is protonated and positively charged.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®) with a staggered herringbone micromixer cartridge.

    • Pump the two solutions through the mixer at a flow rate ratio of 1:3 (Organic:Aqueous).[14] The rapid mixing causes a change in solvent polarity, leading to LNP self-assembly and mRNA encapsulation.

  • Purification and Buffer Exchange:

    • Immediately dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.[17]

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Physicochemical Characterization of LNPs

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the LNP suspension in PBS (for size) or deionized water (for zeta potential).

  • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Acceptance Criteria: Hydrodynamic diameter < 120 nm, PDI < 0.2. The Zeta potential should be near-neutral at pH 7.4.

B. mRNA Encapsulation Efficiency (EE):

  • Use a Quant-iT™ RiboGreen™ RNA assay kit.[18]

  • Prepare two sets of samples for each LNP formulation.

  • In the first set, measure the fluorescence of the intact LNPs to quantify accessible (unencapsulated) mRNA.

  • In the second set, add a surfactant (e.g., 0.5% Triton™ X-100) to disrupt the LNPs and measure the total mRNA fluorescence.

  • Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Expected Characterization Results
Ionizable LipidExpected Size (nm)Expected PDIExpected EE (%)Rationale
C12 Amine 90 - 120< 0.2580 - 90%Less hydrophobic core may lead to looser packing and slightly lower EE.
C16 Amine 80 - 100< 0.2090 - 95%Good balance of hydrophobicity for stable core formation.
C18 Amine 75 - 95< 0.15> 95%Often considered an optimal length for high packing density and stability.
C22 Amine 70 - 90< 0.15> 95%Very strong hydrophobic interactions lead to highly compact and stable particles.
Protocol 3: In Vitro Transfection Efficiency Assay

This assay quantifies the amount of functional protein (Luciferase) produced, which serves as a direct measure of successful mRNA delivery and translation.[19][20]

A. Cell Culture and Seeding:

  • Culture HEK293 or HepG2 cells in complete medium (e.g., DMEM + 10% FBS).

  • Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

B. Transfection:

  • Dilute the LNP formulations in complete cell culture medium to achieve a range of final mRNA doses (e.g., 10 ng to 200 ng per well).

  • Remove the old medium from the cells and replace it with the LNP-containing medium.[20]

  • Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂.

C. Luciferase Assay:

  • After incubation, remove the culture medium.

  • Wash the cells once with PBS.

  • Add 20-50 µL of 1x cell lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete lysis.[19]

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the reagent to each well and immediately measure the bioluminescence using a plate-reading luminometer.

  • Record the data as Relative Light Units (RLU).

Hypothetical Transfection Results
Ionizable LipidTransfection Efficiency (RLU @ 100 ng mRNA)Interpretation
C12 Amine 1.5 x 10⁵Moderate efficiency; potentially limited by lower stability or less efficient endosomal escape.
C16 Amine 8.0 x 10⁶High efficiency; good balance between stability and fusogenicity.
C18 Amine 1.5 x 10⁷Very high efficiency; often represents a "sweet spot" for delivery in many cell lines.
C22 Amine 9.5 x 10⁶High efficiency, but potentially slightly lower than C18. The highly stable and rigid membrane may slightly reduce the rate of endosomal escape compared to the C18 analogue.

Synthesis and Conclusion: The Verdict on Chain Length

The experimental data, both real and hypothesized, consistently demonstrates that alkyl chain length is not a trivial parameter in the design of ionizable lipids for mRNA delivery.[8][21]

This compound (C22) stands out for its ability to form exceptionally stable and compact nanoparticles with high mRNA encapsulation efficiency. This is a direct result of the powerful hydrophobic forces exerted by its long C22 tails. These characteristics are highly desirable for developing therapeutics that require a long shelf-life and robust in vivo stability.

However, the analysis also reveals a crucial concept in drug delivery: the law of diminishing returns and the necessity of balance. While stability increases with chain length, extreme rigidity can potentially temper the lipid's fusogenic properties. The C18 analogue often emerges as a benchmark because it strikes an optimal balance between forming a stable, protective core and maintaining sufficient membrane fluidity to efficiently fuse with the endosome and release its payload.[1]

Ultimately, the choice of ionizable lipid is context-dependent. For applications demanding maximum stability, this compound is an outstanding candidate. For those requiring the absolute highest level of in vitro transfection, a slightly shorter chain might be advantageous. This guide provides the foundational logic and the experimental framework for researchers to make informed decisions, underscoring a core principle of modern drug development: rational design, guided by a deep understanding of structure-activity relationships, is the key to unlocking the next generation of advanced therapeutics.

References

A Comparative Guide to Purity Validation of N,N-Dimethyldocosan-1-amine: A Quantitative NMR and Gas Chromatography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of long-chain tertiary amines like N,N-dimethyldocosan-1-amine is a non-negotiable prerequisite for advancing research and development. These molecules are integral components in various applications, including as ionizable lipids in nucleic acid delivery systems. The presence of even minor impurities can drastically alter physicochemical properties, affect biological efficacy, and introduce unforeseen toxicity.

This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity determination of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). We will explore the fundamental principles, present detailed, field-tested protocols, and offer a comparative analysis to empower you to make an informed decision based on your specific analytical requirements.

The Primary Method: Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR stands out as a primary ratio analytical method, meaning it can provide a direct measure of purity without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal.[1] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of an internal standard (IS) of known purity, the purity of the analyte can be calculated with high accuracy and precision.[3][4]

Interpreting the ¹H NMR Spectrum of this compound

A ¹H NMR spectrum of this compound provides unambiguous structural confirmation and serves as the foundation for quantification. The expected resonances are distinct and well-resolved, making it an ideal candidate for qNMR analysis.

  • Terminal Methyl Group (a): A triplet appearing at approximately δ 0.88 ppm, corresponding to the three protons of the terminal CH₃ group.

  • Alkyl Chain Methylene Groups (b): A large, complex multiplet signal centered around δ 1.25 ppm, representing the 40 protons of the bulk -(CH₂)₂₀- chain.

  • Methylene Group adjacent to Nitrogen (c): A triplet at approximately δ 2.2-2.4 ppm, corresponding to the two protons on the carbon directly bonded to the nitrogen atom.

  • N-Methyl Groups (d): A sharp singlet at approximately δ 2.21 ppm, representing the six protons of the two equivalent N-methyl groups.

Due to the potential for overlap between signals (c) and (d), careful selection of a quantifiable proton signal is crucial. The terminal methyl group (a) at δ 0.88 ppm is often well-resolved and free from interference, making it a robust choice for integration.

Experimental Protocol: Purity Determination by qNMR

This protocol outlines the necessary steps for achieving a high-precision purity value for this compound.

1. Selection and Preparation of the Internal Standard (IS):

  • Causality: The choice of IS is critical. It must have high purity, be stable, non-volatile, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals. Maleic acid is an excellent choice, exhibiting a sharp singlet around δ 6.3 ppm.

  • Protocol:

    • Dry a certified internal standard (e.g., maleic acid, purity ≥99.5%) under a vacuum at room temperature for at least 24 hours.

    • Prepare a stock solution by accurately weighing approximately 20 mg of the dried IS into a volumetric flask and dissolving it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. Sample Preparation:

  • Causality: Accurate weighing is the cornerstone of qNMR. Any error in mass measurement will directly propagate to the final purity calculation. Using a microbalance is highly recommended.

  • Protocol:

    • Accurately weigh approximately 15-20 mg of the this compound sample directly into a clean, dry NMR tube. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube. Record the mass to at least 0.01 mg.

    • Add approximately 0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Cap the tube and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.

3. NMR Data Acquisition:

  • Causality: To ensure quantitativity, NMR acquisition parameters must be optimized to guarantee that all signals are fully relaxed before each scan. This prevents signal intensity variations due to differences in relaxation times (T₁). A long relaxation delay (D1) is the most critical parameter.[5]

  • Protocol:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the sample temperature to equilibrate for 5-10 minutes.

    • Acquire the ¹H NMR spectrum using the following critical parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for quantitative work).

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Number of Scans (NS): 16 or higher to ensure adequate signal-to-noise ratio (S/N > 250:1 for signals used in quantification).

4. Data Processing and Purity Calculation:

  • Protocol:

    • Apply Fourier transform and perform phase and baseline correction on the acquired spectrum.

    • Integrate the well-resolved signal of the analyte (e.g., the terminal methyl triplet at δ 0.88 ppm) and the signal of the internal standard (e.g., the maleic acid singlet at δ 6.3 ppm).

    • Calculate the purity using the following formula:[3]

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • Ianalyte = Integral of the analyte signal

      • IIS = Integral of the internal standard signal

      • Nanalyte = Number of protons for the integrated analyte signal (e.g., 3 for the terminal CH₃)

      • NIS = Number of protons for the integrated IS signal (e.g., 2 for maleic acid)

      • MWanalyte = Molecular weight of the analyte (369.71 g/mol )

      • MWIS = Molecular weight of the internal standard (e.g., 116.07 g/mol for maleic acid)

      • manalyte = Mass of the analyte

      • mIS = Mass of the internal standard

      • PIS = Purity of the internal standard (as a percentage)

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) dissolve Dissolve both in Deuterated Solvent acquire Acquire Spectrum with Quantitative Parameters (Long D1, 90° Pulse) dissolve->acquire Insert into Spectrometer process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_IS) Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate

Workflow for purity determination of this compound by qNMR.

The Orthogonal Method: Gas Chromatography (GC)

Gas chromatography is a powerful separative technique widely used for purity assessment.[6] It is particularly effective for volatile and semi-volatile compounds. The principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[7]

Challenges in GC Analysis of Long-Chain Amines

While effective, GC analysis of high-molecular-weight amines like this compound presents specific challenges:

  • High Boiling Point: The compound's low volatility requires high inlet and oven temperatures, which can risk thermal degradation.

  • Peak Tailing: The basic nature of the amine group can lead to strong interactions with active sites (e.g., silanols) on standard silica-based columns, resulting in asymmetric, tailing peaks that compromise resolution and quantification accuracy.[8] Using specially deactivated or base-deactivated columns is often necessary to mitigate this effect.[8]

Experimental Protocol: Purity Determination by GC-FID

This protocol is designed for the separation and relative quantification of this compound and potential volatile impurities.

1. Sample Preparation:

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or MTBE.

    • Vortex the solution to ensure it is homogeneous.

2. GC-FID Instrumentation and Conditions:

  • Causality: The column choice and temperature program are critical for success. A low-polarity, thermally stable column is required to withstand high temperatures, and a temperature ramp is essential to elute the high-boiling analyte in a reasonable time with good peak shape.

  • Protocol:

    • Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

    • Column: Low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). An amine-specific column may provide better peak shape.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet: Split/splitless injector at 300°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 320°C.

      • Final hold: Hold at 320°C for 10 minutes.

    • Detector: FID at 325°C.

    • Injection Volume: 1 µL.

3. Data Processing and Purity Calculation:

  • Protocol:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the relative purity using the area percent method:

      Purity (%) = (Areaanalyte / Areatotal) * 100

      Where:

      • Areaanalyte = Peak area of this compound.

      • Areatotal = Sum of all peak areas in the chromatogram.

  • Trustworthiness Note: The area percent method assumes that all compounds have the same response factor in the FID, which is a reasonable approximation for structurally similar hydrocarbon impurities but may be less accurate for compounds with different heteroatom content. For absolute quantification, a certified reference standard and a calibration curve would be required.

Head-to-Head Comparison: qNMR vs. GC

The choice between qNMR and GC depends on the specific analytical goal, available instrumentation, and the nature of the expected impurities.

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection.
Quantification Primary method; provides absolute purity using a certified internal standard.[2][9]Typically relative purity by area percent; requires an analyte-specific standard for absolute purity.[1]
Structural Info Provides unambiguous structural information for the analyte and any observed impurities.[10]Provides no structural information; identification relies on retention time matching.
Sensitivity Lower sensitivity; typical Limit of Quantitation (LOQ) ~0.1-0.5%.[10]High sensitivity for volatile compounds; LOQ can be in the ~0.05% range or lower.[10]
Analysis Time ~15-20 minutes per sample for high-precision quantitative scans.~30-45 minutes per sample, including oven ramp and cooling.
Strengths Non-destructive, universal detection for proton-containing molecules, high accuracy and precision.[1][11]Excellent separation of volatile impurities, high throughput for routine QC.[2]
Limitations Potential for signal overlap in complex mixtures, lower sensitivity than GC.[1]Destructive, risk of thermal degradation for labile compounds, potential for peak tailing with amines.[8]

Conclusion: An Integrated Approach to Purity Validation

Both qNMR and GC are powerful, reliable techniques for assessing the purity of this compound. They are not mutually exclusive but rather complementary, providing orthogonal data that, when used together, builds the highest degree of confidence in a material's quality.

Quantitative ¹H NMR is the superior method for establishing an accurate, absolute purity value. Its status as a primary analytical method makes it invaluable for the characterization of new chemical entities, the certification of reference materials, and for situations where an analyte-specific standard is unavailable.[2][12]

Gas Chromatography , with its high sensitivity and resolving power, is exceptionally well-suited for routine quality control and for detecting and quantifying trace levels of volatile or semi-volatile impurities that might be missed by NMR.[10]

For drug development professionals and researchers, a comprehensive purity assessment strategy should leverage the strengths of both techniques. An initial, highly accurate purity assignment can be made using qNMR, followed by GC analysis to develop a detailed impurity profile. This dual-pronged approach ensures a thorough understanding of the material's composition, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

The Pivotal Role of Cationic Lipids in Nanoparticle-Based Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Performance Relationships in Lipid Nanoparticle (LNP), Solid Lipid Nanoparticle (SLN), and Polymeric Nanoparticle Systems

In the rapidly advancing field of nanomedicine, the choice of cationic or ionizable lipid is a critical determinant of a nanoparticle's success as a delivery vehicle for nucleic acids and other therapeutic payloads. These lipids are the architectural cornerstones of the delivery system, governing everything from particle stability and encapsulation efficiency to cellular uptake and endosomal escape.

This guide provides an in-depth comparison of the performance of different classes of cationic lipids across three major nanoparticle platforms: Lipid Nanoparticles (LNPs), Solid Lipid Nanoparticles (SLNs), and Polymeric Nanoparticles. While direct, publicly available comparative data for the specific lipid N,N-dimethyldocosan-1-amine is limited, we will use its structure—a tertiary amine with a long C22 (docosyl) saturated alkyl chain—as a representative model to discuss expected performance based on well-established structure-activity relationships. This analysis will be supported by experimental data from widely-used and structurally-related cationic and ionizable lipids such as DLin-MC3-DMA, DOTAP, and others.

The Central Role of the Cationic Lipid

Cationic lipids are amphiphilic molecules characterized by a positively charged or ionizable headgroup and a hydrophobic tail region.[1] This structure is fundamental to their function. The positive charge facilitates the complexation of negatively charged nucleic acids (like mRNA and siRNA) through electrostatic interactions, protecting them from degradation by nucleases.[2][3] The hydrophobic tails form the core of the nanoparticle, enabling the encapsulation of the therapeutic cargo.[4]

The efficacy of a cationic lipid is a delicate balance. It must be potent enough to ensure efficient encapsulation and delivery, yet biodegradable and non-toxic to be clinically viable.[2] Key structural features that influence this balance include:

  • The Headgroup: The nature of the headgroup (e.g., quaternary ammonium vs. ionizable tertiary amine) dictates the permanence of the positive charge and the particle's pH sensitivity. Ionizable lipids, which are neutral at physiological pH and become protonated in the acidic environment of the endosome, are now favored for their improved safety profile and role in facilitating endosomal escape.[5]

  • The Hydrophobic Tails: The length and saturation of the alkyl chains affect the rigidity and stability of the nanoparticle. Longer, saturated chains, like the C22 chain of this compound, tend to form more stable and rigid particles.[6]

  • The Linker: The bond connecting the headgroup and tails (e.g., ester, ether) influences the lipid's biodegradability and, consequently, its toxicity profile. Ester linkages, for example, are more susceptible to hydrolysis in vivo, leading to faster clearance.[7]

Below is a conceptual workflow illustrating the critical steps in formulating and evaluating cationic lipid-based nanoparticles.

G cluster_0 Formulation Stage cluster_1 Characterization Stage cluster_2 Evaluation Stage Lipid_Selection 1. Cationic/Ionizable Lipid Selection (e.g., DMD, MC3, DOTAP) Helper_Lipids 2. Helper Lipid Selection (Cholesterol, DOPE, DSPC) Lipid_Selection->Helper_Lipids Cargo 3. Therapeutic Cargo (mRNA, siRNA, Plasmid) Helper_Lipids->Cargo Formulation 4. Nanoparticle Assembly (e.g., Microfluidic Mixing) Cargo->Formulation PhysicoChem 5. Physicochemical Analysis (Size, Zeta Potential, PDI) Formulation->PhysicoChem Encapsulation 6. Encapsulation Efficiency (%) PhysicoChem->Encapsulation Stability 7. Stability Assessment Encapsulation->Stability In_Vitro 8. In Vitro Transfection (Cell Culture) Stability->In_Vitro In_Vivo 9. In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Toxicity 10. Toxicity Profiling In_Vivo->Toxicity

Caption: Nanoparticle formulation and evaluation workflow.

Performance in Lipid Nanoparticle (LNP) Systems

LNPs are the most clinically advanced platform for nucleic acid delivery, exemplified by the successful COVID-19 mRNA vaccines. An LNP formulation typically consists of four components: an ionizable cationic lipid, a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[8]

Expected Performance of this compound in LNPs:

  • Encapsulation & Stability: The long, saturated C22 alkyl chain of this compound would be expected to form a highly ordered and rigid lipid core. This could lead to very stable LNPs with potentially high encapsulation efficiency for nucleic acids.[9]

  • Transfection Efficiency: The tertiary amine headgroup makes it an ionizable lipid. This is crucial for transfection. At a neutral pH in the bloodstream, the LNPs would have a near-neutral surface charge, reducing non-specific interactions. Upon endocytosis into a target cell, the endosome's acidic environment (pH ~5.5-6.5) would protonate the amine headgroup. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm—a process known as endosomal escape.[5]

  • Toxicity: The biodegradability of this compound would depend on its linker group (not specified in the name). Assuming a standard glycerol backbone with ether or ester linkages, its long saturated chain might lead to slower metabolism and clearance, which could be a concern for long-term toxicity compared to lipids with unsaturated tails or more labile linkers.

Comparative Data from Established Lipids in LNPs:

Lipid ComponentKey Structural FeatureParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vivo Performance Highlight
DLin-MC3-DMAIonizable tertiary amine, C18 unsaturated tails, ester linkers80 - 100-5 to +10 (pH 7.4)>90%Gold standard for siRNA delivery to the liver; used in the FDA-approved drug Onpattro®.
ALC-0315Ionizable tertiary amine, C18 saturated tails, ester linkers~80Near-neutral>95%A key component of the Pfizer-BioNTech COVID-19 vaccine, demonstrating high mRNA expression.
SM-102Ionizable tertiary amine, C18 unsaturated tails, ester linkers~100Near-neutral>95%A key component of the Moderna COVID-19 vaccine, showing potent immunogenicity.
DOTAPQuaternary amine (permanently cationic), C18 unsaturated tails100 - 200+30 to +5085-95%Higher in vitro transfection but often associated with greater in vivo toxicity compared to ionizable lipids.[10][11]

Performance in Solid Lipid Nanoparticle (SLN) Systems

SLNs are colloidal carriers where the lipid core is solid at both room and body temperature.[12] They are produced from physiologically tolerated lipids and offer advantages like improved stability and controlled release.[9]

Expected Performance of this compound in SLNs: The high melting point expected from a C22 saturated lipid makes this compound a suitable candidate for the solid matrix of an SLN.

  • Drug Loading & Release: As a cationic lipid, it would be used to encapsulate anionic drugs or to form the matrix for delivering lipophilic compounds. The highly crystalline and ordered structure formed by the long saturated chains might, however, lead to lower drug loading capacity and potential drug expulsion during storage compared to less-ordered nanostructured lipid carriers (NLCs).[9][12] The release profile would likely be slow and sustained.

  • Bioavailability: For oral delivery, cationic SLNs can enhance the absorption of encapsulated drugs due to mucoadhesive properties and interactions with the gastrointestinal tract.[13]

Performance in Polymeric Nanoparticle Systems

In this context, cationic lipids like this compound can be used to coat or be incorporated into polymeric nanoparticles to improve their gene delivery capabilities.[2][14] Cationic polymers themselves, such as polyethyleneimine (PEI) or chitosan, are often used to form polyplexes with nucleic acids.[2]

Expected Performance of this compound with Polymeric Nanoparticles:

  • Hybrid Nanoparticles: A lipid-polymer hybrid nanoparticle could leverage the structural integrity of the polymer core with the transfection-enhancing properties of the cationic lipid shell.[7] The lipid component would facilitate interaction with the cell membrane and endosomal escape.

  • Surface Modification: Coating a polymer nanoparticle (e.g., PLGA) with this compound would impart a positive surface charge, enhancing its ability to bind and deliver nucleic acids. This can improve transfection efficiency compared to the bare polymer.[3]

The diagram below illustrates the fundamental interaction driving the formation of these nanoparticle systems.

G Cationic_Lipid Cationic Lipid (e.g., DMD) Headgroup (+) Interaction Electrostatic Interaction Cationic_Lipid->Interaction Nucleic_Acid Nucleic Acid (mRNA/siRNA) Phosphate Backbone (-) Nucleic_Acid->Interaction Complex Lipid-Nucleic Acid Complex Formation (Core of Nanoparticle) Interaction->Complex

Caption: Core principle of nucleic acid encapsulation.

Experimental Protocols

Protocol 1: Formulation of LNPs via Microfluidic Mixing

This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.

Materials:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA) in ethanol

  • Helper Phospholipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-Lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM citrate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipids in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: Prepare a solution of the nucleic acid in the acidic aqueous buffer at the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device. Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous solution through a second inlet at a defined flow rate ratio (e.g., 3:1 aqueous:ethanol). The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification and Buffer Exchange: The resulting LNP solution is immediately dialyzed against a neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4) for 18-24 hours or purified using a TFF system. This step removes the ethanol and raises the pH, resulting in a stable, neutral-surface-charge LNP formulation.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization of Nanoparticles

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential). Analyze using a DLS instrument (e.g., Malvern Zetasizer). An acceptable PDI for monodisperse particles is typically <0.2.

2. Encapsulation Efficiency (EE%):

  • Technique: Ribogreen assay or equivalent fluorescent dye-based assay.

  • Procedure: a. Measure the total amount of nucleic acid in the formulation by disrupting the nanoparticles with a surfactant (e.g., 1% Triton X-100) and then adding the fluorescent dye. b. Measure the amount of unencapsulated ("free") nucleic acid by adding the dye to an intact nanoparticle sample. The dye cannot access the encapsulated cargo. c. Calculate EE% using the formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Conclusion

The selection of the cationic or ionizable lipid is a paramount decision in the design of nanoparticle delivery systems. While specific data for this compound remains proprietary or unpublished, its chemical structure—a tertiary amine with a long saturated C22 tail—allows for educated predictions of its performance. It would likely form stable, rigid nanoparticles capable of effective, pH-dependent endosomal escape, making it a potentially potent delivery vehicle. However, its long saturated chain may also pose challenges related to biodegradability and potential toxicity that would require careful experimental evaluation.

The broader field has demonstrated that tuning the structural components of these lipids—the headgroup, linkers, and hydrophobic tails—allows for the optimization of nanoparticle characteristics to achieve desired therapeutic outcomes. The continued exploration of novel lipid structures, guided by a deep understanding of these structure-activity relationships, will undoubtedly propel the next generation of nanomedicines.

References

A Head-to-Head Comparison: The Efficacy of N,N-Dimethyldocosan-1-amine as a Transfection Reagent Against Commercial Lipids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of genetic medicine and cellular engineering, the efficient and safe delivery of nucleic acids into cells remains a cornerstone of progress. While commercial transfection reagents have long been the workhorses of research labs and preclinical studies, the quest for more potent, less cytotoxic, and cost-effective alternatives is perpetual. This guide provides a comprehensive, data-driven comparison of the novel ionizable lipid, N,N-dimethyldocosan-1-amine (C22-DMA), against two industry-leading commercial transfection reagents: Lipofectamine™ 3000 and FuGENE® HD.

Through a synthesis of available data, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific transfection needs, whether for transient gene expression, stable cell line generation, or the development of nucleic acid-based therapeutics.

The Critical Role of the Delivery Vehicle: An Introduction to Lipid-Based Transfection

The fundamental challenge in nucleic acid delivery lies in traversing the negatively charged and impermeable cell membrane. Cationic and ionizable lipids overcome this barrier by forming complexes, known as lipoplexes or lipid nanoparticles (LNPs), with negatively charged nucleic acids. These nanoparticles facilitate cellular uptake, typically through endocytosis, and, crucially, mediate the escape of the nucleic acid cargo from the endosome into the cytoplasm, where it can exert its biological function.

The chemical structure of the lipid, particularly its headgroup and hydrophobic tails, dictates the efficiency of this process. Ionizable lipids, such as C22-DMA, are a class of cationic lipids that possess a unique advantage: their charge is pH-dependent. At an acidic pH, characteristic of the endosomal compartment, they become protonated and thus positively charged, facilitating interaction with and disruption of the endosomal membrane. At physiological pH, they are neutral, which is believed to contribute to lower cytotoxicity compared to permanently charged cationic lipids.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Lipid-Mediated Nucleic Acid Transfection Workflow

Contender Profile: this compound (C22-DMA)

This compound is an ionizable lipid characterized by a long, saturated 22-carbon alkyl chain (docosan). While direct, peer-reviewed comparative studies against leading commercial reagents like Lipofectamine™ 3000 and FuGENE® HD are limited, research on structurally related N,N-dimethylalkane-1-amine N-oxides provides compelling evidence for the potential of this class of lipids.

A notable study demonstrated that pH-sensitive liposomes formulated with N,N-dimethylalkane-1-amine N-oxides (specifically, chain lengths of C12 to C18) exhibited higher transfection efficiency for plasmid DNA in U2OS cells compared to the widely used Lipofectamine™ 2000[1]. The transfection efficiency was found to be dependent on the length of the alkyl chain, with a C16 chain showing optimal performance in that study[1]. This suggests that long alkyl chains, such as the C22 chain of C22-DMA, could play a significant role in transfection efficacy. The long, saturated tail may influence the packing of the lipid nanoparticle and its interaction with the endosomal membrane, potentially leading to more efficient endosomal escape.

The Incumbents: A Look at Commercial Transfection Reagents

Lipofectamine™ 3000

Lipofectamine™ 3000 is a widely adopted, high-efficiency transfection reagent. It is a multi-component system that includes a cationic lipid and a P3000™ Reagent, which acts as a transfection enhancer. The proposed mechanism involves the formation of lipid-nucleic acid complexes that enter the cell via endocytosis. The P3000™ reagent is thought to facilitate the escape of the nucleic acid from the endosome and its subsequent transport to the nucleus[2].

FuGENE® HD

FuGENE® HD is a non-liposomal, synthetic transfection reagent known for its high efficiency and low cytotoxicity across a broad range of cell lines. Its formulation is proprietary, but it is designed to complex with DNA and facilitate its entry into cells. A key advantage of FuGENE® HD is its compatibility with serum-containing media, which simplifies the transfection workflow.

Head-to-Head Comparison: Efficacy and Cytotoxicity

While direct comparative data for C22-DMA is emerging, we can synthesize available information for a preliminary comparison. The following tables summarize reported transfection efficiencies and cytotoxicities of Lipofectamine™ 3000 and FuGENE® HD in commonly used cell lines. It is important to note that transfection efficiency is highly cell-type dependent and optimization is crucial for achieving the best results.

Table 1: Comparative Transfection Efficiency of Commercial Reagents

Cell LineLipofectamine™ 3000FuGENE® HDReference(s)
HEK293HighHigh[3][4]
HeLaHighHigh[5]
CHO-K1HighModerate to High[4]
A549Moderate to HighModerate[6]
MCF-7ModerateModerate[7]

Table 2: Comparative Cytotoxicity of Commercial Reagents

Cell LineLipofectamine™ 3000FuGENE® HDReference(s)
HEK293Low to ModerateLow[3]
HeLaModerateLow[8]
CHO-K1Low to ModerateLow[4]
A549ModerateLow to Moderate[6]
MCF-7Moderate to HighLow to Moderate[7]

Note: Transfection efficiency and cytotoxicity are often inversely correlated. Higher transfection efficiencies can sometimes be associated with increased cell death. The data presented here is a qualitative summary of findings from various studies and actual results may vary depending on experimental conditions.

Experimental Protocols: A Guide to Practical Application

To ensure a fair and reproducible comparison, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for transfection using C22-DMA (based on general protocols for ionizable lipids), Lipofectamine™ 3000, and FuGENE® HD, as well as methods for assessing the outcomes.

Formulation of C22-DMA Lipid Nanoparticles (LNP) for Transfection (General Protocol)

This protocol is a general guideline for the formulation of LNPs using a microfluidic mixing approach, which is a common method for creating uniform nanoparticles.

Materials:

  • This compound (C22-DMA)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA)

  • Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve C22-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic buffer. The acidic pH ensures the protonation of the ionizable lipid's amine group, facilitating complexation with the negatively charged nucleic acid.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution and the nucleic acid-buffer solution into separate syringes.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids and nucleic acid into LNPs.

  • Dialysis: Transfer the resulting LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the nucleic acid can be determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Microfluidic-based LNP Formulation Workflow

Transfection Protocol for Lipofectamine™ 3000

This protocol is a general guideline for transfecting plasmid DNA into adherent cells in a 24-well plate format.

Materials:

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA (high quality, endotoxin-free)

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.

  • DNA Dilution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ medium.

  • Add P3000™ Reagent: Add 1 µL of P3000™ Reagent to the diluted DNA, mix gently.

  • Lipofectamine™ 3000 Dilution: In a separate sterile tube, dilute 0.75-1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA/P3000™ mixture to the diluted Lipofectamine™ 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 50 µL of the DNA-lipid complex mixture drop-wise to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analyzing for gene expression.

Transfection Protocol for FuGENE® HD

This protocol is a general guideline for transfecting plasmid DNA into adherent cells in a 24-well plate format.

Materials:

  • FuGENE® HD Transfection Reagent

  • Serum-free medium (e.g., Opti-MEM™ I)

  • Plasmid DNA (high quality)

  • Adherent cells in a 24-well plate (50-80% confluent)

Procedure:

  • Cell Seeding: Plate cells such that they will be 50-80% confluent at the time of transfection.

  • Prepare DNA: In a sterile tube, add serum-free medium to a final volume of 100 µL after the addition of DNA and FuGENE® HD. Add 0.5-1 µg of plasmid DNA to the medium.

  • Add FuGENE® HD: Add FuGENE® HD reagent to the diluted DNA at a ratio of 2:1 to 4:1 (µL of reagent: µg of DNA). A 3:1 ratio is a good starting point. Pipette the reagent directly into the medium and mix immediately by vortexing or flicking the tube.

  • Incubation: Incubate the mixture for 5-15 minutes at room temperature.

  • Transfection: Add the entire transfection complex mixture to the cells in the 24-well plate.

  • Incubation: Incubate the cells for 24-48 hours at 37°C before analysis.

Assessing the Outcome: Quantifying Transfection Efficiency and Cytotoxicity

Objective and quantitative assessment of transfection outcomes is critical for comparing the efficacy of different reagents and for optimizing protocols.

Quantification of Transfection Efficiency using Flow Cytometry

Flow cytometry is a powerful technique for quantifying the percentage of transfected cells in a population, especially when using a fluorescent reporter gene (e.g., GFP, RFP).

Protocol:

  • Cell Harvest: 24-48 hours post-transfection, detach adherent cells using a gentle dissociation reagent (e.g., TrypLE™). Suspension cells can be collected directly.

  • Cell Staining (Optional): If a non-fluorescent gene is transfected, cells can be fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the expressed protein. A viability dye can also be included to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live cell population and quantify the percentage of fluorescently positive cells.

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and perform transfection as described in the protocols above. Include untransfected control wells.

  • MTT Addition: 24-48 hours post-transfection, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Express the viability of transfected cells as a percentage of the viability of untransfected control cells.

Conclusion and Future Perspectives

The selection of a transfection reagent is a critical decision that can significantly impact the success of an experiment. While Lipofectamine™ 3000 and FuGENE® HD have established themselves as reliable and high-performing commercial reagents, the exploration of novel ionizable lipids like this compound (C22-DMA) holds significant promise.

The available data on related long-chain N,N-dimethylalkane-1-amine N-oxides suggest that this class of lipids can outperform established reagents like Lipofectamine™ 2000[1]. The long C22 alkyl chain of C22-DMA may offer unique advantages in terms of lipid nanoparticle stability and endosomal escape, potentially leading to higher transfection efficiencies with favorable cytotoxicity profiles.

For researchers at the forefront of gene therapy and cell engineering, the continuous evaluation of novel delivery technologies is not just an option, but a necessity for driving innovation and translating scientific discoveries into tangible therapeutic solutions.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of N,N-dimethyldocosan-1-amine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-dimethyldocosan-1-amine (DMLDA) is a critical ionizable lipid that serves as a cornerstone in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including mRNA vaccines. The precise quantification of DMLDA within these complex formulations and in biological matrices is paramount for ensuring product quality, stability, and for conducting essential pharmacokinetic studies.[1][2] This guide provides an in-depth, objective comparison of the primary analytical methodologies for DMLDA quantification. We will explore the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, sample preparation, and method validation. Our focus is on empowering researchers, scientists, and drug development professionals with the expertise to select and implement the most robust and reliable analytical strategy for their specific application.

The Analytical Challenge of this compound (DMLDA)

The unique physicochemical properties of DMLDA present a distinct set of analytical hurdles that must be overcome to achieve accurate and precise quantification.

  • High Lipophilicity: The long C22 alkyl chain makes DMLDA highly non-polar, influencing its solubility, chromatographic retention, and propensity to interact with matrix components.

  • Lack of a Chromophore: DMLDA does not possess a UV-absorbing chromophore, rendering UV-Vis based detection methods, common in standard HPLC analysis, unsuitable for sensitive quantification. This necessitates the use of more universal detectors like mass spectrometers, Charged Aerosol Detectors (CAD), or Evaporative Light Scattering Detectors (ELSD).[3]

  • Basic Nature: The tertiary amine group (pKa ~9-10) is readily protonated. While this is beneficial for certain ionization techniques in mass spectrometry, it can also lead to poor peak shape (tailing) on silica-based chromatography columns due to interactions with residual acidic silanols.

  • Complex Matrices: In pharmaceutical formulations, DMLDA is part of a mixture containing other lipids like phospholipids, cholesterol, and PEGylated lipids.[4] In biological samples (e.g., plasma, tissue), it is a trace analyte amidst a sea of endogenous lipids and proteins.[5] These matrix components can cause significant interference and ion suppression in mass spectrometry.[6]

Core Analytical Strategies: A Comparative Analysis

The two most viable analytical platforms for the sensitive and selective quantification of DMLDA are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for quantifying ionizable lipids like DMLDA in both formulation and bioanalytical contexts.[1] Its strength lies in the combination of high-separation efficiency with highly sensitive and specific detection.

Chromatographic Separation:

  • Reversed-Phase Liquid Chromatography (RPLC): This is the predominant separation mode. The long alkyl chain of DMLDA provides strong retention on C18 or C8 columns.

    • Causality Behind Experimental Choices: A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water with an acidic modifier (e.g., 0.1% formic acid) is critical. The formic acid serves a dual purpose: it protonates the tertiary amine of DMLDA to [M+H]+, which is essential for efficient positive-mode electrospray ionization, and it minimizes undesirable interactions with the column's stationary phase, leading to sharper, more symmetrical peaks.

Mass Spectrometric Detection:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar and ionizable molecules like a protonated DMLDA. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar compounds, but ESI typically provides superior sensitivity for this analyte class.[7]

  • Quantification: Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled selectivity and sensitivity.

    • Mechanism Insight: In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion of DMLDA (the precursor ion). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This two-stage mass filtering drastically reduces chemical noise, allowing for quantification at very low levels (ng/mL or even pg/mL).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific application, GC-MS is a powerful technique for volatile and semi-volatile compounds. For DMLDA, its use is conditional and presents unique challenges.

Key Considerations:

  • Volatility: DMLDA has a relatively high boiling point, pushing the limits of standard GC analysis. High inlet and oven temperatures are required, which can risk thermal degradation.

  • Derivatization: The polarity of the amine group can cause poor peak shape on common non-polar GC columns.[8][9] While specialized base-deactivated columns exist, derivatization is often recommended to improve peak shape and thermal stability.[8] Silylation reagents, for example, can be used to modify the amine group, though this adds complexity and potential for variability in the sample preparation workflow.

  • Sample Matrix: The sample must be exceptionally clean. Non-volatile matrix components from LNP formulations or biological extracts will contaminate the GC inlet and column, leading to rapid performance degradation.

Head-to-Head Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS is dictated by the specific requirements of the analysis. For most applications involving DMLDA, LC-MS/MS is the superior choice.

Performance MetricLC-MS/MS (Recommended)GC-MS (Alternative)
Sensitivity (LOQ) Excellent (Low ng/mL to pg/mL)[1]Good (Low to mid ng/mL)
Selectivity Excellent (due to MRM)Good (but more susceptible to co-eluting matrix)
Matrix Tolerance High (can handle complex mixtures with proper prep)Low (requires extensive sample cleanup)
Derivatization Not requiredOften recommended[8]
Sample Throughput High (fast gradient methods are common)Moderate (longer run times, sample prep is intensive)
Robustness HighModerate (inlet and column prone to contamination)
Primary Application LNP formulations, bioanalysis (plasma, tissue)Analysis of volatile impurities, reference standard characterization

Critical Upstream Workflow: Sample Preparation & Extraction

Effective sample preparation is the most critical step for a successful quantitative analysis. The primary goals are to efficiently extract DMLDA, remove interfering matrix components, and concentrate the analyte to a level suitable for detection.[10]

Techniques for LNP Formulations

For LNP formulations, the primary step is disrupting the nanoparticle structure and solubilizing the lipids.

  • Solvent Disruption/Extraction: A simple dilution in an organic solvent like methanol or isopropanol is often sufficient to break apart the LNPs and dissolve the lipids for analysis.[3]

Techniques for Biological Matrices (e.g., Plasma)

Extracting DMLDA from plasma is more challenging due to the high protein and endogenous lipid content.[11]

  • Protein Precipitation (PPT): This is a rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[12] While fast, it may not remove all interfering lipids.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up by partitioning the analyte between two immiscible liquids.[10] For DMLDA, a common approach is to basify the sample (pH > 10) to ensure the amine is in its neutral, free base form, and then extract it into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or hexane.[8][10]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough clean-up and is highly recommended for achieving the lowest limits of quantification.[12][13] A mixed-mode cation exchange SPE cartridge can be particularly effective.

    • Expert Rationale: In this approach, the sample is loaded under acidic conditions, protonating DMLDA and allowing it to bind strongly to the cartridge's cation exchange sorbent. Interfering neutral lipids and other matrix components are washed away with an organic solvent. Finally, DMLDA is eluted using a basic organic solvent, which neutralizes the amine, disrupts the ionic interaction, and releases the purified analyte.

Experimental Workflow Diagram

dot digraph "Quantitative_Analysis_Workflow" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12 ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

subgraph "cluster_SamplePrep" { label="PART 1: Sample Preparation"; bgcolor="#E8F0FE"; fontcolor="#4285F4";

}

subgraph "cluster_Analysis" { label="PART 2: Instrumental Analysis"; bgcolor="#E6F4EA"; fontcolor="#34A853";

}

subgraph "cluster_Data" { label="PART 3: Data Processing"; bgcolor="#FCE8E6"; fontcolor="#EA4335";

}

evap -> lc [lhead="cluster_Analysis"]; ms -> quant [lhead="cluster_Data"];

} axdot Caption: Workflow for DMLDA quantification in biological samples.

Detailed Experimental Protocol: A Self-Validating System

This protocol details a robust, validated method for the quantification of DMLDA in human plasma using SPE and LC-MS/MS. A self-validating system includes calibration standards and quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the results.

Protocol: RPLC-MS/MS Quantification of DMLDA in Human Plasma

  • Preparation of Standards and QCs:

    • Prepare a 1 mg/mL stock solution of DMLDA in methanol.

    • Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 2000 ng/mL in blank plasma.[1]

    • Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 1500 ng/mL).

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., a stable isotope-labeled version of DMLDA).

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex.

    • Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire pre-treated sample onto the SPE sorbent.

    • Wash the sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute DMLDA from the sorbent with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive (ESI+).

    • MRM Transitions: Monitor a specific precursor → product ion transition for DMLDA and its internal standard. (e.g., for a similar ionizable lipid, SM-102: m/z 426.4 → 114.1).[1]

  • Data Processing and Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio (DMLDA/Internal Standard) against the nominal concentration of the standards.

    • Apply a linear regression with 1/x² weighting.

    • Acceptance: The calibration curve must have a coefficient of determination (R²) ≥ 0.995.[1] The calculated concentrations of the calibration standards and QCs must be within ±15% of their nominal values (±20% for the lowest standard).[1]

Conclusion and Recommendations

For the quantitative analysis of this compound in complex mixtures such as pharmaceutical formulations and biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior methodology. Its high sensitivity, specificity, and robustness make it ideally suited for the challenges posed by this lipophilic tertiary amine. While GC-MS can be a viable alternative in specific contexts, it generally requires more intensive sample cleanup and derivatization, limiting its throughput and applicability.

The success of any analysis hinges on a meticulously developed and executed sample preparation strategy. For high-complexity matrices like plasma, Solid-Phase Extraction (SPE) is highly recommended to minimize matrix effects and achieve the best possible analytical performance. By pairing optimized sample preparation with the power of RPLC-MS/MS, researchers can generate trustworthy, high-quality quantitative data essential for advancing drug development and ensuring product quality.

References

A Comparative Analysis of N,N-Dimethyldocosan-1-amine Micelles and Other Common Surfactant Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, drug solubility, and bioavailability. This guide provides a detailed comparison of the micellar characteristics of N,N-dimethyldocosan-1-amine, a long-chain tertiary amine surfactant, with widely used cationic, anionic, and non-ionic surfactants. While comprehensive experimental data for this compound is emerging, this document leverages established surfactant principles and data from analogous long-chain amines to offer a predictive analysis of its behavior.

Introduction to this compound: A Surfactant with Unique Potential

This compound, also known as behenyl dimethylamine, is a tertiary amine surfactant characterized by a long 22-carbon alkyl chain.[1][2][3] This substantial hydrophobic chain length suggests unique self-assembly properties in aqueous solutions, making it a molecule of interest for specialized applications in drug delivery and material science. As a tertiary amine, its headgroup charge is pH-dependent, offering an additional level of control over micellar properties. This guide will explore the anticipated micellar characteristics of this compound in contrast to well-documented surfactants: the cationic cetyltrimethylammonium bromide (CTAB), the anionic sodium dodecyl sulfate (SDS), and the non-ionic polysorbate 80 (Tween 80) and octylphenol ethoxylate (Triton X-100).

Comparative Micellar Properties: A Data-Driven Overview

The self-assembly of surfactants into micelles is a hallmark of their behavior in solution. Key parameters that define these micelles include the critical micelle concentration (CMC), hydrodynamic size, and surface charge (zeta potential). Below is a comparative summary of these properties for the selected surfactants.

SurfactantTypeHydrophobic ChainHeadgroupCMC (mM in water, 25°C)Hydrodynamic Diameter (nm)Zeta Potential (mV)
This compound Cationic (pH-dependent)C22Tertiary AmineVery Low (Predicted)Large (Predicted)Positive (at low pH)
CTAB CationicC16Quaternary Ammonium~0.92[4]4-10[5]+70 to +90[6]
SDS AnionicC12Sulfate~8.2[7][8]4-6[9][10]-70 to -90
Tween 80 Non-ionicC18 (Oleic acid)Polyoxyethylene Sorbitan~0.012-0.01510-13[11]Near Neutral (~ -0.5)[12]
Triton X-100 Non-ionicC8 (p-tert-octylphenyl)Polyoxyethylene~0.22-0.24[13][14]~7.5-10[15][16]Near Neutral

Key Insights from the Comparative Data:

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[17][18][19] For this compound, the exceptionally long C22 hydrophobic chain is expected to result in a very low CMC, likely orders of magnitude lower than that of CTAB and SDS. This is because the greater hydrophobicity drives aggregation at much lower concentrations. Non-ionic surfactants like Tween 80 and Triton X-100 also exhibit low CMCs due to their large hydrophilic head groups.[13][20]

  • Micelle Size: The hydrodynamic diameter of micelles is influenced by the length of the hydrophobic chain and the nature of the headgroup. The extended C22 chain of this compound is predicted to form significantly larger micelles compared to the C16 chain of CTAB and the C12 chain of SDS. Non-ionic surfactants generally form larger micelles due to the bulky nature of their hydrophilic head groups.[11][15]

  • Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the micelle, which influences their stability in suspension.[14] As a tertiary amine, the headgroup of this compound will be protonated and positively charged at pH values below its pKa, leading to a positive zeta potential. This pH-responsive charge offers a key advantage over quaternary ammonium surfactants like CTAB, which carry a permanent positive charge.[7] SDS micelles, being anionic, exhibit a negative zeta potential. Non-ionic surfactants have a near-neutral zeta potential.[12]

Experimental Protocols for Micelle Characterization

To empirically determine the properties of this compound micelles and validate the predictions, the following experimental workflows are recommended.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[21][22][23]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water. Due to its long alkyl chain and potential for low water solubility, gentle heating or the use of a co-solvent may be necessary for initial dissolution, followed by removal of the co-solvent.

  • Serial Dilutions: Prepare a series of dilutions of the surfactant solution, spanning a wide concentration range expected to bracket the CMC.

  • Pyrene Addition: Add a small aliquot of a concentrated pyrene solution in a volatile solvent (e.g., acetone) to each dilution. The final pyrene concentration should be in the micromolar range. Allow the solvent to evaporate completely.

  • Equilibration: Incubate the solutions to allow for the partitioning of pyrene into the micelles.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each sample using a spectrofluorometer. Note the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[22]

Workflow for CMC determination using fluorescence spectroscopy.
Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[15][24][25]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at concentrations above its determined CMC. Filter the solutions through a sub-micron filter to remove any dust or large aggregates.

  • Instrument Setup: Use a DLS instrument equipped with a temperature-controlled sample holder. Set the desired temperature (e.g., 25°C).

  • Measurement: Place the filtered sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter and the polydispersity index (PDI) of the micelles. The PDI provides an indication of the broadness of the size distribution.

Workflow for micelle size analysis by DLS.
Zeta Potential Measurement

Zeta potential is determined by measuring the electrophoretic mobility of the micelles in an applied electric field.[1]

Methodology:

  • Sample Preparation: Prepare micellar solutions of this compound at a concentration above the CMC. To investigate the pH-responsiveness, prepare a series of samples buffered at different pH values (e.g., from pH 4 to pH 9).

  • Instrument Setup: Use a zeta potential analyzer, which typically employs laser Doppler velocimetry.

  • Measurement: Inject the sample into the measurement cell. The instrument will apply an electric field and measure the velocity of the micelles.

  • Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation. Plot the zeta potential as a function of pH to determine the pH at which the surface charge changes.

Workflow for zeta potential measurement.

Structural Comparison of Micelles

The following diagram illustrates the structural differences between the compared surfactant micelles, including a predicted representation for this compound.

Schematic representation of different surfactant micelles.

Conclusion

This compound presents an intriguing alternative to conventional surfactants due to its exceptionally long hydrophobic chain and pH-responsive headgroup. While direct experimental data on its micellar properties remain to be fully elucidated, this guide provides a predictive framework based on established principles of surfactant science. The very low predicted CMC and large micelle size suggest its potential for highly efficient encapsulation of hydrophobic drugs. Furthermore, the pH-tunable surface charge offers a mechanism for controlled drug release and targeted delivery. The experimental protocols detailed herein provide a roadmap for researchers to characterize this and other novel long-chain surfactants, paving the way for their application in advanced drug delivery systems.

References

In Vitro Evaluation of N,N-dimethyldocosan-1-amine (C22-DMA) for Gene Silencing Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of lipid nanoparticles (LNPs) formulated with the novel ionizable cationic lipid, N,N-dimethyldocosan-1-amine (C22-DMA), for siRNA-mediated gene silencing. We will objectively compare its performance against a well-established commercial reagent, Lipofectamine™ RNAiMAX, providing the scientific rationale behind the experimental design and detailed protocols.

Introduction: The Challenge of siRNA Delivery and the Role of Ionizable Cationic Lipids

Small interfering RNA (siRNA) offers a powerful tool for transiently silencing specific genes, making it invaluable for functional genomics and as a potential therapeutic modality.[1][2] However, the inherent negative charge and large size of siRNA molecules prevent their passive diffusion across the anionic cell membrane. Efficient delivery vehicles are therefore critical to protect the siRNA from nuclease degradation and facilitate its entry into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[3]

Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery.[4][5] A key component of these LNPs is the ionizable cationic lipid.[] These lipids are engineered to have a pKa within the endosomal pH range (typically 6.2-6.5).[5] This clever design ensures they remain largely neutral at physiological pH (around 7.4), minimizing toxicity and nonspecific interactions in the bloodstream.[4][] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid's amine headgroup.[5][] This charge switch promotes the disruption of the endosomal membrane, a critical step known as endosomal escape, releasing the siRNA cargo into the cytoplasm.[][7]

This compound (C22-DMA) is an example of such an ionizable lipid. Its performance, however, must be rigorously benchmarked against established standards to determine its potential in gene silencing applications.

The Candidates: A Head-to-Head Comparison

Test Article: C22-DMA-based Lipid Nanoparticles (C22-DMA LNPs)
  • Composition: The LNPs are typically composed of four key components:

    • Ionizable Cationic Lipid (C22-DMA): Responsible for siRNA encapsulation and endosomal escape.[8]

    • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[9]

    • Cholesterol: Modulates membrane fluidity and stability.[8]

    • PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and reducing nonspecific uptake.[8]

Benchmark Standard: Lipofectamine™ RNAiMAX
  • Description: A widely used, commercially available transfection reagent specifically optimized for siRNA delivery.[10][11] It is a proprietary cationic lipid-based formulation known for its high transfection efficiency and broad applicability across many cell lines.[10][12] It serves as a robust positive control and a high-performance benchmark for evaluating novel delivery systems.

Experimental Design & Workflow

The core of this evaluation rests on three pillars: efficacy, safety, and mechanism of action. We will assess:

  • Gene Silencing Efficacy: How effectively does the formulation knock down the target gene?

  • Cytotoxicity: What is the impact of the formulation on cell viability?

  • Endosomal Escape: How efficiently is the siRNA cargo released from the endosome into the cytoplasm?

A typical experimental workflow is outlined below.

G cluster_prep Preparation cluster_cell_culture Cell Culture & Transfection cluster_assays Downstream Assays (24-72h post-transfection) LNP_Formulation LNP Formulation (C22-DMA + siRNA) Transfection Transfect Cells with LNP or RNAiMAX complexes LNP_Formulation->Transfection RNAiMAX_Prep Complex Formation (RNAiMAX + siRNA) RNAiMAX_Prep->Transfection Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Transfection Efficacy Efficacy: qRT-PCR Transfection->Efficacy Toxicity Toxicity: MTT Assay Transfection->Toxicity Mechanism Mechanism: Endosomal Escape Assay Transfection->Mechanism

Caption: High-level experimental workflow for comparative analysis.

Comparative Analysis 1: Gene Silencing Efficacy

4.1 Rationale and Experimental Setup

The primary function of an siRNA delivery system is to effectively reduce the expression of a target gene. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and standard method for measuring changes in mRNA levels.[2][13] We will target a constitutively expressed housekeeping gene, such as Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), to robustly quantify knockdown.

4.2 Protocol: Quantification of Gene Knockdown using qRT-PCR [1][14]

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293) in 24-well plates at a density that will result in 60-80% confluency at the time of transfection.[15]

  • Transfection:

    • Include a negative control (non-targeting siRNA) for both delivery systems and an untreated cell control.[2][17]

    • Add the complexes to the cells and incubate for 24-48 hours at 37°C.[18]

  • RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for the target gene (e.g., GAPDH) and a stable housekeeping gene for normalization (e.g., ACTB or 18S rRNA).[1]

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The percentage of knockdown is determined by comparing the normalized expression in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA.[2]

4.3 Data Summary and Interpretation

FormulationsiRNA ConcentrationTarget Gene% Gene Knockdown (vs. Non-targeting Control)
C22-DMA LNP10 nMGAPDH75% ± 5%
Lipofectamine™ RNAiMAX10 nMGAPDH92% ± 3%
C22-DMA LNP30 nMGAPDH88% ± 4%
Lipofectamine™ RNAiMAX30 nMGAPDH95% ± 2%

Table 1: Hypothetical gene silencing efficacy data. A high-performing formulation should achieve significant knockdown (>70%) at low nanomolar concentrations of siRNA.[2]

Comparative Analysis 2: Cytotoxicity Profile

5.1 Rationale and Experimental Setup

An ideal delivery vehicle should exhibit low cytotoxicity, ensuring that the observed gene silencing is not a result of cell death.[19] The MTT assay is a standard colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[20]

5.2 Protocol: Cell Viability Assessment using MTT Assay [22][23]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[23]

  • Treatment: Treat the cells with a range of concentrations of the C22-DMA LNPs and RNAiMAX complexes (prepared without siRNA to assess the vehicle's toxicity). Include a "cells only" control.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

5.3 Data Summary and Interpretation

Formulation (Vehicle Only)IC50 (µg/mL)Cell Viability at Efficacious Dose (e.g., equivalent to 30 nM siRNA)
C22-DMA LNP45 µg/mL> 90%
Lipofectamine™ RNAiMAX28 µg/mL> 85%

Table 2: Hypothetical cytotoxicity data. A desirable formulation will have a high IC50 value and maintain high cell viability at concentrations required for effective gene silencing.

Mechanistic Insight: Endosomal Escape

6.1 The "Proton Sponge" Effect and Its Importance

A critical barrier to successful siRNA delivery is entrapment within endosomes, which can lead to lysosomal degradation of the cargo.[24] Ionizable lipids facilitate endosomal escape through a mechanism often referred to as the "proton sponge" effect. As the endosome matures, proton pumps decrease its internal pH. The ionizable lipid becomes protonated, leading to an influx of counter-ions and water, causing the endosome to swell and rupture. This process is also aided by the interaction of the now positively charged lipid with anionic lipids in the endosomal membrane, disrupting the bilayer structure.[][7]

G cluster_pathway LNP-siRNA Cellular Uptake and Endosomal Escape LNP LNP (Neutral Charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cell Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Protonation C22-DMA Protonation (Becomes Cationic) Early_Endosome->Protonation Acidification Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption siRNA_Release siRNA Release into Cytoplasm Membrane_Disruption->siRNA_Release RISC RISC Loading & Target mRNA Cleavage siRNA_Release->RISC

Caption: Mechanism of LNP-mediated siRNA delivery and endosomal escape.

6.2 Protocol: Assessing Endosomal Escape using a Galectin-8 Reporter Assay

The Galectin-8 (Gal8) assay provides a direct and quantitative way to visualize endosomal disruption.[25][26] Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes.[27] By using a cell line stably expressing a fluorescently tagged Gal8 (e.g., Gal8-YFP), endosomal escape can be quantified by the redistribution of the fluorescent signal from diffuse in the cytoplasm to distinct puncta.[28][29]

  • Cell Line: Use a cell line engineered to express a Gal8-fluorescent protein fusion (e.g., HeLa-Gal8-YFP).

  • Transfection: Treat the cells with C22-DMA LNPs and RNAiMAX complexes containing a fluorescently labeled siRNA (e.g., Cy5-siRNA) to simultaneously track uptake and endosomal disruption.

  • Live-Cell Imaging: After a suitable incubation period (e.g., 4-8 hours), acquire images using a high-content imaging system or confocal microscope.

  • Image Analysis:

    • Identify and count the number of cells using a nuclear stain (e.g., Hoechst).

    • Quantify the number and intensity of fluorescent Gal8 puncta per cell.

    • Quantify the intracellular Cy5-siRNA signal to measure uptake.

  • Data Analysis: Correlate the amount of endosomal escape (Gal8 puncta) with the level of siRNA uptake for each formulation.

6.3 Data Summary and Interpretation

FormulationMean Cy5-siRNA Intensity (Uptake)Mean Gal8 Puncta per Cell (Endosomal Escape)
C22-DMA LNP1500 A.U.12.5
Lipofectamine™ RNAiMAX1800 A.U.18.2
Untreated Control50 A.U.0.5

Table 3: Hypothetical endosomal escape data. A superior formulation will induce a high number of Gal8 puncta, indicating efficient release of its cargo from the endosome.[27]

Synthesis and Conclusion

This guide outlines a rigorous, multi-faceted approach to evaluating a novel ionizable lipid, C22-DMA, for gene silencing applications. By systematically comparing its performance against a gold standard like Lipofectamine™ RNAiMAX across the critical parameters of efficacy, safety, and mechanism of action, researchers can make data-driven decisions.

An ideal candidate like C22-DMA would demonstrate:

  • High Efficacy: Achieving >80% gene knockdown at low siRNA concentrations.

  • Low Toxicity: Maintaining >90% cell viability at effective doses.

  • Efficient Endosomal Escape: Demonstrating robust Gal8 puncta formation, confirming a key mechanistic step.

This structured evaluation ensures that only the most promising formulations advance in the drug development pipeline, ultimately accelerating the translation of RNAi technologies from the bench to the clinic.

References

The Emulsifying Prowess of N,N-Dimethyldocosan-1-amine: A Comparative Analysis for Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of formulation science, the quest for superior emulsifying agents is perpetual. Researchers and drug development professionals continually seek molecules that offer exceptional stability, precise control over droplet size, and compatibility with active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative study of the emulsifying properties of N,N-dimethyldocosan-1-amine, a long-chain tertiary amine, benchmarked against other widely used classes of emulsifiers. While direct, comprehensive experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of surfactant chemistry and data from analogous long-chain amines to project its performance characteristics.

Introduction to this compound as an Emulsifier

This compound belongs to the class of tertiary fatty amines, characterized by a long hydrophobic alkyl chain (C22) and a tertiary amine head group.[1] This molecular architecture imparts amphiphilic properties, making it a potent candidate for an emulsifying agent. The long docosyl (C22) chain provides a strong lipophilic anchor, while the dimethylamino head group offers a hydrophilic character, which can be modulated by pH.

Expected Emulsifying Properties:

  • Cationic Nature: In acidic to neutral aqueous solutions, the tertiary amine group will be protonated, rendering the molecule cationic. This positive charge is crucial for its interaction with negatively charged surfaces and for electrostatic stabilization of emulsion droplets.[2]

  • Strong Interfacial Adsorption: The substantial length of the hydrophobic chain (C22) is expected to drive strong adsorption at the oil-water interface, leading to a significant reduction in interfacial tension and the formation of a stable interfacial film. The longer the alkyl chain, the greater the van der Waals interactions between the chains, leading to a more packed and stable interfacial layer.[3]

  • pH-Responsiveness: The surface activity of this compound is anticipated to be pH-dependent. At low pH, the protonated amine will provide strong cationic surfactant properties. As the pH increases towards its pKa, the degree of protonation will decrease, leading to a reduction in its cationic character and potentially affecting emulsion stability. This property can be harnessed for creating stimuli-responsive formulations.

Comparative Analysis with Alternative Emulsifiers

To contextualize the potential performance of this compound, it is compared against three classes of commonly used emulsifiers: a quaternary ammonium cationic surfactant, non-ionic surfactants, and a polymeric surfactant.

Emulsifier ClassRepresentative Emulsifier(s)Key Characteristics & Performance
Long-Chain Tertiary Amine This compound Predicted: Strong emulsifier, particularly for oil-in-water (O/W) emulsions. Expected to form highly stable emulsions due to the long C22 chain. pH-sensitive, offering potential for controlled release applications. Likely to exhibit good biocompatibility, a common trait for long-chain lipids.
Quaternary Ammonium Cationic Surfactant Cetyl Trimethyl Ammonium Bromide (CTAB) A well-characterized cationic surfactant with a C16 alkyl chain. Forms a positive charge independent of pH. Known for its excellent antimicrobial properties.[4] However, it can be more irritating to the skin and mucous membranes compared to tertiary amines, especially at higher concentrations.[5]
Non-ionic Surfactants Sorbitan Esters (e.g., Span® 80) & Polysorbates (e.g., Tween® 80) Widely used due to their low toxicity, stability over a broad pH and electrolyte range, and versatility in creating both O/W and W/O emulsions by blending.[6][7] Their performance is dictated by their Hydrophilic-Lipophilic Balance (HLB) value. They lack the inherent positive charge that can be beneficial for interaction with biological surfaces.[8]
Polymeric Surfactant Pluronic® (Poloxamer) Block Copolymers Triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO).[9] They offer excellent steric stabilization to emulsions.[10] Known for their biocompatibility and use in pharmaceutical formulations.[11] Their self-assembly into micelles can also aid in drug solubilization.[12]

Experimental Protocols for Emulsifier Performance Evaluation

To empirically validate the performance of this compound and its alternatives, a series of standardized experimental protocols should be employed.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion can be prepared using a high-shear homogenizer.

Step-by-Step Protocol:

  • Aqueous Phase Preparation: Dissolve the emulsifier (e.g., this compound, CTAB, Tween 80/Span 80 blend, or Pluronic F127) in deionized water at a predetermined concentration (e.g., 1% w/v). For pH-sensitive emulsifiers, adjust the pH of the aqueous phase using HCl or NaOH.

  • Oil Phase Preparation: Use a model oil such as medium-chain triglycerides (MCT) or a specific oil relevant to the intended application.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer or a microfluidizer) for a specified time and intensity to achieve a fine emulsion.

Emulsion_Preparation cluster_aqueous Aqueous Phase cluster_oil Oil Phase cluster_emulsification Emulsification Process aq_prep Dissolve Emulsifier in Water ph_adjust Adjust pH (if necessary) aq_prep->ph_adjust pre_emulsion Pre-emulsification (Magnetic Stirring) ph_adjust->pre_emulsion Aqueous Phase oil_prep Select Model Oil (e.g., MCT) oil_prep->pre_emulsion Oil Phase homogenization High-Shear Homogenization pre_emulsion->homogenization final_emulsion final_emulsion homogenization->final_emulsion Final O/W Emulsion

Caption: Workflow for the preparation of oil-in-water emulsions.

Emulsion Stability Assessment

Emulsion stability can be evaluated through various techniques that monitor changes in droplet size and physical separation over time.[13]

Methods for Stability Assessment:

  • Visual Observation: The simplest method involves observing the emulsion for signs of creaming, sedimentation, or phase separation over a period of time at different storage conditions (e.g., room temperature, elevated temperature).

  • Mean Droplet Size and Polydispersity Index (PDI) Measurement: Dynamic Light Scattering (DLS) is a common technique to measure the mean droplet size and PDI of nanoemulsions.[14] Measurements should be taken at regular intervals to monitor any changes, which would indicate instability (e.g., coalescence).

  • Zeta Potential Measurement: For emulsions stabilized by ionic surfactants like this compound and CTAB, measuring the zeta potential provides an indication of the electrostatic stability. A higher absolute zeta potential value (typically > ±30 mV) suggests greater stability due to strong inter-droplet repulsion.[14]

  • Accelerated Stability Testing: Centrifugation at high speeds can be used to accelerate instability phenomena. The stability is assessed by measuring the volume of the separated phases.

Stability_Assessment cluster_methods Stability Assessment Methods emulsion Freshly Prepared Emulsion visual Visual Observation (Creaming, Separation) emulsion->visual dls Dynamic Light Scattering (Droplet Size, PDI) emulsion->dls zeta Zeta Potential (Electrostatic Stability) emulsion->zeta centrifugation Accelerated Testing (Centrifugation) emulsion->centrifugation stability_data Emulsion Stability Profile visual->stability_data dls->stability_data Time-dependent data zeta->stability_data centrifugation->stability_data

Caption: Key methods for evaluating emulsion stability.

Applications in Drug Delivery

The choice of emulsifier is critical in the design of drug delivery systems, as it can influence drug loading, release, and biological interactions.[15] Cationic emulsions, such as those potentially formed with this compound, are of particular interest in drug delivery.

Advantages of Cationic Emulsions in Drug Delivery:

  • Enhanced Cellular Uptake: The positive charge of the emulsion droplets can facilitate electrostatic interactions with the negatively charged cell membranes, leading to improved cellular uptake of the encapsulated drug.[16]

  • Mucosal Adhesion: In applications like ocular or nasal drug delivery, the positive charge can promote adhesion to the negatively charged mucosal surfaces, increasing the residence time and bioavailability of the drug.[17][18][19]

  • Gene Delivery: Cationic lipids and surfactants are widely explored for their ability to complex with negatively charged nucleic acids (DNA, siRNA) and facilitate their delivery into cells.

The long alkyl chain of this compound could also contribute to the formation of a stable lipid matrix for sustained drug release.

Conclusion

While further direct experimental validation is required, the molecular structure of this compound strongly suggests its potential as a highly effective, pH-responsive cationic emulsifier. Its long hydrophobic chain is anticipated to provide superior stability to emulsions compared to shorter-chain analogues. In comparison to conventional cationic surfactants like CTAB, it may offer a better safety profile. When benchmarked against non-ionic and polymeric surfactants, its key advantage lies in its positive charge, which can be strategically utilized in advanced drug delivery systems to enhance bioavailability and cellular targeting. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and its rational inclusion in the development of next-generation emulsified products.

References

Safety Operating Guide

Guide to the Proper Disposal of N,N-dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N,N-dimethyldocosan-1-amine, a tertiary aliphatic amine used in various laboratory and industrial applications. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a comprehensive understanding of the associated risks and mitigation strategies.

The Principle of Safe Disposal: Hazard Identification and Risk Mitigation

This compound, like many long-chain aliphatic amines, presents specific chemical hazards that dictate its disposal pathway. The primary risks are associated with its corrosivity and environmental toxicity . Safety Data Sheets (SDS) classify the analogous and well-studied N,N-dimethyldodecylamine as causing severe skin burns and eye damage.[1][2][3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2][3]

The core principle of its disposal is waste segregation and containment . This chemical must never be disposed of via the sanitary sewer system or as common refuse.[1][2][4] Environmental release can lead to significant harm to aquatic ecosystems.[2] Therefore, it is classified as a hazardous waste, requiring disposal through a licensed and approved waste management facility.[1][3]

Pre-Disposal Operations: Handling and Storage of Waste

Proper handling and temporary storage are foundational to a safe disposal workflow. All operations must be conducted in accordance with established laboratory safety protocols and regulations such as OSHA's 29 CFR 1910.1200.[1]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent contact and exposure. The rationale for each piece of equipment is directly linked to the chemical's hazard profile.

PPE ComponentSpecificationJustification
Eye/Face Protection Chemical safety goggles and a full-face shield.[5] Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[1]Protects against splashes that can cause severe, irreversible eye damage.[1][2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to severe chemical burns.[1][2][5]
Body Protection Chemical-resistant lab coat, apron, or coveralls.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if aerosols/mists are generated.[1][5]Protects against inhalation of irritating vapors.

Waste Accumulation and Storage: Waste this compound must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Container Selection: Use only original or chemically compatible containers with secure, tight-fitting lids.[2][4][6] The container material must not react with or degrade from contact with the amine.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the associated hazards (e.g., "Corrosive," "Environmental Hazard").[4]

  • Segregation: Store the amine waste away from incompatible materials, especially strong acids and oxidizing agents, to prevent hazardous reactions.[3][4]

  • Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is managed in a compliant and safe manner from the point of generation to its final disposal.

Step 1: Waste Characterization

  • Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous.[1] this compound is considered hazardous due to its corrosive properties and ecotoxicity.[1][2]

Step 2: Containment and Labeling

  • Carefully transfer the waste chemical into a designated, compatible hazardous waste container. Avoid overfilling; leave at least one inch of headspace to allow for expansion.[6]

  • Ensure the container is securely sealed and properly labeled as described in the storage section.

Step 3: Arrange for Professional Disposal

  • Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1][3][4] These companies are equipped to manage transportation and final treatment in accordance with all local, state, and federal regulations.[2][5]

  • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup.[6][7][8] They will manage the logistics with the licensed contractor.

Step 4: Record Keeping

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and internal safety audits.[4]

Step 5: Final Treatment Method (Informational)

  • While the end-user does not perform the final treatment, it is important to understand the process. The likely disposal method for this type of organic waste is incineration in a permitted hazardous waste incinerator. This high-temperature process ensures the complete destruction of the chemical, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[2][5] Remove all sources of ignition.[9]

  • Don PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert, absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading or entering drains.[1][5][10] Do not allow the product to enter drains or surface water .[1][2]

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[10]

  • Report: Report the incident to your supervisor and EH&S department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal & Compliance cluster_spill Emergency Spill Protocol gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill Occurs gen->spill Potential Risk container Select Compatible Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in Designated SAA (Cool, Dry, Ventilated) labeling->storage contact_ehs Contact EH&S for Pickup storage->contact_ehs record Maintain Disposal Records contact_ehs->record disposal Licensed Contractor Manages Transport & Incineration contact_ehs->disposal contain_spill Contain with Inert Absorbent (Prevent Drain Entry) spill->contain_spill collect_spill Collect Waste into Hazardous Container contain_spill->collect_spill decon Decontaminate Area collect_spill->decon decon->storage Dispose of Contaminated Materials

Caption: Workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyldocosan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemicals like N,N-Dimethyldocosan-1-amine, a long-chain tertiary amine, demands a meticulous approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound and analogous long-chain amines present a multi-faceted hazard profile that necessitates comprehensive protection. A thorough review of safety data sheets (SDS) reveals the following primary risks:

  • Severe Skin Corrosivity and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[1][2] The alkaline nature of amines can lead to deep-tissue chemical burns that may develop over several hours if not immediately addressed.[3]

  • Acute Oral Toxicity: The substance is harmful if swallowed, potentially causing severe damage to the gastrointestinal tract.[1][2]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]

  • Aquatic Toxicity: This chemical is very toxic to aquatic life, with long-lasting effects, mandating careful handling and disposal to prevent environmental release.[1][2]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and critical barrier between you and a potential hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective measures to ensure safety.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Engineering Controls are paramount, primarily the mandatory use of a chemical fume hood to control vapor inhalation.[2] Administrative Controls include robust training, clear standard operating procedures (SOPs), and restricting access to authorized personnel. This guide focuses on the final, essential layer: PPE .

Core Protective Equipment Requirements

The following table summarizes the essential PPE for handling this compound. Each component is discussed in detail below.

Protection Area Required PPE Standard/Specification Rationale
Eye & Face Chemical Splash GogglesANSI Z87.1 / EN166Protects against splashes and vapors causing severe eye damage.[2][4]
Face Shield (worn over goggles)ANSI Z87.1 / EN166Required for tasks with a high risk of splashing.[5]
Hands Chemical-Resistant GlovesTested per EN 374Prevents severe skin burns and corrosion from direct contact.[6]
Body Chemical-Resistant Lab Coat or ApronNomex® or similarProtects against splashes and prevents skin contact.
Full-Body Chemical SuitAs per site-specific risk assessmentFor large-scale operations or emergency spill response.
Respiratory NIOSH/MSHA Approved RespiratorVaries by exposure levelRequired if engineering controls are insufficient or during emergencies.[2][4]
Detailed PPE Protocols

A. Eye and Face Protection Due to the severe eye damage this chemical can cause, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] Standard safety glasses are insufficient as they do not protect against splashes and vapors.

  • Enhanced Protection: For procedures involving larger volumes, potential for splashing, or exothermic reactions, a face shield must be worn over the chemical splash goggles.[5]

B. Hand Protection Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection: While SDSs for similar amines specify "protective gloves," it is crucial to select a material with proven resistance.[1] Consult glove manufacturer compatibility charts for long-chain tertiary amines. Nitrile gloves offer good splash protection for many chemicals, but for prolonged contact, a more robust material may be necessary.[5] Always check for leaks and impermeability before use.[6]

  • Double Gloving: Consider wearing two pairs of gloves, which can significantly reduce the risk of exposure if the outer glove is breached.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Remove and replace them immediately if they become contaminated. Do not reuse disposable gloves.[2]

C. Body Protection Prevent accidental skin contact by covering all exposed skin.

  • Laboratory Coat: A long-sleeved, properly fastened lab coat is the minimum requirement. A chemical-resistant or rubberized apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.

  • Clothing: Wear long pants and clothing made from natural fibers like cotton. Synthetic fabrics can melt and adhere to the skin in the event of a chemical splash or fire.[5]

D. Respiratory Protection The primary defense against inhalation is a certified chemical fume hood.[2] Respiratory protection is a secondary measure for specific situations.

  • Standard Operations: All handling of this compound should occur within a functioning chemical fume hood to minimize vapor inhalation.

  • Emergency Situations: In the event of a large spill, ventilation failure, or when exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2][4] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary for emergency responders.[1]

Procedural Guidance: From Preparation to Disposal

A. Donning and Doffing PPE

A strict, repeatable procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat/ Coveralls D2 2. Respirator (if required) D1->D2 D3 3. Eye/Face Protection D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat/ Coveralls F1->F2 F3 3. Eye/Face Protection F2->F3 F4 4. Respirator (if used) F3->F4

Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.

B. Emergency Response Protocols

  • Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Call for an ophthalmologist immediately.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]

  • Spill Management: Evacuate non-essential personnel.[1] Wearing full PPE, contain the spill by covering it with an inert absorbent material (e.g., Chemizorb®, vermiculite, or sand).[1][2] Collect the material into a suitable, labeled, and closed container for hazardous waste disposal.[2][3] Do not let the product enter drains or waterways.[1]

C. Disposal of Contaminated Materials

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Chemical Waste: All waste material containing this compound must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][3] Do not mix with other waste streams.[1]

  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical should be placed in a sealed, labeled hazardous waste container for proper disposal.

  • Containers: Empty or uncleaned containers should be treated as the product itself and disposed of through an approved waste disposal plant.[1][3]

By integrating these expert-level protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n,n-dimethyldocosan-1-amine
Reactant of Route 2
Reactant of Route 2
n,n-dimethyldocosan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.